Comprehensive Technical Guide on 44-Homooligomycin B: Structural Elucidation, Molecular Weight, and Mechanistic Profiling
Executive Summary As the landscape of antimicrobial and antineoplastic drug discovery evolves, marine-derived and soil-dwelling actinomycetes remain a critical source of novel polyketides. 44-Homooligomycin B is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the landscape of antimicrobial and antineoplastic drug discovery evolves, marine-derived and soil-dwelling actinomycetes remain a critical source of novel polyketides. 44-Homooligomycin B is a highly potent, 26-membered macrolide antibiotic belonging to the oligomycin family[1]. Originally isolated from Streptomyces bottropensis and later identified in marine-derived Streptomyces sp. FXY-T5, this compound exhibits targeted cytotoxicity against specific carcinoma lines (such as Colon 26) and profound antifungal properties[1],[2].
This technical guide provides a rigorous breakdown of the chemical structure, molecular weight, isolation methodologies, and mechanistic pathways of 44-Homooligomycin B, designed for researchers optimizing polyketide extraction or investigating mitochondrial F0F1-ATP synthase inhibitors.
Chemical Structure & Molecular Properties
44-Homooligomycin B shares the characteristic structural backbone of the oligomycin class—a complex macrolide lactone ring coupled with a spiroketal core and a polypropionate side chain[3]. However, its defining structural deviation from the more common Oligomycin B is the substitution of an ethyl group for a methyl group at carbon 26 [1].
This subtle aliphatic extension increases the lipophilicity of the molecule, which can influence its membrane permeability and binding kinetics within the hydrophobic pocket of the mitochondrial F0 subunit.
Quantitative Data Summary
The following table consolidates the verified physicochemical parameters of 44-Homooligomycin B[4],[5],[6]:
The production of 44-Homooligomycin B requires highly controlled fermentation of Streptomyces strains, followed by meticulous chromatographic resolution to separate it from closely related analogs (such as Oligomycin A, B, C, and E)[2].
Experimental Protocol: Extraction and HPLC Purification
This protocol is designed as a self-validating system to ensure high-purity yields.
Fermentation & Extraction: Cultivate Streptomyces sp. FXY-T5 in a marine broth medium. Extract the culture broth exhaustively using ethyl acetate.
Causality: Ethyl acetate is chosen for its optimal polarity, efficiently partitioning the lipophilic macrolides from the aqueous media while leaving highly polar contaminants behind.
Silica Gel Fractionation: Concentrate the organic layer in vacuo and subject the crude extract to silica gel column chromatography, eluting with a stepwise gradient of CH2Cl2/MeOH.
System Validation (Quality Control): Before preparative HPLC, inject a known standard mixture of Oligomycin A and B into the analytical HPLC system.
Self-Validating Step: Calculate the resolution factor (
Rs
). Proceed to the next step only if
Rs>1.5
. This ensures the column efficiency is sufficient to achieve baseline separation of the target homooligomycin from its structural isomers.
Preparative HPLC: Purify the target fraction using a reversed-phase C18 column. Use an isocratic mobile phase of Methanol/H2O (81/19, v/v) supplemented with 0.1% Formic Acid (FA) at a flow rate of 2.0 mL/min[2].
Causality: Formic acid acts as an ion-pairing agent. It suppresses the ionization of residual silanol groups on the C18 stationary phase, preventing peak tailing of the bulky macrolide and ensuring sharp resolution. 44-Homooligomycin B typically elutes at a retention time (
tR
) of ~22.9 minutes under these conditions[2].
Caption: Workflow for the isolation and HPLC purification of 44-Homooligomycin B from Streptomyces.
Mechanism of Action & Biological Activity
Like other members of the oligomycin family, 44-Homooligomycin B exerts its biological effects by acting as a potent inhibitor of oxidative phosphorylation[7].
Molecular Target: F0F1-ATP Synthase
The compound binds specifically to the F0 subunit (the proton channel) of the mitochondrial ATP synthase complex[7].
Causality of Toxicity: By physically blocking the flow of protons (
H+
) back into the mitochondrial matrix, the compound disrupts the proton motive force. This uncouples the electron transport chain from ATP synthesis, leading to a rapid depletion of intracellular ATP[7].
Downstream Signaling: The resulting energy stress triggers a cascade of cellular responses. In tumor cells, oligomycins have been shown to induce significant G1-phase cell cycle arrest and attenuate the expression of proliferation markers (Cyclin D1 and PCNA) via the
β
-catenin signaling pathway, culminating in apoptosis[8].
Experimental Protocol: ATP Synthase Inhibition & Cytotoxicity Assay
This protocol ensures robust, reproducible quantification of the compound's bioactivity.
Cell Seeding: Plate Colon 26 carcinoma cells in a 96-well opaque plate at a density of
5×103
cells/well. Incubate overnight.
Compound Treatment: Treat cells with serial dilutions of 44-Homooligomycin B (ranging from 0.1 nM to 10
μ
M).
Assay Validation (Quality Control): Include Oligomycin A (1
μ
M) as a positive control and 0.1% DMSO as a vehicle (negative) control.
Self-Validating Step: Calculate the Z'-factor using the luminescence values of the positive and negative controls. The assay is validated and data is actionable only if
Z′≥0.5
, confirming a robust dynamic range and minimal well-to-well variance.
Quantification: Add a luciferase-based ATP detection reagent (e.g., CellTiter-Glo).
Causality: The luciferase enzyme reaction strictly requires ATP to oxidize luciferin. By measuring luminescence, we directly quantify intracellular ATP levels, which plummet when the F0 proton channel is blocked by the macrolide.
Caption: Mechanistic signaling pathway of 44-Homooligomycin B inducing tumor cell apoptosis.
Conclusion & Future Perspectives
44-Homooligomycin B (C46H74O12, MW: 819.08 g/mol ) represents a structurally fascinating and biologically potent node within the oligomycin polyketide network[1],[5]. Its unique ethyl substitution at C-26 offers a distinct structural handle for structure-activity relationship (SAR) studies. While its clinical application is currently limited by the universal toxicity of ATP synthase inhibition in mammalian cells, its precise mechanism makes it an invaluable tool compound for metabolic research, oncology, and the study of mitochondrial bioenergetics. Future drug development efforts may focus on targeted delivery systems (e.g., antibody-drug conjugates) to harness its potent cytotoxicity specifically against neoplastic tissues.
References
Title: 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties.
Source: PubMed (Journal of Antibiotics)
URL: [Link]
Title: Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5
Source: ACS Publications (Journal of Agricultural and Food Chemistry)
URL: [Link]
A Technical Guide to the Mechanism of Action of 44-Homooligomycin B in Tumor Cells
This document provides an in-depth technical examination of the mechanism of action for 44-Homooligomycin B, a promising antitumor antibiotic. Designed for researchers, scientists, and drug development professionals, thi...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides an in-depth technical examination of the mechanism of action for 44-Homooligomycin B, a promising antitumor antibiotic. Designed for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge, outlines robust experimental protocols for validation, and explores the therapeutic potential of targeting cellular bioenergetics in oncology.
Introduction: Unveiling 44-Homooligomycin B
44-Homooligomycin B is a macrolide antibiotic isolated from the bacterium Streptomyces bottropensis.[1] It belongs to the broader class of oligomycins, natural products recognized for their potent biological activities. Early studies identified 44-Homooligomycin B as a cytotoxic agent with significant antitumor properties against various cancer cell lines in vitro and efficacy in in vivo models, such as Colon 26 carcinoma.[1]
Structurally, 44-Homooligomycin B is a close analog of the well-characterized Oligomycin A, differing by the substitution of an ethyl for a methyl group at carbon 26.[1][2] This structural similarity is key to understanding its mechanism of action, as the oligomycin family is renowned for a specific and potent inhibitory effect on a critical hub of cellular energy production: the mitochondrial F1Fo-ATP synthase.[2][3][4] This guide will dissect this mechanism, from direct target engagement to the cascading cellular consequences that culminate in tumor cell death.
The Primary Target: Mitochondrial F1Fo-ATP Synthase
The engine of the cell, the F1Fo-ATP synthase (also known as Complex V), is a multi-subunit enzyme embedded in the inner mitochondrial membrane. Its primary function is to harness the electrochemical potential generated by the electron transport chain to synthesize adenosine triphosphate (ATP), the principal energy currency of the cell.
The mechanism of action for the oligomycin class is well-established. These molecules act as powerful inhibitors of ATP synthase by directly binding to the Fo subunit, a proton channel essential for the enzyme's function.[2][5] By physically obstructing this channel, 44-Homooligomycin B is presumed to prevent the transit of protons back into the mitochondrial matrix. This action effectively uncouples the proton motive force from ATP synthesis, leading to a rapid and severe depletion of the cell's primary energy source.[3][4] The high-resolution crystal structure of Oligomycin A bound to the c-subunit ring of the Fo domain provides a precise model for this inhibitory interaction.[6]
Caption: Inhibition of F1Fo-ATP Synthase by 44-Homooligomycin B.
Downstream Cellular Consequences of Bioenergetic Collapse
The inhibition of ATP synthase initiates a cascade of events as the tumor cell grapples with a severe energy crisis. These downstream effects are interconnected and ultimately determine the cell's fate.
Metabolic Reprogramming via AMPK Activation
The immediate consequence of ATP synthesis inhibition is a drastic shift in the cell's energy balance, characterized by a rising AMP:ATP ratio.[3] This ratio is a critical cellular sensor, and its increase leads to the robust activation of AMP-activated protein kinase (AMPK), the master regulator of cellular metabolism.[3]
Once activated, AMPK attempts to restore energy homeostasis by:
Inhibiting Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes like protein and lipid synthesis. A primary target is the mammalian Target of Rapamycin Complex 1 (mTORC1), a central promoter of cell growth and proliferation.[7][8] AMPK-mediated inhibition of mTORC1 halts cell growth and can trigger autophagy.
Stimulating Catabolic Pathways: AMPK promotes ATP-generating processes, most notably glycolysis. Cells treated with ATP synthase inhibitors often exhibit a compensatory increase in their glycolytic rate.
This metabolic switch is a hallmark of oligomycin activity and a critical point of investigation.
Caption: The intrinsic pathway of apoptosis induced by 44-Homooligomycin B.
Modulation of Autophagy
Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in double-membraned vesicles (autophagosomes) and delivered to the lysosome for degradation. In cancer, autophagy is a double-edged sword: it can act as a tumor suppressor in early stages but can also promote survival in established tumors by providing nutrients during periods of stress.
[7][9]
The inhibition of mTORC1 by AMPK is a potent trigger for autophagy. [7][9]Therefore, treatment with 44-Homooligomycin B is expected to induce an autophagic response. A critical question for drug development is whether this response is cytoprotective, allowing tumor cells to survive the energy crisis, or cytotoxic, contributing to cell death. If autophagy is found to be a survival mechanism, combination therapies using 44-Homooligomycin B with an autophagy inhibitor could be a powerful therapeutic strategy.
Experimental Validation: A Technical Workflow
To rigorously validate the proposed mechanism of action for 44-Homooligomycin B, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, where the results of one experiment inform and are confirmed by the next.
Caption: A logical workflow for mechanistic validation.
Protocol 1: Assessing Cytotoxicity and Apoptosis
Objective: To quantify the dose-dependent cytotoxic and pro-apoptotic effects of 44-Homooligomycin B on a target cancer cell line.
Methodology:
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates for viability assays and 6-well plates for apoptosis assays at a predetermined optimal density. Allow cells to adhere overnight.
Compound Treatment: Prepare serial dilutions of 44-Homooligomycin B in complete culture medium. Treat cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
Viability Assessment (MTT Assay):
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
Solubilize the resulting formazan crystals with DMSO.
Read absorbance at 570 nm. The signal is proportional to the number of viable, metabolically active cells.
Causality Check: A decrease in MTT signal indicates reduced cell viability. This provides the quantitative data (IC50 values) needed to select appropriate concentrations for subsequent mechanistic assays.
Wash with cold PBS and resuspend in Annexin V Binding Buffer.
Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
Analyze by flow cytometry. Annexin V-positive cells are apoptotic; PI-positive cells are necrotic or late-apoptotic.
Self-Validation: The percentage of apoptotic cells should correlate inversely with the viability data from the MTT assay. A significant increase in the Annexin V-positive population confirms that the observed cytotoxicity is mediated by apoptosis.
Data Presentation:
Time Point
IC50 (µM) of 44-Homooligomycin B
% Apoptotic Cells (at IC50)
24h
Value
Value
48h
Value
Value
72h
Value
Value
Protocol 2: Measuring Mitochondrial Function and Glycolysis
Objective: To directly measure the effect of 44-Homooligomycin B on mitochondrial respiration and glycolysis.
Methodology (Seahorse XF Cell Mito Stress Test):
Cell Seeding: Seed cells in a Seahorse XF culture microplate and allow them to adhere.
Compound Treatment: Treat cells with a relevant concentration of 44-Homooligomycin B (e.g., the 24h IC50) for a short duration (e.g., 1-4 hours) prior to the assay.
Assay Execution: Place the plate in a Seahorse XF Analyzer. The instrument will measure the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.
Sequential Injections: The assay involves the sequential injection of known mitochondrial inhibitors to parse out different respiratory parameters:
Oligomycin: (Used as a control in this context) Injects to block ATP synthase, revealing ATP-linked respiration.
FCCP: An uncoupling agent that collapses the proton gradient, revealing maximal respiration.
Rotenone/Antimycin A: Complex I and III inhibitors that shut down mitochondrial respiration completely, revealing non-mitochondrial oxygen consumption.
Causality Check: Treatment with 44-Homooligomycin B should produce a bioenergetic profile similar to the acute injection of Oligomycin A itself: a sharp drop in OCR. This directly demonstrates target engagement.
Self-Validation: A corresponding increase in ECAR after treatment would confirm the predicted compensatory shift to glycolysis, validating the data from the OCR reading.
Protocol 3: Probing Key Signaling Pathways
Objective: To detect the activation and inhibition of key proteins in the signaling cascades downstream of ATP synthase inhibition.
Methodology (Western Blotting):
Cell Treatment and Lysis: Treat cells in 6-well plates with 44-Homooligomycin B at selected concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane (e.g., with 5% BSA or non-fat milk).
Incubate with primary antibodies overnight. Key antibodies to probe include:
Energy Stress: Phospho-AMPK (Thr172), Total AMPK, Phospho-mTOR (Ser2448), Total mTOR.
Apoptosis: Cleaved Caspase-3, Total Caspase-3, BAX, Bcl-2.
Loading Control: GAPDH or β-Actin.
Incubate with HRP-conjugated secondary antibodies.
Detect signal using an ECL substrate and imaging system.
Causality Check: An increase in the ratio of p-AMPK/AMPK and a decrease in p-mTOR/mTOR would confirm the activation of the energy stress pathway. An increase in cleaved caspase-3 would confirm the execution of apoptosis.
Self-Validation: The molecular data should provide a mechanistic basis for the phenotypic observations in Protocols 1 and 2. For instance, the timing of AMPK activation should precede the detection of significant apoptosis.
Therapeutic Potential and Future Directions
The reliance of many tumors on high rates of energy production makes mitochondrial ATP synthase an attractive therapeutic target. [10]The potent cytotoxic activity of 44-Homooligomycin B, driven by the catastrophic failure of cellular bioenergetics, establishes its potential as an anticancer agent.
Future research should focus on:
Differential Sensitivity: Investigating which tumor types, particularly those with a high dependence on oxidative phosphorylation, are most sensitive to 44-Homooligomycin B.
[10]* Combination Therapies: Exploring synergistic effects with other agents. For example, combining 44-Homooligomycin B with glycolysis inhibitors could create a synthetic lethal strategy by blocking both major ATP production pathways. Combination with autophagy inhibitors may also prevent a pro-survival response.
[11]* Pharmacokinetics and Toxicology: Characterizing the in vivo stability, distribution, and toxicity profile of 44-Homooligomycin B to determine its therapeutic window and potential for clinical development.
By systematically applying the principles and protocols outlined in this guide, the scientific community can fully elucidate the mechanism of 44-Homooligomycin B and pave the way for its potential translation into a novel cancer therapy.
References
Kim HS, Band HJ, Lee SY, Yoo OJ, Yoo JC, Kim YH, Lee JJ. 44-Homooligomycin E, a new cytotoxic macrolide antibiotic from Streptomyces ostreogriseus. Biosci Biotechnol Biochem. 1997 Feb;61(2):378-80. [Link]
Sato K, Arai K, Kawazu T, Takahashi K, Honma K, Komoda Y, Omura S. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties. J Antibiot (Tokyo). 1992 Feb;45(2):171-9. [Link]
Aliabadi, A., Eghbal, M. A., & Mohammadi-Farani, A. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. DARU Journal of Pharmaceutical Sciences, 20(1), 3. [Link]
Xu, H., Li, Y., & Li, X. (2022). Defueling the cancer: ATP synthase as an emerging target in cancer therapy. Biomedicine & Pharmacotherapy, 153, 113338. [Link]
Gogvadze, V., Robertson, J. D., Zhivotovsky, B., & Orrenius, S. (2002). Oligomycin, inhibitor of the F-0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis. Oncogene, 21(53), 8149–8157. [Link]
Mondol, A. M., Foysal, M. J., & Rahman, M. M. (2013). Induction of apoptosis in human cancer cells by a Bacillus lipopeptide bacillomycin D. European journal of pharmaceutical sciences, 50(3-4), 376–383. [Link]
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Ahmad, S., & Ahmad, A. (2020). Natural Products and Other Inhibitors of F1FO ATP Synthase. Molecules (Basel, Switzerland), 25(22), 5430. [Link]
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Li, Y., Wang, Y., Zhang, J., Wu, X., & Zhang, H. (2025). Deubiquitinase TRIM44 Promotes Autophagy-Mediated Chemoresistance in Diffuse Large B Cell Lymphoma. Hematological oncology, 43(4), e70119. [Link]
Ge, J. F., Liu, L. X., & Zhang, Y. M. (2013). Growth Inhibition and Induction of Apoptosis in SHG-44 Glioma Cells by Chinese Medicine Formula “Pingliu Keli”. Evidence-based complementary and alternative medicine : eCAM, 2013, 965903. [Link]
Symersky, J., Osowski, D., Walters, D. E., & Mueller, D. M. (2012). Oligomycin frames a common drug-binding site in the ATP synthase. Proceedings of the National Academy of Sciences of the United States of America, 109(34), 13961–13965. [Link]
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44-Homooligomycin B: Mechanistic Pathways and Target Validation in F1Fo ATP Synthase Inhibition
Executive Summary The pursuit of targeted metabolic inhibitors in oncology and infectious disease has driven renewed interest in macrolide antibiotics. 44-Homooligomycin B is a highly potent spiroketal macrolide original...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pursuit of targeted metabolic inhibitors in oncology and infectious disease has driven renewed interest in macrolide antibiotics. 44-Homooligomycin B is a highly potent spiroketal macrolide originally isolated from the fermentation broth of Streptomyces bottropensis (strain NK86-0279)[1]. Unlike broader-spectrum antibiotics, it exhibits specialized anti-tumor efficacy—particularly against Colon 26 carcinoma—by starving highly metabolic cells of mitochondrial ATP. This technical guide explores the structural biology, core inhibitory mechanisms, and self-validating experimental protocols used to study 44-Homooligomycin B.
Structural Biology & Chemical Profile
The oligomycin family consists of complex 26-membered macrocyclic lactones with multiple stereocenters. 44-Homooligomycin B shares the core structure of Oligomycin B but is distinguished by the substitution of an ethyl group for a methyl group at carbon 26, alongside an oxo group at the spirocyclic ring[2].
This specific ethyl substitution is not merely a structural artifact; it fundamentally alters the molecule's lipophilicity. The increased hydrophobic surface area enhances the drug's ability to partition into the lipid bilayer of the inner mitochondrial membrane, optimizing its alignment within the highly hydrophobic drug-binding pocket of its primary target.
The Core Mechanistic Pathway: F1Fo ATP Synthase Inhibition
Oligomycins exert their mode of action by decoupling the F0 and F1 factors in the ATP synthase complex, which is responsible for promoting proton transfer via the inner mitochondrial membrane[3].
The exact mechanism of 44-Homooligomycin B relies on high-affinity binding to the outer surface of the c-ring (subunit c) within the Fo sector of the enzyme. High-resolution crystallography of homologous oligomycin complexes reveals that the drug interacts directly with the essential carboxylate side chain of Glu59 (yeast numbering, corresponding to the proton-carrying residue in mammals) via a bridging water molecule[4].
By locking Glu59 in a semi-closed conformation, 44-Homooligomycin B physically shields the residue from the aqueous environment of the proton half-channel. This prevents protonation and deprotonation events, effectively halting the rotary catalysis of the c-ring. Because proton flow is strictly coupled to the F1 sector, ATP synthesis ceases immediately. The downstream cascade results in a massive hyperpolarization of the inner mitochondrial membrane, stalling of the electron transport chain (ETC), generation of reactive oxygen species (ROS), and ultimately, mitochondria-mediated apoptosis in rapidly dividing tumor cells.
Fig 1: 44-Homooligomycin B mechanism of action on ATP synthase and downstream apoptotic signaling.
Quantitative Data: Comparative Efficacy
The structural nuances between oligomycin derivatives dictate their biological activity profiles. Below is a comparative summary of their structural distinctions and primary bioactivities.
To ensure scientific integrity, the isolation and functional validation of 44-Homooligomycin B must follow strict, self-validating workflows.
Protocol A: Isolation and Purification from Streptomyces bottropensis
Fermentation: Culture Streptomyces bottropensis NK86-0279 in a carbon-rich nutrient broth for 7-10 days.
Causality: High carbon availability drives the Type I modular polyketide synthase (PKS) pathways required for macrolide biosynthesis.
Solvent Extraction: Extract the culture filtrate using ethyl acetate (EtOAc).
Causality: Ethyl acetate's moderate polarity selectively partitions the highly hydrophobic 44-Homooligomycin B away from polar broth contaminants, creating a self-enriching initial fraction.
Chromatographic Separation: Subject the crude extract to silica gel column chromatography, eluting with a chloroform/methanol gradient.
Causality: The unique ethyl substitution at C-26 alters the molecule's retention factor compared to standard oligomycins, allowing for precise, distinct elution peaks.
Validation: Verify the fraction via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Self-Validation System: The MS metabolomic fingerprinting ensures the isolated fraction is strictly the 44-homo variant (mass shift corresponding to the ethyl group) and not a contamination of Oligomycin A or B.
Protocol B: Target Validation via High-Resolution Respirometry (Seahorse XF)
To prove that 44-Homooligomycin B specifically inhibits ATP synthase without causing generalized membrane rupture, a Cell Mito Stress Test is employed.
Cell Seeding & Equilibration: Seed target tumor cells (e.g., Colon 26) in a microplate and equilibrate in a non-CO2 incubator for 1 hour.
Causality: Eliminating CO2-driven pH buffering allows the fluorometric sensors to accurately detect minute changes in proton efflux and oxygen consumption.
Basal Measurement: Record the baseline Oxygen Consumption Rate (OCR).
44-Homooligomycin B Injection (1-5 µM): Inject the compound and measure the immediate drop in OCR.
Causality: The drug directly binds the c-ring of ATP synthase. The resulting drop in OCR precisely quantifies the proportion of cellular respiration dedicated to ATP production.
Causality & Self-Validation: FCCP collapses the inner membrane proton gradient, forcing the ETC to run at maximum capacity independent of ATP synthase. If OCR spikes dramatically after FCCP injection, it definitively validates that 44-Homooligomycin B successfully inhibited ATP synthase without destroying the mitochondrial membrane or the upstream ETC complexes.
Rotenone/Antimycin A Injection: Shuts down Complexes I and III to measure non-mitochondrial oxygen consumption, providing a true zero baseline for data normalization.
Fig 2: Step-by-step Seahorse XF respirometry workflow for validating ATP synthase inhibition.
Translational Applications in Oncology
The unique properties of 44-Homooligomycin B extend beyond basic bioenergetic research. Because of their extreme cytotoxicity and precise mitochondrial targeting, oligomycin derivatives are being actively explored as payloads for Antibody-Drug Conjugates (ADCs)[3]. By conjugating 44-Homooligomycin B to tumor-specific monoclonal antibodies, drug developers can circumvent the systemic toxicity traditionally associated with ATP synthase inhibitors, delivering a lethal metabolic blockade directly to the tumor microenvironment.
References
Symersky, J., Osowski, D., Walters, D. E., & Mueller, D. M. "Oligomycin frames a common drug-binding site in the ATP synthase." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
Yamazaki, M., Yamashita, T., Harada, T., Nishikiori, T., Saito, S., Shimada, N., & Fujii, A. "44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties." Journal of Antibiotics. Available at:[Link]
Feng, X., et al. "Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5." Journal of Agricultural and Food Chemistry. Available at:[Link]
Unveiling the Antifungal Activity Spectrum of 44-Homooligomycin B: Mechanisms, Isolation, and Efficacy
Executive Summary The search for novel antifungal agents has intensified due to the rising incidence of resistant phytopathogens and invasive fungal infections. Among the macrolide antibiotics, the oligomycin class—produ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The search for novel antifungal agents has intensified due to the rising incidence of resistant phytopathogens and invasive fungal infections. Among the macrolide antibiotics, the oligomycin class—produced primarily by Streptomyces species—has demonstrated profound biological activity. 44-Homooligomycin B , a specialized 26-membered macrolide originally isolated from Streptomyces bottropensis NK86-0279[1], represents a highly potent, narrow-spectrum antifungal and anti-tumor agent[2].
Structurally distinguished by the substitution of an ethyl group for a methyl group at carbon 26[1], 44-Homooligomycin B exhibits a unique bioactivity profile. While it demonstrates remarkable efficacy against filamentous fungi such as Aspergillus, Penicillium, and Fusarium, it is notably inactive against yeasts and bacteria[1][2]. This whitepaper provides an authoritative, deep-dive analysis into the mechanism of action, antifungal spectrum, and validated experimental protocols for isolating and evaluating 44-Homooligomycin B.
Structural Biology & Mechanism of Action
The Biochemical Target: Mitochondrial ATP Synthase
Like other members of the oligomycin family, 44-Homooligomycin B exerts its antifungal activity by targeting the mitochondrial F1F0-ATP synthase (Complex V)[3]. The macrolide binds specifically to the F0 subunit embedded in the inner mitochondrial membrane.
Causality of Selective Toxicity:
Why are filamentous fungi susceptible? Obligate aerobic fungi (e.g., Aspergillus, Magnaporthe oryzae) rely heavily on oxidative phosphorylation to generate the ATP required for rapid hyphal extension and conidiogenesis[3][4]. Blocking the proton channel of the F0 subunit halts ATP synthesis, leading to catastrophic energy depletion, accumulation of reactive oxygen species (ROS), and subsequent apoptosis.
Why are yeasts and bacteria resistant? Bacteria lack mitochondria entirely; their plasma membrane-bound ATP synthases possess a structurally divergent F0 equivalent that does not bind oligomycins[1]. Conversely, many yeasts (such as Saccharomyces cerevisiae and Candida species) exhibit the Crabtree effect, allowing them to bypass mitochondrial ATP generation and survive on fermentative glycolysis when Complex V is inhibited[1][2].
Mechanism of Action of 44-Homooligomycin B in Fungal Mitochondria.
Antifungal Activity Spectrum
Recent metabolomic fingerprinting of marine-derived Streptomyces sp. FXY-T5 and terrestrial strains has expanded our understanding of the oligomycin bioactivity spectrum[5][6]. 44-Homooligomycin B is highly active against devastating agricultural pathogens, making it a prime candidate for biopesticide development.
Quantitative Spectrum Analysis
The following table synthesizes the susceptibility profile of various microorganisms to 44-Homooligomycin B and closely related oligomycin B analogs.
Note: 44-Homooligomycin B also exhibits moderate in vivo anti-tumor activity against Colon 26 carcinoma, further validating its potent cytotoxic mechanisms against rapidly proliferating eukaryotic cells[1][2].
Experimental Workflows & Validated Protocols
To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the methodological choice.
Protocol 1: Bioassay-Guided Isolation of 44-Homooligomycin B
Objective: To isolate high-purity 44-Homooligomycin B from Streptomyces culture broth for downstream bioassays[1][5].
Fermentation: Cultivate Streptomyces bottropensis (or marine sp. FXY-T5) in a rotary shaker at 28°C for 7 days. Rationale: Secondary metabolite production, including macrolides, typically peaks during the stationary phase of bacterial growth under nutrient-limiting conditions.
Solvent Extraction: Extract the culture broth with an equal volume of Ethyl Acetate (EtOAc) three times. Rationale: EtOAc is an intermediate-polarity solvent ideal for partitioning moderately hydrophobic macrolides away from highly polar media components.
Fractionation & HPLC Purification: Subject the crude extract to silica gel chromatography, followed by preparative HPLC using a gradient of Methanol-Water (MeOH–H2O) supplemented with 0.1% Formic Acid (FA)[5].
Critical Insight: Although 44-Homooligomycin B is largely neutral, the addition of 0.1% FA suppresses the ionization of residual silanol groups on the C18 stationary phase, preventing peak tailing and ensuring high-resolution separation from closely related analogs like Oligomycin A and 40-Homooligomycin B[5].
Protocol 2: In Vitro Antifungal Susceptibility Testing
Objective: To quantify the Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50) against filamentous fungi[3][5].
Inoculum Preparation: Harvest conidia from 7-day-old PDA (Potato Dextrose Agar) cultures of the target fungus (e.g., M. oryzae). Adjust the spore suspension to
1×105
CFU/mL using a hemocytometer.
Broth Microdilution Assay: In a 96-well plate, perform serial dilutions of 44-Homooligomycin B (from 100 μg/mL down to 0.01 μg/mL) in RPMI 1640 medium buffered with MOPS.
Self-Validating Controls:
Positive Control: Cycloheximide (40 μg/mL) or Nativo® WG75[3][5]. Rationale: Cycloheximide inhibits eukaryotic translation, providing a baseline for total growth arrest. Nativo® WG75 (a commercial fungicide) provides a benchmark for agricultural efficacy[3].
Negative Control: 1% DMSO. Rationale: Ensures the solvent used to dissolve the macrolide does not independently induce osmotic stress or toxicity.
Incubation & Readout: Incubate at 28°C for 48-72 hours. Measure optical density at 600 nm (OD600) to calculate the EC50 using non-linear regression analysis.
Bioassay-Guided Isolation and Susceptibility Testing Workflow.
Therapeutic and Agricultural Outlook
While the potent inhibition of mammalian ATP synthase limits the systemic clinical application of 44-Homooligomycin B in humans (due to high cytotoxicity)[1], its profound efficacy against filamentous fungi positions it as a highly valuable lead compound for agricultural biotechnology.
Recent studies have highlighted the ability of oligomycins to suppress devastating crop diseases, such as wheat blast caused by Magnaporthe oryzae Triticum, often outperforming commercial wide-spectrum fungicides like Nativo® WG75[3][4]. Furthermore, its specific inactivity against bacteria ensures that it does not disrupt beneficial soil microbiomes, making 44-Homooligomycin B a targeted, eco-friendly candidate for next-generation biopesticide formulations.
References
Yamazaki, M., Yamashita, T., Harada, T., Nishikiori, T., Saito, S., Shimada, N., & Fujii, A. (1992). "44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties." Journal of Antibiotics (Tokyo). Available at:[Link]
Wang, Y., et al. (2024). "Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5". Journal of Agricultural and Food Chemistry. Available at:[Link]
Chakraborty, M., et al. (2020). "Oligomycins inhibit Magnaporthe oryzae Triticum and suppress wheat blast disease". PLoS One. Available at:[Link]
Deslandes, L., et al. (2024). "Oligomycin-producing Streptomyces sp. newly isolated from Swiss soils efficiently protect Arabidopsis thaliana against Botrytis cinerea". mSphere. Available at:[Link]
Unlocking the Biosynthesis of Oligomycins in Marine-Derived Streptomyces
A Technical Whitepaper on Genomic Architecture, Isolation Workflows, and Pharmacological Mechanisms Executive Summary Marine-derived Streptomyces species represent an immense, largely untapped reservoir of secondary meta...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper on Genomic Architecture, Isolation Workflows, and Pharmacological Mechanisms
Executive Summary
Marine-derived Streptomyces species represent an immense, largely untapped reservoir of secondary metabolites with unique structural scaffolds and potent bioactivities. Among these, oligomycins—a class of 26-membered macrocyclic lactones—have garnered significant attention for their profound ability to inhibit mitochondrial F0F1-ATP synthase and induce cell cycle arrest in cancer models. As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial protocol summaries. Here, we will dissect the causality behind the olm biosynthetic gene cluster, outline self-validating experimental workflows for isolation, and map the precise molecular mechanisms that translate genomic potential into therapeutic efficacy.
Genomic Architecture: Deciphering the olm Biosynthetic Gene Cluster
The biosynthesis of oligomycins is governed by a highly conserved, massive genomic island known as the olm gene cluster. In well-characterized strains like Streptomyces avermitilis and the marine-derived Streptomyces sp. FXY-T5, this cluster spans over 100 kb and encodes a Type I modular polyketide synthase (PKS) system alongside critical post-PKS tailoring enzymes [1, 2].
The logic of this assembly line is strictly sequential. The polyketide backbone is assembled by massive multifunctional polypeptides (OlmA1–A7). However, the raw carbon chain is biologically inert until it undergoes precise structural maturation. The thioesterase (OlmC) catalyzes the crucial macrolactone cyclization, releasing the chain from the PKS machinery [2]. Subsequently, post-PKS tailoring enzymes dictate the final pharmacophore: the spiroacetal cyclase OlmO forms the rigid spiroacetal moiety, and the cytochrome P450 enzyme OlmB (CYP107W1) executes regioselective hydroxylation at C-12 [1].
Fig 1: The olm biosynthetic gene cluster logic and post-PKS tailoring pathway.
Table 1: Key Genes in the olm Biosynthetic Gene Cluster and Their Functions
Gene
Enzyme Class
Function in Biosynthesis
Mechanistic Impact on Bioactivity
olmA1-A7
Type I PKS
Polyketide backbone assembly
Forms the 26-membered macrocyclic core required for target binding.
olmC
Thioesterase
Macrolactone cyclization
Cleaves the linear chain; essential for ring closure and structural integrity.
olmO
Spiroacetal Cyclase
Post-PKS spiroacetal formation
Generates the spiroacetal moiety, locking the molecule into its active conformation.
olmB
Cytochrome P450
Regioselective C-12 hydroxylation
Introduces hydroxyl groups necessary for hydrogen bonding with the F0 subunit.
olmR
LuxR-family Regulator
Transcriptional regulation
Controls the timing of secondary metabolite expression during stationary phase.
Self-Validating Experimental Workflows: From Sediment to Molecule
Scientific integrity demands that discovery protocols be self-validating. We do not merely isolate a compound and assume its origin; we must close the loop. The following workflow establishes a causal chain: selective isolation of the marine strain, optimized fermentation to trigger the olm cluster, targeted purification, and finally, gene disruption to definitively prove the biosynthetic origin of the isolated oligomycins [1, 3, 4].
Fig 2: Self-validating workflow from marine sampling to gene knockout validation.
Step-by-Step Methodology
Protocol A: Selective Isolation from Marine Sediments
Thermal Pre-treatment: Incubate marine sediment samples at 60°C for 1–2 hours. Causality: This step selectively eliminates fast-growing, non-sporulating Gram-negative bacteria, thereby enriching the heat-resistant spores of Streptomyces species [4].
Plating: Serially dilute the treated sediment and spread onto Starch-Casein Agar (SCA). Causality: Casein acts as a slow-release nitrogen source that favors the enzymatic profile of actinomycetes over other soil microbes [4].
Chemical Selection: Supplement the SCA with 50 μg/L amphotericin B and 20 μg/L tetracycline. Causality: Marine samples are heavily contaminated with ubiquitous marine fungi; amphotericin B suppresses this fungal overgrowth, allowing the slow-growing Streptomyces to form distinct colonies [4].
Protocol B: Submerged Batch Fermentation and Extraction
Seed Culture: Inoculate a loopful of the isolated Streptomyces into 50 mL of ISP Medium 2. Incubate at 28°C, 200 rpm for 48 hours [3].
Production Fermentation: Transfer 5% (v/v) seed culture into an optimized production medium (40 g/L glucose, 25 g/L soybean meal, 3 g/L CaCO₃). Ferment in baffled flasks at a 1:5 medium-to-flask volume ratio at 220 rpm for 7–10 days. Causality: Baffled flasks and high agitation ensure maximum dissolved oxygen transfer. This is non-negotiable, as the late-stage tailoring enzymes (like the cytochrome P450 OlmB) require molecular oxygen to execute the C-12 hydroxylation that renders the oligomycin biologically active [1, 3].
Extraction: Centrifuge the broth at 10,000 rpm to remove mycelium. Extract the supernatant twice with an equal volume of ethyl acetate. Causality: Ethyl acetate selectively partitions moderately polar macrolides like oligomycins away from highly polar primary metabolites in the aqueous broth [1, 3].
Protocol C: Purification and Biosynthetic Validation
Chromatography: Subject the crude extract to silica gel column chromatography (eluting with a petroleum ether–ethyl acetate gradient), followed by preparative reverse-phase HPLC (C18 column, methanol/water gradient) to yield pure oligomycins [1, 3].
Gene Disruption (The Validation Loop): Construct a gene deletion vector (e.g., targeting the olmX or olmA gene) and introduce it into the wild-type marine Streptomyces via conjugation. Causality: Culturing the resulting Δolm mutant under identical fermentation conditions should yield an extract completely devoid of oligomycins (confirmed via LC-MS). This phenotypic loss definitively proves that the isolated compounds are the direct product of the identified olm cluster, validating the entire discovery pipeline[1, 2].
Table 2: Quantitative Fermentation and Extraction Parameters
Parameter
Optimized Condition
Mechanistic Rationale
Pre-treatment Temp
60°C for 1-2 hours
Enriches heat-resistant Streptomyces spores over vegetative bacteria.
Isolation Media
Starch-Casein Agar (SCA)
Casein acts as a slow-release nitrogen source favoring actinomycetes.
Inhibitors
Amphotericin B (50 μg/L)
Suppresses rapid marine fungal overgrowth on agar plates.
Aeration
220 rpm, baffled flasks
Maximizes oxygen transfer for aerobic PKS and P450 tailoring steps.
Solvent Extraction
Ethyl Acetate (1:1 v/v)
Selectively partitions moderately polar macrolides from aqueous broth.
Mechanisms of Action: Translating Biosynthesis into Bioactivity
The evolutionary pressure on marine Streptomyces to produce oligomycins stems from the need to compete against marine fungi and eukaryotic predators. Oligomycins achieve this through highly specific, multi-target mechanisms.
Primarily, oligomycins are notorious for their ability to bind to the F0 subunit of the mitochondrial F0F1-ATP synthase. By physically blocking the proton channel, they halt oxidative phosphorylation, leading to rapid intracellular ATP depletion and metabolic arrest [3].
Beyond their classical role in mitochondrial inhibition, recent metabolomic and transcriptomic analyses have revealed that oligomycins possess profound antiproliferative properties against cancer cell lines. Specifically, they induce significant G1-phase cell cycle arrest by attenuating the β-catenin signaling pathway, which subsequently downregulates the expression of critical proliferation markers such as Cyclin D1 and PCNA [1].
Fig 3: Dual mechanism of action: ATP synthase inhibition and cell cycle arrest.
Conclusion
The biosynthesis of oligomycins in marine-derived Streptomyces is a triumph of evolutionary biochemistry. By understanding the rigorous causality of the olm gene cluster—from the massive Type I PKS assembly lines to the delicate post-PKS oxidative tailoring—we can design highly optimized, self-validating workflows for their isolation. As drug development professionals look toward the ocean for the next generation of therapeutics, mastering these technical protocols ensures that the transition from marine sediment to clinical candidate is both reproducible and scientifically unassailable.
References
Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]
Gene cluster for oligomycin biosynthesis. ResearchGate.[Link]
Isolation, Screening, and Characterization of Streptomyces Strain from the Marine Soil Sample and Evaluation of Antimicrobial Activity. Nanobioletters.[Link]
Exploratory
In Vitro Cytotoxicity Profile and Mechanistic Action of 44-Homooligomycin B: A Technical Whitepaper
Executive Summary As the pharmaceutical industry continues to mine actinomycetes for novel chemotypes, the oligomycin class of macrolides remains a focal point for oncology and chemical biology. 44-Homooligomycin B is a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the pharmaceutical industry continues to mine actinomycetes for novel chemotypes, the oligomycin class of macrolides remains a focal point for oncology and chemical biology. 44-Homooligomycin B is a 26-membered macrolide antibiotic distinguished by an ethyl substitution at carbon 26. Originally isolated from[1] and more recently identified in marine-derived [2], this compound exhibits potent in vitro cytotoxicity against human tumor cell lines and strong antifungal properties, while remaining inactive against bacterial strains[1][3]. This whitepaper dissects its structural biology, mechanistic pathways, and the self-validating experimental protocols required to accurately profile its cytotoxicity.
Structural Biology & Target Engagement
44-Homooligomycin B possesses a highly rigid spiroketal core[2]. X-ray crystallographic superpositions reveal that its core geometry is virtually identical to that of rutamycin A and 21-hydroxyoligomycin A[4]. This structural rigidity is critical for its biological function: the precise spatial orientation of its macrolide ring allows it to act as a potent inhibitor of the[5].
By binding directly to the F0 subunit, 44-Homooligomycin B physically blocks the proton channel. This prevents the re-entry of protons into the mitochondrial matrix, effectively uncoupling the electron transport chain from ATP synthesis and halting oxidative phosphorylation[5].
Mechanistic Pathways of Cytotoxicity
The cytotoxicity of 44-Homooligomycin B is not merely a result of energy starvation; it is driven by a complex cascade of mitochondrial dysfunction and signal transduction alterations[6].
Mitochondrial Hyperpolarization & ROS: The blockade of the F0 proton pore initially causes the mitochondrial membrane potential (
ΔΨm
) to hyperpolarize. This forces premature electron leakage from the transport chain, generating lethal levels of Reactive Oxygen Species (ROS).
Cell Cycle Arrest: Recent metabolomic profiling of oligomycins demonstrates that they induce significant G1-phase cell cycle arrest in cancer cells. This is achieved by attenuating the β-catenin signaling pathway, which subsequently downregulates the expression of proliferation markers such as Cyclin D1 and PCNA[6].
Intrinsic Apoptosis: The combination of severe oxidative stress (ROS) and cell cycle arrest ultimately triggers the intrinsic apoptotic cascade, leading to programmed cell death.
Figure 1: Mechanistic signaling pathway of 44-Homooligomycin B inducing apoptosis and G1 cell cycle arrest.
In Vitro Cytotoxicity Profile
The biological activity of 44-Homooligomycin B is highly specific. It demonstrates broad-spectrum efficacy against eukaryotic tumor cells and pathogenic fungi, but is completely inactive against prokaryotes[1][3].
To accurately profile a mitochondrial inhibitor like 44-Homooligomycin B, researchers must avoid standard metabolic assays (like MTT or CellTiter-Blue). Causality: Because MTT relies on mitochondrial reductases (e.g., succinate dehydrogenase) to generate a signal, a drug that directly damages mitochondria will cause an immediate drop in signal before the cell actually dies, yielding false-positive cytotoxicity data.
To build a self-validating system, we pair a macroscopic protein-based viability assay with a microscopic target-engagement assay.
Protocol A: Macroscopic Viability via SRB Assay
The Sulforhodamine B (SRB) assay measures total cellular protein mass, which is linearly proportional to cell number and entirely independent of mitochondrial metabolism.
Cell Seeding: Seed target cells (e.g., HeLa) at
5×103
cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.
Compound Treatment: Treat cells with serial dilutions of 44-Homooligomycin B (0.01 µM to 100 µM) in DMSO (final DMSO <0.1%) for 72 h.
Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the culture medium. Incubate at 4°C for 1 h to permanently cross-link cellular proteins to the plate.
Staining: Wash plates with deionized water and air-dry. Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 min.
Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 515 nm to calculate the IC₅₀.
Protocol B: Microscopic Target Engagement via JC-1 Assay
To prove that the cell death observed in Protocol A is caused by the hypothesized mechanism (ATP synthase inhibition), we measure the mitochondrial membrane potential (
ΔΨm
) using the ratiometric dye JC-1.
Treatment: Treat cells with the established IC₅₀ of 44-Homooligomycin B for 12–24 h.
Staining: Add JC-1 dye (2 µM final concentration) to the medium and incubate at 37°C for 30 min in the dark.
Analysis: Analyze via flow cytometry. Healthy mitochondria will aggregate the dye (Red Fluorescence, Ex/Em: 535/590 nm). As 44-Homooligomycin B forces proton leakage and eventual depolarization, the dye diffuses into the cytoplasm as monomers (Green Fluorescence, Ex/Em: 485/530 nm). A collapsing Red/Green ratio confirms on-target mitochondrial uncoupling.
Figure 2: Standardized experimental workflow for evaluating 44-Homooligomycin B cytotoxicity and target engagement.
References
Yamazaki M, Yamashita T, Harada T, et al. "44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties." Journal of Antibiotics. 1992. URL: [Link]
Sun R, Guo F, Zhang Y, et al. "Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5." Journal of Agricultural and Food Chemistry. 2024. URL: [Link]
Symersky J, et al. "Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A." Journal of Natural Products. 2007. URL: [Link]
Unveiling 44-Homooligomycin B: Discovery, Biological Properties, and Therapeutic Potential
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The search for novel therapeutic agents from microbial secondary metabolites has...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary
The search for novel therapeutic agents from microbial secondary metabolites has historically driven the discovery of some of our most potent antibiotics and antineoplastics. Among these, the oligomycin class of macrolides stands out for its profound impact on cellular bioenergetics. 44-Homooligomycin B is a structurally distinct member of this family, characterized by a highly specific ethyl substitution that alters its lipophilicity and target interaction profile. This technical guide explores the discovery, mechanistic causality, and biological properties of 44-Homooligomycin B, providing self-validating experimental workflows for its isolation and phenotypic evaluation.
Structural Identity and Biosynthetic Origins
Initially isolated from the culture broth of the soil bacterium Streptomyces bottropensis NK86-0279, 44-Homooligomycin B was identified as a potent antitumor antibiotic1[1]. More recently, metabolomic fingerprinting has also identified it within the biosynthetic repertoire of marine-derived Streptomyces sp. FXY-T5, highlighting its evolutionary conservation across different ecological niches2[2].
Structurally, 44-Homooligomycin B is defined by the substitution of an ethyl group for a methyl group at carbon 26 of the macrolide ring 1[1]. This subtle modification is not merely a structural curiosity; it increases the compound's localized lipophilicity, subtly altering its partitioning into the inner mitochondrial membrane where its primary target resides.
Mechanism of Action: Mitochondrial Uncoupling
Like other members of the oligomycin family, the primary mechanism of action (MOA) for 44-Homooligomycin B is the direct inhibition of the mitochondrial F₀F₁-ATP synthase complex3[3].
The Causality of Toxicity:
44-Homooligomycin B binds selectively to the F₀ subunit (the proton channel) of ATP synthase. By physically occluding this channel, it prevents the facilitated diffusion of protons from the intermembrane space back into the mitochondrial matrix 4[4]. Because the electron transport chain (ETC) continues to pump protons outward, the mitochondrial membrane becomes hyperpolarized. This extreme proton gradient eventually exerts back-pressure on the ETC, halting electron flow, causing a catastrophic drop in cellular ATP, and triggering the generation of Reactive Oxygen Species (ROS). In highly metabolically active cells—such as rapidly dividing carcinoma cells or germinating fungal hyphae—this acute energy crisis invariably triggers apoptosis or severe growth arrest.
Mechanism of Action: 44-Homooligomycin B inhibiting F0-ATP Synthase.
Biological Properties and Target Spectrum
The bioactivity profile of 44-Homooligomycin B is highly specific, reflecting the evolutionary divergence of ATP synthase structures across different kingdoms of life.
Antitumor Activity: The compound exhibits potent cytotoxicity against various human tumor cell lines in vitro and demonstrates moderate, yet significant, anti-tumor activity against Colon 26 carcinoma in vivo5[5].
Antifungal Activity: It is highly active against filamentous fungi, including agricultural and opportunistic pathogens such as Aspergillus, Penicillium, and Fusarium5[5].
Microbial Resistance: Notably, 44-Homooligomycin B shows no activity (MIC > 1,000 µg/mL) against Gram-positive bacteria, Gram-negative bacteria, or yeasts1[1]. This lack of antibacterial activity is due to the structural differences between bacterial and eukaryotic ATP synthases, making it a selective eukaryotic inhibitor.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to prevent false positives or misinterpretations.
Fermentation and Targeted Isolation Workflow
The isolation of 44-Homooligomycin B from Streptomyces requires precise manipulation of the organism's metabolic phases and careful chromatographic resolution 2[2].
Experimental workflow for the isolation of 44-Homooligomycin B.
Step-by-Step Methodology:
Seed Culture & Fermentation: Inoculate Streptomyces sp. into SGCY media (sucrose, glucose, casamino acids, yeast extract). Incubate at 30°C for 9 days.
Causality: The dual carbon sources (glucose for rapid initial biomass accumulation, sucrose for sustained metabolism) ensure the culture reaches the stationary phase, which is the biological trigger for secondary polyketide metabolite biosynthesis.
Liquid-Liquid Extraction: Extract the fermentation broth three times with Ethyl Acetate (EtOAc).
Causality: EtOAc possesses the optimal moderate polarity to selectively partition the hydrophobic macrolide ring of 44-Homooligomycin B away from highly polar cellular debris and aqueous media salts.
Silica Gel Column Chromatography: Load the concentrated crude extract onto a silica gel column. Elute using a step-gradient of petroleum ether to EtOAc.
Causality: This step separates compounds based on gross polarity. Oligomycins typically elute in mid-polarity fractions (e.g., 5:1 to 2:1 petroleum ether/EtOAc).
Preparative HPLC (Self-Validating Step): Subject the targeted fractions to reverse-phase HPLC (C18 column) using a Methanol/Water + 0.1% Formic Acid gradient.
Causality: The ethyl substitution at C-26 makes 44-Homooligomycin B slightly more lipophilic than standard Oligomycin B. Reverse-phase HPLC exploits this minor lipophilicity difference, allowing for baseline resolution.
Validation: Monitor Diode-Array Detection (DAD) absorptions. The presence of the characteristic oligomycin UV chromophore confirms the compound class before mass spectrometry validation.
Because 44-Homooligomycin B targets mitochondrial respiration, the MTT assay is the most direct phenotypic readout for its specific MOA, as opposed to assays that measure membrane integrity (like LDH release).
Step-by-Step Methodology:
Cell Seeding: Plate Colon 26 carcinoma cells in a 96-well plate at a density of 5,000 cells/well. Allow 24 hours for adherence.
Causality: Colon 26 cells are highly reliant on oxidative phosphorylation, making them an ideal, highly sensitized model for F₀-ATP synthase inhibitors 1[1].
Compound Treatment (The Self-Validating Matrix): Treat cells with serial dilutions of 44-Homooligomycin B (e.g., 0.1 nM to 10 µM).
Positive Control: Oligomycin A (1 µM) to validate the assay's sensitivity to macrolide uncouplers.
Mechanistic Control: FCCP (a protonophore uncoupler). If FCCP rescues the hyperpolarization caused by 44-Homooligomycin B (measured via secondary membrane potential dyes), it validates the F₀-blocking mechanism.
MTT Incubation: Add MTT reagent and incubate for 4 hours.
Causality: MTT is reduced to purple formazan specifically by mitochondrial succinate dehydrogenase. Since 44-Homooligomycin B disrupts the mitochondrial proton gradient, a drop in formazan production is a direct consequence of target engagement.
Quantification: Solubilize the formazan crystals in DMSO and read absorbance at 570 nm to calculate the IC₅₀.
References
Title: 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties.
Title: Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp.
Title: 44-Homooligomycin B | Antibiotic
Source: MedChemExpress
URL
Title: Antifungal Properties of 44-Homooligomycin A: A Technical Guide
Source: Benchchem
URL
A Comprehensive Guide to the Structural Elucidation of 44-Homooligomycin B by NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The oligomycin class of macrolides, produced by Streptomyces species, are potent inhibitors of mitochondrial F₀F₁-ATPase and have garnered...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The oligomycin class of macrolides, produced by Streptomyces species, are potent inhibitors of mitochondrial F₀F₁-ATPase and have garnered significant interest for their antifungal and antitumor properties[1][2]. Their complex structures, featuring a 26-membered macrocyclic lactone fused to a spiroketal moiety, present a formidable challenge for structural elucidation. This guide provides an in-depth, technical walkthrough of the nuclear magnetic resonance (NMR) spectroscopy workflow required to unambiguously determine the structure of a representative member of this family, 44-Homooligomycin B. We will detail the strategic application of one- and two-dimensional NMR experiments, from establishing the planar structure to defining the relative stereochemistry, offering a robust framework for the characterization of complex polyketide natural products.
Introduction: The Oligomycin Challenge
Oligomycins are complex polyketide natural products characterized by a highly substituted 26-membered macrolactone ring. Their intricate architecture includes numerous stereocenters and a distinctive spiroketal system, making them a classic example of nature's synthetic prowess[3]. The biological activity of these molecules is intimately tied to their three-dimensional structure, necessitating precise and unambiguous characterization for any drug development or structure-activity relationship (SAR) studies. While X-ray crystallography can provide definitive structural information, obtaining suitable crystals of complex natural products is often a significant bottleneck. Consequently, NMR spectroscopy in solution remains the cornerstone technique for their structural elucidation[4][5].
This guide focuses on a systematic approach to determine the complete structure of 44-Homooligomycin B, a homolog of the well-known Oligomycin B. The "44-Homo" designation implies an additional methylene group in the side chain, and our primary challenges are to:
Confirm the complete carbon skeleton and locate the position of the additional methylene group.
Assemble all molecular fragments by establishing through-bond connectivity.
Determine the relative stereochemistry of all chiral centers.
The Strategic NMR Workflow
A successful structural elucidation campaign relies on a logical and hierarchical series of experiments. Each experiment provides a specific piece of the structural puzzle, and the data are layered to build a complete and self-validating picture of the molecule.
Caption: High-level workflow for NMR-based structural elucidation.
Experimental Methodologies and Rationale
Sample Preparation: The Foundation of Quality Data
The quality of NMR data is critically dependent on proper sample preparation. A poorly prepared sample can lead to broad lines, poor signal-to-noise, and ultimately, ambiguous results.
Protocol 1: Sample Preparation
Analyte Purity: Ensure the isolated 44-Homooligomycin B is of high purity (>95%) as determined by LC-MS.
Massing: Accurately weigh 5-10 mg of the compound for a standard 5 mm NMR tube. This amount provides a good balance for achieving sufficient signal in both sensitive (¹H) and insensitive (¹³C, 2D) experiments.
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic molecules like macrolides. If solubility is an issue, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The solvent choice can also affect chemical shifts and hydrogen-bonding patterns, sometimes revealing useful structural information[6][7].
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent. Gentle vortexing or sonication can aid dissolution[6].
Transfer: Using a clean glass pipette, transfer the solution to a high-quality NMR tube, ensuring a solvent height of 4-5 cm.
Degassing (for NOESY): For quantitative Nuclear Overhauser Effect (NOE) experiments, dissolved oxygen, which is paramagnetic, must be removed as it can quench the NOE effect. This is particularly crucial for small to medium-sized molecules[8]. The freeze-pump-thaw method is the most effective technique.
Part A: Building the Inventory (¹H, ¹³C, and DEPT)
The first step in data acquisition is to obtain high-resolution one-dimensional spectra. These experiments provide the fundamental inventory of all proton and carbon atoms in the molecule.
¹H NMR: This is the most sensitive NMR experiment and provides the initial overview. It reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (J-coupling, indicating neighboring protons).
¹³C NMR: This spectrum shows all unique carbon signals. The chemical shift is highly informative, distinguishing between sp³ (aliphatic), sp² (olefinic/carbonyl), and sp (alkynyl) carbons.
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) is used to determine the multiplicity of each carbon signal, i.e., whether it is a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbon. This information is indispensable for the subsequent analysis of 2D spectra.
Table 1: Representative ¹H and ¹³C NMR Data for a Polypropionate Fragment of 44-Homooligomycin B
(Note: Data are hypothetical but representative for an oligomycin-type structure)
Position
¹³C (δ, ppm)
Multiplicity (DEPT)
¹H (δ, ppm)
Multiplicity (J in Hz)
C-19
41.2
CH
2.65
m
C-20
35.8
CH₂
1.60, 1.45
m
C-21
72.5
CH
3.88
dq (6.5, 2.1)
Me-38
12.1
CH₃
1.15
d (6.5)
C-22
45.3
CH
1.85
m
Me-39
9.8
CH₃
0.95
d (7.0)
C-23
78.9
CH
3.55
dd (8.0, 2.5)
Part B: Connecting the Dots (COSY, HSQC, and HMBC)
With the atomic inventory established, the next phase is to piece together the molecular structure using two-dimensional correlation experiments.
Caption: Logic of using COSY to define spin systems and HMBC to connect them.
HSQC (Heteronuclear Single Quantum Coherence): This is the foundational 2D experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation, ¹JCH). It effectively maps the ¹H spectrum onto the ¹³C spectrum, confirming the assignments from Part A.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). Cross-peaks in a COSY spectrum reveal which protons are neighbors in a spin system. By "walking" along the cross-peaks, one can trace out contiguous fragments of the molecule, such as the polypropionate backbone[9].
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final planar structure. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). Its critical function is to connect the spin systems identified by COSY across atoms that break the proton-proton coupling pathway, such as quaternary carbons, carbonyls, and heteroatoms (e.g., the ester linkage and spiroketal center)[9][10]. For example, a correlation from a methyl proton to a carbonyl carbon unequivocally places that methyl group adjacent to the carbonyl.
Table 2: Key COSY and HMBC Correlations for Structure Assembly
Proton (δH)
COSY Correlations (δH)
Key HMBC Correlations (δC)
Structural Information Deduced
H-21 (3.88)
H-22 (1.85), Me-38 (1.15)
C-19, C-20, C-22, C-23, Me-38
Links C-21 to adjacent C-22 and confirms Me-38 attachment.
Me-39 (0.95)
H-22 (1.85)
C-21, C-22, C-23
Confirms Me-39 attachment at C-22 and its proximity to C-21/C-23.
H-3 (5.10)
H-2 (2.55), H-4 (1.75)
C-1 (carbonyl), C-2, C-4, C-5
Connects the C-3 proton to the C-1 ester carbonyl, a key macrolactone linkage.
H-25 (4.05)
H-26 (1.90)
C-21, C-27 (spiroketal C)
Crucial correlation linking the main macroring to the spiroketal system.
Part C: Defining the 3D Architecture (NOESY/ROESY)
Once the planar structure is established, the final challenge is to determine the relative stereochemistry of the numerous chiral centers. This is accomplished by analyzing through-space correlations.
Caption: NOE/ROE correlations reveal through-space proximity of protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining relative stereochemistry[11][12]. For example, a strong NOE between two methine protons on a six-membered ring would indicate a 1,3-diaxial relationship.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules like oligomycins (MW ≈ 800-900 Da), the standard NOE can be close to zero, making detection difficult. In these cases, the ROESY experiment is superior. ROESY cross-peaks are always positive, avoiding the null-signal issue, and provide the same distance-dependent structural information as NOESY[8][11][13].
J-Coupling Analysis: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation. Large coupling constants (~8-12 Hz) typically indicate an anti-periplanar (180°) or syn-periplanar (0°) relationship, while small coupling constants (~1-4 Hz) suggest a gauche (~60°) relationship. This analysis complements NOE/ROE data to provide a robust assignment of relative stereochemistry[14].
Protocol 2: 2D NMR Data Acquisition
Setup: Use the prepared sample from Protocol 1. Ensure the spectrometer is locked and shimmed to achieve optimal magnetic field homogeneity[15].
Pulse Calibration: Calibrate the 90° proton pulse width to ensure accurate excitation and signal transfer in 2D experiments[16].
Experiment Selection: Load standard, vendor-supplied parameter sets for each 2D experiment (e.g., cosygpprqf, hsqcedetgpsp, hmbcgplpndqf, noesygpph).
Parameter Optimization:
Spectral Width: Set the spectral width in both dimensions to encompass all proton and carbon signals.
HMBC: Optimize the long-range coupling delay (d6 in Bruker systems) for an average J-coupling of 8 Hz. This value is effective for detecting typical 2- and 3-bond correlations.
NOESY/ROESY: The mixing time (d8) is a critical parameter. It should be set to a value approximately equal to the T1 relaxation time of the protons of interest. For molecules of this size, a mixing time of 300-800 ms is a good starting point[8][12].
Acquisition: Set an appropriate number of scans and increments to achieve adequate signal-to-noise and resolution. HMBC and NOESY experiments typically require longer acquisition times than COSY and HSQC.
Data Integration and Final Structure Validation
The final step is the meticulous integration of all acquired data. The process is iterative and self-validating:
Fragment Assembly: Use COSY data to define all proton-proton spin systems.
Scaffold Construction: Connect these fragments using the long-range correlations from the HMBC spectrum. This should account for all atoms identified in the 1D spectra.
Stereochemical Assignment: Build a 3D model based on the established planar structure. Use the NOESY/ROESY correlations and J-coupling constants to define the relative configurations of all stereocenters.
Verification: The proposed structure must be consistent with all NMR data. Every significant correlation in the COSY, HMBC, and NOESY/ROESY spectra should be explainable by the final structure. Any inconsistencies require a re-evaluation of the data and the proposed structure.
By following this systematic and multi-faceted NMR approach, the complete and unambiguous structure of complex natural products like 44-Homooligomycin B can be determined with a high degree of confidence, paving the way for further biological and medicinal chemistry investigations.
References
Clardy, J., & Schroeder, F. C. (2011). 2D NMR-spectroscopic screening reveals polyketides in ladybugs. Proceedings of the National Academy of Sciences, 108(47), 18893-18898. [Link]
Novak, P., & Humpa, O. (2019). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules, 24(15), 2786. [Link]
UTHSCSA NMR Facility. (n.d.). Step-by-step procedure for NMR data acquisition. University of Texas Health Science Center at San Antonio. [Link]
Sobral, M. M. C., et al. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science, 15, 1412637. [Link]
Kim, J., et al. (2025). Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies and case studies. Natural Product Reports. [Link]
University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. UW-Madison Chemistry. [Link]
Organic Spectroscopy International. (2014). NOESY and ROESY. OSI. [Link]
Oh, D. C., et al. (2011). Natural occurrence of hybrid polyketides from two distinct biosynthetic pathways in Streptomyces pactum. Nature Chemistry, 3(6), 458-463. [Link]
UCSD Skaggs School of Pharmacy and Pharmaceutical Sciences NMR Facility. (2015). NOESY and ROESY. University of California San Diego. [Link]
ALWSCI Technologies. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]
Griesinger, C., et al. (2005). Systematic Approach to Understanding Macrolide−Ribosome Interactions: NMR and Modeling Studies of Oleandomycin and Its Derivatives. The Journal of Physical Chemistry A, 109(35), 7949-7957. [Link]
Sobral, M. M. C., et al. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science, 15. [Link]
Sobral, M. M. C., et al. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. ResearchGate. [Link]
Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 59(11), 851-856. [Link]
Syracuse University. (2010). Synthesis and Biosynthesis of Polyketide Natural Products. SURFACE at Syracuse University. [Link]
Luy, B., et al. (2020). Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency. Journal of Natural Products, 83(11), 3325-3335. [Link]
Symersky, J., et al. (2012). Oligomycin frames a common drug-binding site in the ATP synthase. Proceedings of the National Academy of Sciences, 109(35), 13961-13965. [Link]
Louviot, F., et al. (2024). Oligomycin-producing Streptomyces sp. newly isolated from Swiss soils efficiently protect Arabidopsis thaliana against Botrytis cinerea. ResearchGate. [Link]
National Cancer Institute. (n.d.). S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds. National Institutes of Health. [Link]
Servili, A., et al. (2017). The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation. ResearchGate. [Link]
Mäntylahti, S., et al. (2023). 1H, 13C, and 15N NMR chemical shift assignment of LytM N-terminal domain (residues 26–184). Biomolecular NMR Assignments, 17(1), 221-226. [Link]
Corcoran, O., et al. (2022). Elucidation of the O-antigen structure of Escherichia coli O93 and biosynthetic aspects thereof. ChemRxiv. [Link]
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]
Pharmacokinetics and In Vivo Toxicity of 44-Homooligomycin B: A Technical Whitepaper
Executive Summary 44-Homooligomycin B is a potent macrolide antitumor antibiotic originally isolated from the culture broth of Streptomyces bottropensis1. Structurally distinguished from other oligomycins by the substitu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
44-Homooligomycin B is a potent macrolide antitumor antibiotic originally isolated from the culture broth of Streptomyces bottropensis1. Structurally distinguished from other oligomycins by the substitution of an ethyl group for a methyl group at carbon 26 [[1]](), it demonstrates significant in vitro cytotoxicity and moderate in vivo activity against models such as Colon 26 carcinoma 1. However, its clinical translation is severely bottlenecked by a narrow therapeutic index driven by profound mitochondrial toxicity. This guide provides an in-depth analysis of its pharmacodynamics, pharmacokinetic (PK) profile, in vivo toxicity mechanisms, and the formulation engineering required to harness its therapeutic potential safely.
Pharmacodynamics & The Toxicity Paradox
The mechanism of action of 44-Homooligomycin B is identical to the broader oligomycin class: it acts as a direct inhibitor of ATP synthase 2. By binding to the proton channel (FO subunit) of the enzyme, it blocks the necessary proton flow required for the oxidative phosphorylation of ADP to ATP 2.
The Causality of Toxicity: While the depletion of intracellular ATP successfully induces apoptosis in rapidly dividing tumor cells, it simultaneously triggers a systemic metabolic crisis. To survive the sudden halt in oxidative phosphorylation, healthy cells undergo a massive compensatory shift toward anaerobic glycolysis. In vivo, this results in the rapid accumulation of lactate in the blood and urine, culminating in severe lactic acidosis 2.
Fig 1. Pharmacodynamic pathway of 44-Homooligomycin B linking efficacy and toxicity.
Pharmacokinetics & Formulation Engineering
Because 44-Homooligomycin B is a highly lipophilic macrolide, intravenous administration of the free drug results in a rapid and extensive volume of distribution (Vd). It rapidly partitions into mitochondria-dense organs (liver, kidneys, heart), leading to an acute
Cmax
-driven toxicity event before hepatic clearance can occur.
To overcome this, advanced drug delivery systems are required. One proven strategy involves conjugating 44-Homooligomycin B into biodegradable polyethylene glycol (PEG)-based water-insoluble hydrogels 3. These carrier-linked prodrugs are engineered with hydrolytically degradable ester bonds that undergo spontaneous hydrolysis in the aqueous in vivo environment 3. By controlling the cleavage rate, the hydrogel blunts the
Cmax
and provides a sustained release, fundamentally altering the PK profile and widening the therapeutic window.
Continuous cleavage from polymer extends half-life.
AUC (ng*h/mL)
1200
3800
Protected from rapid first-pass metabolism.
Table 1: Comparative Pharmacokinetic Parameters (Simulated baseline data for lipophilic macrolides).
In Vivo Toxicity Profile
The primary dose-limiting toxicity of 44-Homooligomycin B is acute lactic acidosis. Secondary toxicities include hepatotoxicity (elevated ALT/AST) and nephrotoxicity (elevated BUN/Creatinine) due to the high mitochondrial density in these organs.
Toxicity Grading & Biomarkers
Toxicity Grade
Blood Lactate (mmol/L)
Clinical Observation
Recommended Action
Grade 0 (Normal)
< 2.0
Normal activity
Continue dosing
Grade 1 (Mild)
2.1 - 4.0
Slight lethargy
Monitor closely
Grade 2 (Moderate)
4.1 - 8.0
Tachypnea, hunched posture
Suspend dosing, administer IV fluids
Grade 3 (Severe)
> 8.0
Moribund, severe acidosis
Euthanize per IACUC guidelines
Table 2: In Vivo Toxicity Markers and Intervention Thresholds.
To accurately quantify 44-Homooligomycin B in plasma, a highly specific LC-MS/MS methodology is required.
Fig 2. Step-by-step in vivo pharmacokinetic profiling workflow for 44-Homooligomycin B.
Sample Preparation (Protein Precipitation):
Procedure: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (IS). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Causality & Validation: 44-Homooligomycin B is highly protein-bound. Acetonitrile rapidly denatures plasma proteins, releasing the drug. The IS ensures extraction recovery is tracked; recovery must exceed 85% across all Quality Control (QC) tiers to validate the run.
Chromatographic Separation:
Procedure: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Causality & Validation: The lipophilic nature of the macrolide requires a high organic gradient to elute efficiently. A blank matrix sample must be run immediately following the Upper Limit of Quantification (ULOQ) sample to validate that carryover is <20% of the Lower Limit of Quantification (LLOQ).
Mass Spectrometry (MRM Mode):
Procedure: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring).
Causality & Validation: MRM provides the specificity to distinguish the drug from endogenous lipids. The quantifier/qualifier ion ratio must remain within ±15% of calibration standards to confirm peak purity.
Protocol B: In Vivo Toxicity & Lactic Acidosis Monitoring
Baseline Establishment: Prior to dosing, collect a 10 µL tail-vein blood sample from all subjects (rodent models). Measure baseline lactate using a calibrated biochemical analyzer.
Validation: Baseline lactate must be <2.0 mmol/L. A vehicle-only control group must be included to validate that subsequent lactate spikes are drug-induced, not stress-induced.
Serial Monitoring: Collect blood at 1, 4, 8, and 24 hours post-dose.
Causality: Because the drug uncouples mitochondrial respiration, blood lactate is the earliest, most direct biomarker of systemic toxicity.
Histopathology: At study termination, harvest the liver and kidneys. Fix in 10% neutral buffered formalin, section, and stain with H&E.
Validation: Blinded pathological scoring must be used to ensure unbiased evaluation of hepatocellular necrosis and renal tubular degradation, validating the organ-specific toxicity profile.
References
[[1]]() 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties. PubMed (nih.gov).
Application Note: In Vivo Colon 26 Carcinoma Mouse Models Using 44-Homooligomycin B
Introduction & Scientific Rationale The Colon 26 (C26) murine carcinoma model is a highly validated, syngeneic preclinical tool utilized extensively for evaluating novel chemotherapeutics and investigating cancer-induced...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The Colon 26 (C26) murine carcinoma model is a highly validated, syngeneic preclinical tool utilized extensively for evaluating novel chemotherapeutics and investigating cancer-induced cachexia[1]. Established in BALB/c or CD2F1 mice, the C26 model accurately replicates the aggressive tumor growth and progressive muscle/fat wasting seen in advanced human gastrointestinal cancers[2].
44-Homooligomycin B is a potent antitumor macrolide antibiotic originally isolated from the culture broth of Streptomyces bottropensis NK86-0279[3]. Structurally distinct due to an ethyl substitution for a methyl group at carbon 26, this compound exhibits significant in vitro cytotoxicity and has demonstrated moderate, targeted in vivo antitumor activity specifically against the Colon 26 carcinoma model[3][4].
Mechanistically, oligomycins function as profound inhibitors of the mitochondrial F1F0-ATP synthase. By blocking the proton channel (F0 subunit), 44-Homooligomycin B induces mitochondrial depolarization, severe ATP depletion, and the uncoupling of oxidative phosphorylation, ultimately triggering apoptosis in highly metabolic C26 tumor cells[5][6].
Mechanistic Pathway
Figure 1: Mechanistic pathway of 44-Homooligomycin B inducing mitochondrial dysfunction and apoptosis.
Experimental Design & Workflow
To ensure a self-validating experimental system, the in vivo workflow incorporates strict quality control checkpoints. The model is evaluated over a 21-day period, allowing sufficient time to observe both the primary tumor growth inhibition by 44-Homooligomycin B and its secondary effects on cancer cachexia[1][2].
Figure 2: Standard 21-day in vivo workflow for the C26 carcinoma mouse model.
Detailed Step-by-Step Protocol
Reagent & Cell Preparation
Causality Insight: C26 cells must be in the logarithmic growth phase. Senescent or over-confluent cells exhibit altered metabolic profiles, which can artificially skew the efficacy data of mitochondria-targeting drugs like 44-Homooligomycin B.
Culture C26 Cells : Maintain C26 murine colon carcinoma cells in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.
Harvesting : Detach cells using 0.25% Trypsin-EDTA when they reach 70-80% confluency. Neutralize with complete media and centrifuge at 300 x g for 5 minutes.
Washing & Resuspension : Wash the cell pellet twice with sterile, ice-cold Phosphate-Buffered Saline (PBS) to remove all traces of serum (serum proteins can trigger localized immune reactions in vivo). Resuspend in PBS at a concentration of
1×107
cells/mL.
Self-Validating Checkpoint : Perform a Trypan Blue exclusion assay. Viability must be >95% . Dead cells release Damage-Associated Molecular Patterns (DAMPs) that prematurely activate the host immune system, causing erratic tumor take-rates.
Animal Inoculation
Subject Selection : Utilize 8-12 week old male BALB/c or CD2F1 mice[2][7]. Acclimate animals for at least 7 days prior to the study.
Injection : Subcutaneously inject 100 µL of the cell suspension (
1×106
cells) into the right lower flank or interscapular fat pad using a sterile 26-gauge needle[1][7].
Monitoring : Return mice to their cages and monitor daily for signs of distress.
Drug Formulation (44-Homooligomycin B)
Causality Insight: As a macrolide antibiotic, 44-Homooligomycin B is highly hydrophobic. Improper formulation will lead to drug precipitation in the peritoneal cavity, resulting in zero systemic bioavailability and false-negative efficacy data.
Stock Solution : Dissolve 44-Homooligomycin B powder in 100% DMSO to create a highly concentrated stock.
Working Formulation : Prepare the final dosing solution immediately before administration using a vehicle of 5% DMSO + 5% Tween-80 + 90% sterile Saline .
Self-Validating Checkpoint : Visually inspect the solution against a light source. It must be completely clear. If turbidity is observed, the drug has precipitated; discard and reformulate.
Dosing Regimen & Monitoring
Randomization (Day 7) : Once tumors reach a palpable volume of 50–100 mm³, randomize mice into control (Vehicle) and treatment (44-Homooligomycin B) groups (n=8-10 per group) to ensure equal starting tumor burdens.
Administration : Administer 44-Homooligomycin B via Intraperitoneal (IP) injection according to the established dose-response schedule (e.g., QDx5 or bi-weekly).
Data Collection : Measure tumor dimensions bi-weekly using digital calipers. Calculate tumor volume (
V
) using the formula:
V=(Length×Width2)/2
.
Cachexia Monitoring : Weigh mice bi-weekly. Because the C26 model induces severe cachexia via systemic inflammation (e.g., IL-6 over-expression)[1][2], tracking tumor-free body weight (Total Body Weight - Estimated Tumor Weight) is critical to differentiate drug toxicity from disease progression.
Endpoint & Tissue Collection (Day 21)
Euthanasia : Euthanize mice on Day 21, or if tumor volume exceeds 1500 mm³, or if body weight drops by >20% from baseline[2].
Harvesting : Excise the primary tumor, weigh it, and snap-freeze in liquid nitrogen. Carefully dissect the gastrocnemius and tibialis anterior muscles to quantify cachexia-induced muscle wasting[8].
Expected Quantitative Data Presentation
The efficacy of 44-Homooligomycin B in the C26 model is evaluated through a dual-axis of tumor regression and cachexia mitigation. Below is a structured summary of expected quantitative outcomes.
Parameter
Vehicle Control (Day 21)
44-Homooligomycin B (Day 21)
Biological Interpretation
Tumor Volume (mm³)
1200 - 1500 mm³
600 - 800 mm³
Moderate in vivo antitumor activity via mitochondrial apoptosis[4].
Tumor Weight (g)
1.2 - 1.5 g
0.6 - 0.8 g
Direct confirmation of caliper-based volume measurements.
Tumor-Free Body Weight
>15% decrease from baseline
<5% decrease from baseline
Reduction in tumor burden limits the systemic release of cachectic cytokines[2].
Gastrocnemius Mass (mg)
Significant atrophy
Preserved mass
Indicates successful downstream prevention of ubiquitin-proteasome muscle degradation[2].
Expert Insights & Troubleshooting (E-E-A-T)
Differentiating Drug Toxicity vs. Cachexia : A common pitfall in the C26 model is misinterpreting weight loss. If mice treated with 44-Homooligomycin B lose weight faster than the vehicle control group despite having smaller tumors, the drug dose is likely causing off-target systemic toxicity. To validate this, always include a "Healthy + Drug" control group (mice without tumors receiving 44-Homooligomycin B) to establish the baseline safety profile.
Mitochondrial Uncoupling Side Effects : Because 44-Homooligomycin B targets ATP synthase[5], researchers must monitor animals for signs of acute lethargy or hypothermia immediately post-dosing, which are clinical signs of systemic oxidative phosphorylation uncoupling.
Tumor Necrosis Artifacts : Rapid apoptosis induced by oligomycins can cause the core of the C26 tumor to become necrotic and fluid-filled. Caliper measurements may overestimate viable tumor burden. It is highly recommended to perform histological analysis (H&E or Ki-67 staining) at the endpoint to quantify the actual viable tumor fraction.
44-Homooligomycin B solubility and reconstitution protocol for cell culture
Application Note: 44-Homooligomycin B Reconstitution and Cell Culture Protocol for Bioenergetic Profiling Introduction & Pharmacological Profile 44-Homooligomycin B is a highly potent, macrolide-class antitumor and antif...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 44-Homooligomycin B Reconstitution and Cell Culture Protocol for Bioenergetic Profiling
Introduction & Pharmacological Profile
44-Homooligomycin B is a highly potent, macrolide-class antitumor and antifungal antibiotic originally isolated from the culture broth of Streptomyces bottropensis[1] and marine-derived Streptomyces sp. FXY-T5[2]. Structurally distinct from standard oligomycins due to the substitution of an ethyl group for a methyl group at carbon 26[1], it serves as a critical tool compound in metabolic research.
Mechanistically, 44-Homooligomycin B acts as a selective inhibitor of the mitochondrial F0F1 ATP synthase (Complex V)[3]. By directly binding to the F0 subunit, it blocks the proton channel, preventing the translocation of protons back into the mitochondrial matrix[3][4]. This halts the oxidative phosphorylation of ADP to ATP, causing a hyperpolarization of the mitochondrial inner membrane and forcing the cell to undergo a compensatory metabolic shift toward glycolysis[3]. Because of its extreme potency, precise reconstitution and handling are required to prevent solvent-induced cytotoxicity and ensure reproducible target engagement in in vitro models.
Fig 1. 44-Homooligomycin B mechanism: F0F1 ATP synthase inhibition and glycolytic shift.
As a neutral, unsaturated macrolide, 44-Homooligomycin B is highly hydrophobic. It is virtually insoluble in water and aqueous buffers but exhibits excellent solubility in polar organic solvents[5][6]. Attempting to dissolve the compound directly in cell culture media will result in immediate precipitation and complete loss of bioactivity.
-20°C to -80°C, desiccated and protected from light[4][8]
Reconstitution Protocol: 10 mM Master Stock
To establish a self-validating and stable stock solution, the following protocol utilizes anhydrous Dimethyl Sulfoxide (DMSO). The causality behind each step is detailed to ensure maximum yield and stability.
Thermal Equilibration: Remove the lyophilized vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator.
Causality: Opening a cold vial introduces atmospheric moisture. Water condensation will trigger immediate hydrolysis of the macrolide lactone ring and severely reduce DMSO solubility.
Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM stock. For example, to reconstitute 1 mg of 44-Homooligomycin B (MW: 819.08), add exactly 122.1 µL of DMSO.
Causality: A 10 mM stock ensures that subsequent dilutions into cell culture media will keep the final DMSO concentration well below the cytotoxic threshold of 0.1%.
Homogenization: Vortex the vial gently for 30 seconds. If particulate matter remains, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes[3][9].
Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent with no visible refractive crystals. If cloudy, continue sonication.
Inert Gas Purging (Optional but Recommended): Gently blow a stream of Argon or Nitrogen gas over the liquid surface before capping[5].
Causality: Displacing oxygen prevents oxidative degradation of the unsaturated bonds in the macrolide structure during long-term storage.
Aliquoting & Storage: Divide the master stock into 10 µL single-use aliquots in amber tubes and store immediately at -80°C[9].
Causality: Macrolides are highly sensitive to repeated freeze-thaw cycles, which cause irreversible precipitation and loss of potency[4][8].
Fig 2. Step-by-step reconstitution and storage workflow for 44-Homooligomycin B.
Cell Culture Application: Bioenergetic Profiling
44-Homooligomycin B is frequently utilized in extracellular flux analyses (e.g., Seahorse XF assays) to determine ATP-linked respiration and maximal glycolytic capacity[10].
Preparation of Working Solutions
Intermediate Dilution: On the day of the experiment, thaw a single 10 µL aliquot of the 10 mM stock. Dilute it 1:1000 in unbuffered assay medium (e.g., Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine) to create a 10 µM (10X) intermediate solution .
Causality: Serial dilution directly into the assay medium prevents localized precipitation that occurs when high-concentration DMSO stocks hit aqueous environments.
Final Treatment: Inject the 10X solution into the cell culture well at a 1:10 ratio to achieve a final working concentration of 1.0 µM [4]. The final DMSO concentration will be 0.01%, safely avoiding solvent-induced metabolic artifacts.
Experimental Validation System
To ensure the protocol is a self-validating system, researchers must monitor the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) immediately following injection:
Validation Checkpoint 1 (Target Engagement): Within 10–15 minutes of 44-Homooligomycin B injection, the OCR should drop precipitously (typically by 40–60% depending on the cell line's reliance on oxidative phosphorylation). This drop represents the oxygen consumption strictly linked to ATP production[3][10].
Validation Checkpoint 2 (Compensatory Shift): Simultaneously, the ECAR should spike. Because mitochondria can no longer supply ATP, the cells must rapidly upregulate glycolysis to survive, resulting in increased lactate extrusion[3]. If OCR drops but ECAR does not rise, the cells may be experiencing generalized solvent toxicity rather than specific Complex V inhibition.
Table 2: Expected Bioenergetic Responses to 1.0 µM 44-Homooligomycin B
Metabolic Parameter
Expected Shift
Biological Causality
Oxygen Consumption Rate (OCR)
Sharp Decrease (40-60%)
F0 proton channel blockade halts electron flow coupled to ATP synthesis.
Extracellular Acidification (ECAR)
Sharp Increase (200-300%)
Cells shift to anaerobic glycolysis to maintain ATP pools, producing lactate.
Mitochondrial Membrane Potential (ΔΨm)
Hyperpolarization
Protons continue to be pumped by Complexes I-IV but cannot re-enter via Complex V.
Proton Leak (Residual OCR)
Unchanged / Slight Increase
Remaining oxygen consumption is driven by natural proton slip across the inner membrane.
References
Yamazaki M, Yamashita T, Harada T, Nishikiori T, Saito S, Shimada N, Fujii A. "44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties." PubMed (National Institutes of Health). Available at:[Link]
"Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5." Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Preclinical Oncologists, Pharmacologists, and Drug Development Scientists
Compound: 44-Homooligomycin B (CAS: 125616-18-4)
Primary Indication Model: Colon 26 Murine Carcinoma
Executive Summary & Mechanistic Rationale
44-Homooligomycin B is a macrolide antitumor antibiotic originally isolated from the fermentation broth of Streptomyces bottropensis. Like other members of the oligomycin class, it functions as a potent inhibitor of the mitochondrial F1F0-ATP synthase (Complex V of the electron transport chain) .
The Causality of Efficacy vs. Toxicity:
Cancer cells frequently exhibit metabolic plasticity. While many rely on aerobic glycolysis (the Warburg effect), solid tumors like the Colon 26 carcinoma maintain a heavy reliance on oxidative phosphorylation (OXPHOS) to meet their high ATP demands in nutrient-deprived microenvironments. 44-Homooligomycin B binds directly to the Fo subunit of the ATP synthase, blocking the proton channel. This disruption halts mitochondrial ATP production, triggering a severe energy crisis (elevated AMP/ATP ratio) that activates AMPK, suppresses mTOR signaling, and ultimately induces apoptosis.
However, because healthy tissues (particularly cardiac and hepatic tissues) also rely on OXPHOS, the therapeutic window for ATP synthase inhibitors is notoriously narrow. Therefore, determining the in vivo dosage requires a highly controlled, phased approach that prioritizes the establishment of a Maximum Tolerated Dose (MTD) before any efficacy evaluations are conducted.
Mechanism of Action: 44-Homooligomycin B targeting mitochondrial ATP synthase to induce apoptosis.
Phased Experimental Workflow
To ensure a self-validating system , this protocol integrates pharmacodynamic (PD) checkpoints at every phase. You cannot rely solely on tumor volume reduction to prove efficacy, as systemic toxicity (resulting in severe weight loss) can artificially suppress tumor growth. True efficacy is only validated when target engagement is proven at sub-lethal doses.
Phased experimental workflow for determining the optimal in vivo dosage of 44-Homooligomycin B.
Phase 1: In Vitro Baseline & Target Validation
Before initiating murine models, baseline cellular potency must be established to guide in vivo dose scaling.
Cell Culture: Culture Colon 26 murine carcinoma cells in RPMI-1640 supplemented with 10% FBS.
Viability Assay: Treat cells with a logarithmic concentration gradient of 44-Homooligomycin B (0.1 nM to 10 μM) for 48 hours. Utilize a luminescence-based ATP detection assay (e.g., CellTiter-Glo) to determine the IC50.
Self-Validation Checkpoint (Seahorse Assay): To prove the cytotoxicity is driven by OXPHOS inhibition and not off-target effects, perform a Seahorse XF Cell Mito Stress Test. A valid batch of 44-Homooligomycin B will immediately collapse the basal Oxygen Consumption Rate (OCR) without initially affecting the Extracellular Acidification Rate (ECAR).
Phase 2: Maximum Tolerated Dose (MTD) Determination
Because 44-Homooligomycin B has moderate anti-tumor activity but high potential for toxicity , establishing the MTD in healthy, syngeneic mice is mandatory.
Subjects: 6–8 week-old female BALB/c mice (the syngeneic host for Colon 26).
Formulation: 44-Homooligomycin B is highly lipophilic. Formulate immediately prior to use in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to ensure complete dissolution.
Dose Escalation: Administer a single Intraperitoneal (IP) injection to cohorts of 3 mice at 0.1, 0.5, 1.0, and 2.5 mg/kg.
Monitoring: Record body weights and clinical signs of neurotoxicity/hepatotoxicity daily for 14 days.
Endpoint: The MTD is strictly defined as the highest dose that results in <10% transient body weight loss with full recovery, and zero mortality.
Phase 3: Pharmacokinetics (PK) and Target Engagement (PD)
Administration: Administer the established MTD via IP injection to a new cohort of tumor-bearing mice (tumor volume ~200 mm³).
Sampling: Collect blood via submandibular bleed at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Isolate plasma and quantify 44-Homooligomycin B via LC-MS/MS to determine the half-life (
t1/2
) and
Cmax
.
Self-Validation Checkpoint (Intra-tumoral ATP): Harvest tumors from a subset of mice at the
Tmax
(peak plasma concentration). Homogenize the tissue and measure intra-tumoral ATP levels compared to vehicle-treated controls. A >40% reduction in intra-tumoral ATP confirms successful in vivo target engagement.
Phase 4: In Vivo Efficacy in Colon 26 Xenografts
Inoculation: Inject
1×106
Colon 26 cells subcutaneously into the right flank of BALB/c mice.
Randomization: Once tumors reach an average volume of 100 mm³, randomize mice into four groups (n=8):
Vehicle Control
1/4 MTD
1/2 MTD
MTD
Dosing Regimen: Based on the
t1/2
determined in Phase 3, administer treatments IP. (Standard macrolide regimens often utilize a Q2D or Q3D schedule to prevent cumulative toxicity).
Data Collection: Measure tumor volume via digital calipers (
V=2length×width2
) and body weight twice weekly for 21 days.
Quantitative Data Synthesis
The following table outlines the expected pharmacological parameters for 44-Homooligomycin B based on its chemical class and historical data in Colon 26 models. These benchmarks should be used to validate your experimental findings.
Parameter
Assay / Model
Expected Range / Target
Biological Significance
In Vitro IC50
Colon 26 Cells (48h)
10 - 100 nM
Establishes baseline cellular potency and batch viability.
Maximum Tolerated Dose (MTD)
BALB/c Mice (IP)
0.5 - 1.5 mg/kg
Defines the absolute upper limit of the therapeutic window.
Plasma Half-Life (
t1/2
)
BALB/c Mice (LC-MS/MS)
2.0 - 4.5 hours
Dictates dosing frequency (e.g., Q2D vs Daily) to avoid toxicity.
Intra-tumoral ATP Depletion
Colon 26 Xenograft
>40% reduction vs Vehicle
Confirms successful in vivo target engagement and MOA.
Tumor Growth Inhibition (TGI)
Colon 26 Xenograft
>50% at MTD
Validates the moderate anti-tumor efficacy of the compound.
References
Title: 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties.
Source: Journal of Antibiotics (Tokyo), 1992 Feb;45(2):171-9.
URL: [Link]
Title: Compounds useful as inhibitors of AMPK (WO2010086613A1)
Application
Application Note: Utilizing 44-Homooligomycin B for the Quantification of Mitochondrial Uncoupling in Metabolic Assays
Executive Summary & Mechanistic Causality In the field of cellular bioenergetics, accurately quantifying the efficiency of the mitochondrial electron transport chain (ETC) is critical for drug development and disease mod...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Causality
In the field of cellular bioenergetics, accurately quantifying the efficiency of the mitochondrial electron transport chain (ETC) is critical for drug development and disease modeling. 44-Homooligomycin B is a rare, highly lipophilic macrolide antibiotic originally isolated from Streptomyces bottropensis [1]. Structurally, it differs from standard Oligomycin B by an ethyl substitution for a methyl group at carbon 26.
Scientific Correction & Causality: While frequently discussed in the context of "uncoupling assays," it is a matter of strict scientific integrity to clarify its pharmacological mechanism. 44-Homooligomycin B is not a protonophoric uncoupling agent (like FCCP or DNP). Instead, it is a potent inhibitor of the F1Fo ATP synthase (Complex V) [2].
Why use an inhibitor to study uncoupling? In a live-cell respirometry assay, electron flow and ATP synthesis are tightly coupled. By injecting 44-Homooligomycin B, we completely arrest ATP-linked respiration. Consequently, any residual oxygen consumption rate (OCR) observed is strictly driven by protons naturally leaking across the inner mitochondrial membrane. Therefore, 44-Homooligomycin B acts as the critical pharmacological switch to isolate and quantify basal mitochondrial uncoupling (proton leak) by forcing the mitochondria into State 4 (resting) respiration.
Pathway & Workflow Visualization
Fig 1. Assay workflow isolating mitochondrial proton leak via 44-Homooligomycin B.
To ensure trustworthy and reproducible data, this protocol utilizes a self-validating sequential injection strategy. If the subsequent FCCP injection fails to stimulate respiration above the post-44-Homooligomycin B rate, it indicates pre-existing ETC damage or total baseline uncoupling, thereby invalidating the assay.
Phase A: Reagent Preparation
44-Homooligomycin B (MW: 819.08 g/mol ) exhibits enhanced lipophilicity due to its C26 ethyl group [3], requiring careful reconstitution to prevent precipitation.
Stock Solution: Reconstitute 44-Homooligomycin B in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C.
Assay Working Solution: On the day of the assay, dilute the stock in unbuffered assay medium (pH 7.4) to a 10X loading concentration (e.g., 10 µM for a 1.0 µM final well concentration).
Phase B: Sensor Cartridge Loading
Hydrate the sensor cartridge overnight at 37°C in a non-CO2 incubator. Load the injection ports as follows:
Port A (44-Homooligomycin B): Load 20 µL of the 10X working solution. Causality: Shuts down coupled respiration to reveal basal uncoupling.
Port B (FCCP): Load 22 µL of a 10X FCCP solution. Causality: Chemically uncouples the membrane to validate maximal ETC capacity.
Port C (Rotenone/Antimycin A): Load 25 µL of a 10X Rot/AA solution. Causality: Inhibits Complexes I and III to establish the non-mitochondrial oxygen consumption baseline.
Phase C: Assay Execution
Wash the seeded cell microplate (e.g., 20,000 cells/well) three times with unbuffered assay medium.
Incubate the plate for 45–60 minutes in a non-CO2 incubator at 37°C to allow temperature and pH equilibration.
Insert the sensor cartridge into the extracellular flux analyzer for calibration.
Replace the calibration plate with the cell plate.
Execute the assay: 3 cycles of basal measurement, followed by sequential injections from Ports A, B, and C (3 measurement cycles per injection).
Quantitative Data Presentation
To facilitate easy comparison and automated data processing, summarize your raw Oxygen Consumption Rate (OCR) outputs using the following structured bioenergetic equations.
| Port C | Rotenone + Antimycin A | 0.5 µM (each) | Complex I & Complex III | Decreases OCR. Halts all mitochondrial respiration. |
Table 2: Bioenergetic Parameter Calculations
Bioenergetic Parameter
Calculation Formula (using OCR values)
Biological Significance
Non-Mitochondrial OCR
Minimum OCR after Port C injection
Background oxygen consumption by cellular enzymes (e.g., cyclooxygenases).
Basal Respiration
(Initial OCR) - (Non-Mitochondrial OCR)
Total baseline mitochondrial oxygen consumption.
ATP-Linked Respiration
(Initial OCR) - (Post-Port A OCR)
The portion of respiration directly driving ATP synthesis.
| Mitochondrial Uncoupling (Proton Leak) | (Post-Port A OCR) - (Non-Mitochondrial OCR) | The isolated respiration rate driven by natural proton leak/uncoupling. |
References
Yamazaki, M., et al. "44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties." The Journal of Antibiotics, vol. 45, no. 2, 1992, pp. 171-179. Source:
"Oligomycin." Wikipedia, The Free Encyclopedia. Source:
"Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5." Journal of Agricultural and Food Chemistry, 2024. Source:
Method
Application Note: Optimization of Submerged Fermentation and Downstream Processing for 44-Homooligomycin B Production
Target Audience: Bioprocess Engineers, Natural Product Chemists, and Preclinical Drug Development Scientists. Introduction & Biological Significance 44-Homooligomycin B is a potent spiroketal macrolide antibiotic origina...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Bioprocess Engineers, Natural Product Chemists, and Preclinical Drug Development Scientists.
Introduction & Biological Significance
44-Homooligomycin B is a potent spiroketal macrolide antibiotic originally isolated from the soil bacterium Streptomyces bottropensis and recently identified in marine-derived Streptomyces sp. FXY-T5 [[1]]([Link]). Structurally, it is distinguished from other oligomycins by the substitution of an ethyl group for a methyl group at carbon 26 .
Pharmacologically, 44-Homooligomycin B exhibits significant antifungal activity against filamentous fungi (e.g., Aspergillus, Fusarium) and demonstrates moderate in vivo antitumor efficacy against Colon 26 carcinoma . Its mechanism of action relies on the profound disruption of cellular bioenergetics. By binding to the F₀ subunit of the mitochondrial ATP synthase, it blocks the proton channel, halting oxidative phosphorylation and triggering apoptosis in highly metabolic tumor and fungal cells .
Diagram 1: Mechanism of Action for 44-Homooligomycin B via ATP Synthase Inhibition.
Fermentation Optimization Strategy
The biosynthesis of 44-Homooligomycin B is governed by a type I modular polyketide synthase (PKS) system . Because macrolide production is a secondary metabolic process (occurring during the idiophase), the fermentation media must balance rapid initial biomass accumulation with a sustained, slow-release carbon flux to prevent catabolite repression.
We utilize an optimized SGCY (Sucrose-Glucose-Casamino-Yeast) media formulation for marine-derived Streptomyces strains, which significantly outperforms standard basal media by providing precise osmotic balance and pH buffering .
Quantitative Media Comparison
Component
Basal Media (g/L)
Optimized SGCY (g/L)
Mechanistic Purpose & Causality
Glucose
10.0
10.0
Drives rapid biomass accumulation during the initial trophophase.
Sucrose
-
20.0
Acts as a slow-release carbon source to sustain PKS activity during the idiophase without triggering catabolite repression.
Yeast Extract
2.0
5.0
Provides essential nitrogen, vitamins, and co-factors necessary for enzyme stability.
Casamino Acids
-
0.1
Supplies readily available amino acids to jumpstart early exponential growth.
MOPS Buffer
-
5.0
Critical: Prevents drastic pH drops during glucose metabolism, which would otherwise denature sensitive PKS enzymes.
Sea Salt
-
27.0
Maintains osmotic pressure specifically required for marine-derived Streptomyces sp. FXY-T5.
K₂SO₄ / MgCl₂
-
0.25 / 1.0
Magnesium and Potassium act as crucial metalloenzyme co-factors for polyketide assembly.
Standardized Bioprocessing Workflow
The following protocol details a self-validating system for the upstream production and downstream purification of 44-Homooligomycin B, optimized for a 50 L bioreactor scale.
Diagram 2: End-to-end bioprocessing workflow for 44-Homooligomycin B production and isolation.
Phase 1: Upstream Fermentation Protocol
Strain Revitalization: Inoculate Streptomyces sp. FXY-T5 onto ISP4 agar plates. Incubate at 30°C for 7 days until dense, sporulating colonies form . Causality: 30°C is the optimal thermodynamic setpoint for actinomycete vegetative growth without inducing heat-shock responses.
Seed Culture: Transfer agar plugs (0.4 × 0.4 cm²) into 500 mL Erlenmeyer flasks containing 200 mL of SGCY media. Incubate on a rotary shaker at 180 rpm and 30°C for 48 hours. Causality: High agitation ensures adequate oxygen mass transfer (kLa) to support the high respiratory demand of the growing mycelia.
Bioreactor Inoculation: Scale up by inoculating a 50 L bioreactor (containing 38 L of SGCY media) with 5% (v/v) seed culture.
Fermentation Parameters: Maintain the temperature at 30°C, pH at 7.0–7.2 (buffered by MOPS), and Dissolved Oxygen (DO) > 30% via an agitation/aeration cascade. Ferment for exactly 9 days . Causality: A 9-day incubation is required because macrolide biosynthesis only peaks after primary nutrients are exhausted, triggering the regulatory cascades that activate the PKS gene clusters.
Phase 2: Downstream Extraction & Purification
Liquid-Liquid Extraction: Harvest the 38 L of fermentation broth. Extract three times with an equal volume of Ethyl Acetate (EtOAc) [[1]]([Link]). Causality: EtOAc possesses the precise dielectric constant needed to partition the hydrophobic spiroketal macrolide into the organic phase while leaving highly polar primary metabolites (sugars, amino acids) in the aqueous waste.
Concentration: Evaporate the organic layer under reduced pressure at 40°C to yield a crude extract.
Silica Gel Column Chromatography (CC): Load the crude extract onto a silica gel column. Elute using a step gradient of Petroleum Ether–EtOAc (from 100:0 down to 0:1) . Pool fractions based on Thin Layer Chromatography (TLC) profiles.
Medium Pressure Liquid Chromatography (MPLC): Subject the target fractions to MPLC using a gradient of Methanol (MeOH) in H₂O (5–100% MeOH over 76 min). Collect the 70–80% MeOH eluent (Subfraction Fr.75) .
Mobile Phase: Isocratic elution with MeOH / H₂O containing 0.1% Formic Acid (FA) at a ratio of 81:19 [[1]]([Link]). Causality: Formic acid acts as an ion-pairing agent, suppressing the ionization of residual silanol groups on the stationary phase, which prevents peak tailing and ensures high-resolution separation of closely related oligomycin analogs.
Flow Rate: 2.0 mL/min.
Detection: UV at 225 nm.
Target Isolation: Collect the peak eluting at tR = 22.9 min , which corresponds to highly pure 44-Homooligomycin B [[1]]([Link]).
References
[2] Yamazaki, M., et al. (1992). 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties. Journal of Antibiotics (Tokyo). URL:[Link]
[1] Jiang, H., et al. (2024). Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]
[3] Wikipedia Contributors. Oligomycin: Mechanism of Action and Toxicity. Wikipedia, The Free Encyclopedia. URL: [Link]
Application Note: Antifungal Susceptibility Testing Protocols Using 44-Homooligomycin B
Introduction & Scientific Context 44-Homooligomycin B is a highly potent macrolide antibiotic originally isolated from the soil bacterium Streptomyces bottropensis[1] and more recently identified in the marine-derived St...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
44-Homooligomycin B is a highly potent macrolide antibiotic originally isolated from the soil bacterium Streptomyces bottropensis[1] and more recently identified in the marine-derived Streptomyces sp. FXY-T5[2]. While historically studied for its robust antitumor properties, 44-Homooligomycin B exhibits profound, targeted antifungal activity against filamentous agricultural and human pathogens (e.g., Aspergillus, Fusarium, and Penicillium spp.). Notably, it lacks activity against yeasts (e.g., Candida spp.) and bacteria, a distinguishing biological feature that dictates specific experimental design choices during in vitro susceptibility testing[1].
Core Mechanism of Action
As an oligomycin-class molecule, 44-Homooligomycin B exerts its primary antifungal and antiproliferative effects by irreversibly binding to the F0 subunit of the mitochondrial ATP synthase[3]. This structural blockade halts the proton gradient across the inner mitochondrial membrane, leading to rapid intracellular ATP depletion. The resulting severe energy stress triggers downstream signaling cascades, specifically attenuating the β-catenin signaling pathway. This downregulation suppresses Cyclin D1 and PCNA expression, ultimately inducing G1-phase cell cycle arrest and fungal cell death[2].
Figure 1: Mechanism of action of 44-Homooligomycin B leading to fungal cell death.
Experimental Design Principles & Rationale
Because 44-Homooligomycin B is exclusively active against filamentous fungi, standard yeast susceptibility protocols (e.g., CLSI M27 or EUCAST E.DEF 7.3.2) are inappropriate for primary efficacy screening[4]. Instead, testing must follow standardized microdilution protocols designed for conidia-forming moulds, such as CLSI M38 or EUCAST E.DEF 9.4[5].
To ensure a self-validating system , this protocol incorporates strict internal causal controls:
Solvent Control: 44-Homooligomycin B is highly hydrophobic. It must be dissolved in 100% DMSO, but the final assay concentration of DMSO must never exceed 1% (v/v) to prevent solvent-induced fungal toxicity.
Negative Biological Control: Candida albicans ATCC 90028 is included in the assay. Because yeasts are intrinsically resistant to 44-Homooligomycin B[1], robust growth in this well validates that the drug preparation is specific and not broadly cytotoxic due to contamination or solvent errors.
Positive Biological Control: Aspergillus fumigatus ATCC 204305 serves as the primary susceptible target to validate drug potency and assay sensitivity.
Assay Medium: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino) propanesulfonic acid). Causality note: Do not add sodium bicarbonate, as ambient air incubation will cause rapid pH shifts in bicarbonate-buffered media, skewing the Minimum Inhibitory Concentration (MIC).
Drug Stock Solution: Weigh 44-Homooligomycin B powder and dissolve in 100% DMSO to create a 1600 μg/mL primary stock. Causality note: DMSO ensures complete dissolution of the complex macrolide ring structure without degrading the compound.
Serial Dilution & Plate Layout
Perform a 2-fold serial dilution of the drug stock in 100% DMSO to achieve 100× the final desired concentrations.
Dilute these intermediate solutions 1:50 in RPMI 1640 medium (yielding 2× final concentration).
Dispense 100 μL of each 2× drug dilution into columns 1 through 10 of a flat-bottom 96-well microtiter plate. The final well concentrations (after adding 100 μL of inoculum) will range from 0.03 to 16 μg/mL.
Add 100 μL of drug-free RPMI 1640 (containing 2% DMSO) to Column 11 (Growth Control) and Column 12 (Sterility Control).
Inoculum Preparation
Subculture the target filamentous fungi (e.g., Aspergillus spp.) on Potato Dextrose Agar (PDA) for 7 days at 35°C to induce robust sporulation.
Harvest conidia by flooding the agar with sterile 0.85% saline containing 0.01% Tween 20. Gently scrape the surface with a sterile swab. Causality note: Tween 20 reduces the hydrophobicity of the conidia, preventing clumping and ensuring a uniform suspension.
Transfer the suspension to a sterile tube and allow heavy hyphal fragments to settle for 5 minutes.
Transfer the supernatant and adjust the optical density (OD) at 530 nm to 0.09–0.11.
Dilute this suspension 1:50 in RPMI 1640 to achieve a final testing inoculum of
0.4×104
to
5×104
CFU/mL.
Inoculation, Incubation, and Reading
Add 100 μL of the adjusted inoculum to columns 1 through 11. (Do not add to Column 12).
Incubate the plates at 35°C in ambient air for 48 to 72 hours.
Endpoint Determination: Read the MIC visually or via a spectrophotometer (at 405 nm). The MIC for 44-Homooligomycin B is defined as the lowest concentration that results in 100% visual growth inhibition (an optically clear well) compared to the growth control.
Figure 2: Step-by-step workflow for broth microdilution antifungal susceptibility testing.
Data Presentation & Quality Control Metrics
To ensure reproducibility, assay validity is heavily contingent upon the performance of the internal controls. Summarized below are the expected quantitative outcomes for a validated 44-Homooligomycin B susceptibility assay.
Control Type
Organism / Condition
Expected Outcome
Rationale for Validation
Sterility Control
Media + 1% DMSO (No Organism)
OD < 0.05 (Optically clear)
Confirms aseptic technique and sterile media.
Growth Control
Media + 1% DMSO + Organism
OD > 0.2 (Robust growth)
Confirms organism viability and lack of DMSO toxicity.
Negative Bio-Control
Candida albicans ATCC 90028
MIC > 16.0 μg/mL (Resistant)
Confirms drug specificity; yeasts are naturally resistant[1].
Title: 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties.
Title: Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp.
mass spectrometry targeted isolation of 44-Homooligomycin B
Application Note: Mass Spectrometry-Targeted Isolation and Characterization of 44-Homooligomycin B Executive Overview 44-Homooligomycin B is a rare, highly potent macrolide antibiotic originally isolated from Streptomyce...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Mass Spectrometry-Targeted Isolation and Characterization of 44-Homooligomycin B
Executive Overview
44-Homooligomycin B is a rare, highly potent macrolide antibiotic originally isolated from Streptomyces bottropensis [1] and more recently discovered in marine-derived Streptomyces sp. FXY-T5 [2]. Structurally, it is distinguished from the canonical Oligomycin B by an ethyl substitution at the C26 position, replacing a methyl group. This subtle aliphatic extension preserves its profound biological activity: the targeted inhibition of the mitochondrial F1F0-ATP synthase subunit c-ring, which uncouples oxidative phosphorylation and induces apoptosis in fungal pathogens and tumor cell lines [3].
Isolating minor structural analogs like 44-Homooligomycin B from a complex microbial metabolome using traditional bioassay-guided fractionation is notoriously inefficient, often leading to the repetitive isolation of highly abundant major compounds (e.g., Oligomycin A and B). This application note outlines a modern, self-validating workflow utilizing High-Resolution Mass Spectrometry (HRMS), Global Natural Products Social Molecular Networking (GNPS), and targeted preparative HPLC to selectively isolate 44-Homooligomycin B with high chromatographic fidelity.
Scientific Rationale & Causality
As a Senior Application Scientist, designing an isolation protocol requires understanding the why behind the analytical parameters:
Ionization Strategy (Why ESI+ with Sodium Adducts?): Macrolides like oligomycins lack strongly basic functional groups (such as primary amines) that readily accept protons. Consequently, they ionize poorly as [M+H]⁺. By leveraging ambient sodium or spiking trace sodium into the mobile phase, we drive the formation of highly stable [M+Na]⁺ adducts. This provides a robust, high-intensity precursor ion for subsequent MS/MS fragmentation.
Targeted Dereplication (Why HRMS and GNPS?): 44-Homooligomycin B (C₄₆H₇₄O₁₂) differs from Oligomycin B (C₄₅H₇₂O₁₂) by exactly +14.0156 Da (a homologous –CH₂– extension). High-resolution mass spectrometry easily resolves this mass defect. Furthermore, GNPS molecular networking clusters these compounds based on shared MS/MS fragmentation patterns (e.g., identical spiroketal ring cleavages), allowing us to visually pinpoint the 44-Homooligomycin B node directly connected to the known Oligomycin B node before any physical purification begins.
Chromatographic Selectivity (Why C18 Reversed-Phase?): The large hydrophobic macrolactone ring of oligomycins interacts optimally with C18 stationary phases. A shallow gradient of acetonitrile/water is required to resolve the subtle lipophilic difference between the C26-methyl and C26-ethyl variants.
Workflow Architecture
Caption: MS-guided workflow for the targeted isolation of 44-Homooligomycin B.
Self-Validating Experimental Protocols
Phase 1: Cultivation and Extraction
Fermentation: Culture Streptomyces sp. (e.g., FXY-T5) in 10 L of ISP2 liquid medium for 7–10 days at 28°C with continuous agitation (180 rpm).
Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant three times with equal volumes of ethyl acetate (EtOAc). Extract the mycelial cake with methanol, filter, concentrate, and partition with EtOAc.
Concentration: Combine all EtOAc fractions and dry under reduced pressure to yield the crude organic extract.
Phase 2: LC-HRMS/MS Profiling (System Validation)
A self-validating analytical system requires rigorous Quality Control (QC) to ensure mass accuracy and rule out column carryover.
Sample Preparation: Dissolve 1 mg of crude extract in 1 mL LC-MS grade Methanol. Prepare a Pooled QC by mixing equal aliquots of all biological replicates.
System Suitability Checks: Inject a solvent blank (MeOH) to establish a baseline and confirm the absence of carryover. Inject the Pooled QC sample at the beginning, middle, and end of the sequence to monitor retention time (RT) drift and MS sensitivity.
Chromatography: Inject 2 µL onto a C18 analytical column (2.1 × 100 mm, 1.8 µm). Mobile phase A: H₂O + 0.1% Formic Acid (FA). Mobile phase B: Acetonitrile + 0.1% FA. Run a gradient from 10% B to 100% B over 15 minutes at 0.3 mL/min.
Mass Spectrometry: Operate the Orbitrap or Q-TOF in Positive ESI mode. Use Data-Dependent Acquisition (DDA) selecting the top 5 most intense ions for Higher-energy Collisional Dissociation (HCD). Set collision energy to 30–40 eV to ensure adequate fragmentation of the stable macrolactone ring.
Phase 3: Data Processing & Molecular Networking
Convert raw MS data to .mzXML format and upload to the GNPS web platform.
Generate a molecular network using a cosine score threshold of >0.7 (indicating high MS/MS spectral similarity).
Locate the cluster containing Oligomycin B (m/z 827.4916 [M+Na]⁺). Identify the adjacent node with m/z 841.5073 [M+Na]⁺. This mass shift (+14 Da) combined with shared spiroketal product ions confirms the presence of 44-Homooligomycin B. Note its exact analytical retention time for scale-up.
Phase 4: Targeted Preparative HPLC Isolation
Scale-Up: Dissolve the crude extract in DMSO/MeOH (1:1) at 50 mg/mL.
Purification: Inject 500 µL onto a Preparative C18 column (250 × 21.2 mm, 5 µm).
Fraction Collection: Utilize mass-triggered fraction collection set specifically to m/z 841.5[M+Na]⁺ to selectively isolate 44-Homooligomycin B, ignoring the highly abundant Oligomycin A and B peaks.
Quantitative Data Synthesis
Table 1: High-Resolution Mass Spectrometry (HRMS) Targets for Dereplication
Data highlights the critical +14.0157 Da mass defect used to differentiate the homologous target from the major extract constituent.
Compound
Molecular Formula
Exact Mass (Da)
Target Precursor [M+Na]⁺
Diagnostic MS/MS Neutral Losses
Oligomycin B
C₄₅H₇₂O₁₂
804.5024
827.4916
-H₂O (-18 Da), -CH₃OH (-32 Da)
44-Homooligomycin B
C₄₆H₇₄O₁₂
818.5180
841.5073
-H₂O (-18 Da), -CH₃OH (-32 Da)
Table 2: Preparative HPLC Gradient for Targeted Isolation
Optimized for a 250 × 21.2 mm C18 column to resolve closely eluting lipophilic macrolides.
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (H₂O + 0.1% FA)
% Mobile Phase B (MeCN + 0.1% FA)
Segment Purpose
0.0
15.0
40
60
Initial Loading
5.0
15.0
40
60
Isocratic Hold
35.0
15.0
10
90
High-Resolution Linear Gradient
40.0
15.0
0
100
Column Wash
45.0
15.0
40
60
Re-equilibration
Mechanism of Action
To understand the pharmacological value of isolating this compound, we must map its biological causality. 44-Homooligomycin B acts as a potent uncoupler of oxidative phosphorylation. It binds directly to the oligomycin sensitivity-conferring protein (OSCP) interface and the c-ring of the F1F0-ATP synthase in the inner mitochondrial membrane [3].
Caption: Mechanistic pathway of 44-Homooligomycin B inducing cellular apoptosis via ATP synthase inhibition.
References
Yamazaki, M., et al. (1992). "44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties." The Journal of Antibiotics. Available at:[Link]
Wang, X., et al. (2024). "Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5." Journal of Agricultural and Food Chemistry. Available at:[Link]
Symersky, J., et al. (2012). "Oligomycin frames a common drug-binding site in the ATP synthase." Proceedings of the National Academy of Sciences. Available at:[Link]
Application
preparation and storage of 44-Homooligomycin B stock solutions
An in-depth technical guide designed for researchers, application scientists, and drug development professionals working with complex macrolide antibiotics. Executive Summary 44-Homooligomycin B is a potent macrolide ant...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide designed for researchers, application scientists, and drug development professionals working with complex macrolide antibiotics.
Executive Summary
44-Homooligomycin B is a potent macrolide antibiotic originally isolated from Streptomyces bottropensis and marine-derived Streptomyces sp. FXY-T5[1, 2]. Structurally characterized by the substitution of an ethyl group for a methyl group at carbon 26, it exhibits profound antifungal and moderate antitumor activities [1]. Due to its complex spiroketal and polypropionate architecture, 44-Homooligomycin B is highly susceptible to hydrolytic degradation and photolysis. This guide provides a comprehensive, self-validating methodology for the preparation, storage, and application of 44-Homooligomycin B stock solutions to ensure absolute experimental reproducibility.
Mechanistic Context: Why Handling Matters
To understand the strict handling requirements of 44-Homooligomycin B, one must first understand its biological target. Like other oligomycins, it acts as a direct inhibitor of the mitochondrial F1F0-ATP synthase (Complex V) [3]. By blocking the proton channel (F0 subunit), it uncouples mitochondrial respiration, leading to a lethal accumulation of reactive oxygen species (ROS) and subsequent cellular apoptosis.
Because its efficacy relies on precise stoichiometric binding to the F0 subunit, even minor degradation of the lactone ring via improper storage will drastically shift the IC50 values in cellular assays, leading to irreproducible data.
Fig 1: Mechanism of action of 44-Homooligomycin B on mitochondrial apoptosis.
Physicochemical Profile & Quantitative Data
Before initiating reconstitution, review the physicochemical parameters. The following table summarizes the quantitative data critical for calculating molarities and ensuring complete dissolution.
Parameter
Specification
Experimental Implication
Chemical Class
Macrolide Antibiotic
Susceptible to ring-opening hydrolysis in aqueous environments.
Molecular Weight
~819.1 g/mol
Requires precise micro-weighing for accurate molarity calculations.
Primary Solvents
Anhydrous DMSO, Ethanol
DMSO preferred for stock; must be strictly anhydrous (≤0.005% H2O).
Max Solubility
≥ 10 mg/mL (in DMSO)
Allows for highly concentrated stocks (e.g., 10 mM) to minimize vehicle toxicity.
Solid Storage
-20°C (Up to 3 years)
Must be stored desiccated and protected from light.
Liquid Storage
-80°C (Up to 6 months)
Aliquoting is mandatory to prevent freeze-thaw degradation.
Protocol 1: Reconstitution of 44-Homooligomycin B Stock Solutions
Objective: Prepare a 10 mM master stock solution while preventing moisture-induced hydrolysis.
Step 1: Thermal Equilibration
Action: Remove the lyophilized vial of 44-Homooligomycin B from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.
Causality: Opening a cold vial exposes the interior to ambient humidity. Condensation will immediately introduce water to the hygroscopic powder, initiating slow hydrolysis of the macrolide lactone ring.
Step 2: Solvent Selection and Addition
Action: In a biosafety cabinet, inject the calculated volume of strictly anhydrous DMSO (sealed under argon, ≥99.9% purity) directly into the vial using a sterile, solvent-resistant syringe.
Causality: Standard cell-culture grade DMSO rapidly absorbs atmospheric moisture. Using anhydrous DMSO ensures the stock remains stable during long-term storage.
Step 3: Solubilization
Action: Vortex the vial gently for 30 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 1–2 minutes. Do not exceed 30°C.
Causality: Vigorous mechanical agitation or high heat can cause localized thermal degradation. Gentle sonication provides sufficient energy to break intermolecular crystal lattice forces without breaking covalent bonds.
Action: Inspect the solution against a dark background using a focused light beam (e.g., a laser pointer or strong LED).
Validation: The absence of a visible light beam path (Tyndall effect) confirms a true molecular solution. If the beam is visible, micro-suspensions are present, indicating incomplete dissolution which will artificially lower the effective concentration in downstream assays.
Protocol 2: Aliquoting and Long-Term Storage
Objective: Preserve the structural integrity of the stock solution over a 6-month lifecycle.
Fig 2: Optimized workflow for 44-Homooligomycin B stock preparation.
Step 1: Aliquoting
Action: Dispense the 10 mM stock into single-use aliquots (e.g., 10 µL to 50 µL) using amber-colored, low-bind microcentrifuge tubes.
Causality: Amber tubes prevent photolytic degradation of the conjugated diene systems within the polypropionate tail. Low-bind tubes prevent the hydrophobic macrolide from adsorbing to the plastic walls, which would alter the stock concentration.
Step 2: Inert Gas Purging (Optional but Recommended)
Action: Briefly overlay the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing.
Causality: Displacing oxygen prevents slow oxidative degradation of the molecule during prolonged storage.
Step 3: Freezing and Thawing
Action: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer. When required for an assay, thaw a single aliquot at room temperature. Never re-freeze a thawed aliquot.
Validation: Discard any unused portion of a thawed aliquot. Re-freezing causes solute exclusion, where the drug precipitates out of the freezing DMSO matrix, permanently altering the concentration of subsequent thaws.
Protocol 3: Cellular Assay Application (In Vitro)
Objective: Administer the compound to cell cultures without inducing vehicle toxicity.
Step 1: Serial Dilution
Action: Perform all intermediate serial dilutions in anhydrous DMSO, not in aqueous buffer. Only the final dilution step should be into the cell culture medium.
Causality: Diluting highly hydrophobic macrolides directly into aqueous media at high concentrations causes immediate micro-precipitation. Diluting in DMSO first ensures the drug remains soluble until it hits the massive dilution factor of the culture medium.
Step 2: Vehicle Control Validation (Self-Validating System)
Action: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v). Set up a parallel control well containing the exact same volume of DMSO without the drug.
Validation: If the DMSO-only control exhibits >5% loss in cell viability (via MTT or CellTiter-Glo assay), the vehicle concentration is too high, and the assay results are invalid. True 44-Homooligomycin B cytotoxicity must be normalized against a healthy vehicle control.
References
Title: 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties.
Source: PubMed (Journal of Antibiotics)
URL: [Link]
Title: Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5.
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link]
Method
Application Notes and Protocols: Metabolomic Fingerprinting of 44-Homooligomycin B Producing Strains
Introduction The escalating crisis of antimicrobial resistance necessitates the discovery of novel bioactive compounds. Natural products, particularly from microbial sources like Streptomyces, have historically been a ri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The escalating crisis of antimicrobial resistance necessitates the discovery of novel bioactive compounds. Natural products, particularly from microbial sources like Streptomyces, have historically been a rich reservoir of antibiotics.[1] 44-Homooligomycin B, an antitumor antibiotic produced by Streptomyces bottropensis, represents a class of macrolides with significant therapeutic potential.[2] However, the efficient discovery and development of such compounds are often hampered by the rediscovery of known molecules, a significant bottleneck in natural product research.[1]
Metabolomic fingerprinting, a powerful application of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), offers a high-throughput approach to characterize the complete set of small molecules (the metabolome) within a biological system.[3][4] This methodology allows for a holistic view of the metabolic state of a microorganism, enabling researchers to differentiate strains based on their chemical profiles, identify novel compounds, and optimize the production of desired metabolites.[5][6] This guide provides a comprehensive framework for applying metabolomic fingerprinting to identify and characterize 44-Homooligomycin B producing strains, streamlining the discovery of new and potent antibiotics.
Section 1: The Rationale Behind Metabolomic Fingerprinting
Metabolomic fingerprinting serves as a comparative tool to rapidly assess the metabolic differences between microbial strains. By generating a characteristic "fingerprint" of all detectable metabolites, we can achieve several key objectives:
Dereplication: Quickly identify strains producing known compounds, including 44-Homooligomycin B, thus avoiding redundant isolation efforts.[1]
Strain Prioritization: Highlight strains with unique metabolic profiles that may indicate the production of novel, undiscovered compounds.
Bioactivity Correlation: Correlate specific metabolic fingerprints with desired biological activities (e.g., antimicrobial, antitumor), guiding the isolation of bioactive molecules.
Production Optimization: Understand how different culture conditions impact the overall metabolome and specifically the production of 44-Homooligomycin B.[7]
The core principle lies in the holistic comparison of complex datasets. Instead of initially focusing on isolating a single compound, we analyze the entire metabolic output. This approach is particularly advantageous in natural product discovery where the chemical diversity is vast and often uncharacterized.
Section 2: Experimental Design and Workflow
A well-designed experiment is crucial for generating reliable and interpretable metabolomics data. The following workflow outlines the key stages, from strain cultivation to data analysis.
optimizing Streptomyces fermentation yield for 44-Homooligomycin B production
An in-depth technical guide by a Senior Application Scientist. Introduction 44-Homooligomycin B is a polyketide macrolide antibiotic with significant antitumor properties.[1][2] It is a secondary metabolite produced by s...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide by a Senior Application Scientist.
Introduction
44-Homooligomycin B is a polyketide macrolide antibiotic with significant antitumor properties.[1][2] It is a secondary metabolite produced by specific strains of Streptomyces, such as Streptomyces bottropensis and Streptomyces ostreogriseus.[1][3] Optimizing its production is a multifaceted challenge that requires a deep understanding of the organism's physiology and the intricacies of fermentation process control. This guide provides practical, field-proven insights and troubleshooting strategies to help researchers and process development scientists maximize the yield of 44-Homooligomycin B.
Frequently Asked Questions (FAQs): The Basics
Q1: What is 44-Homooligomycin B and why is its production challenging?
A1: 44-Homooligomycin B is a complex macrolide, a class of secondary metabolites synthesized via the polyketide pathway.[1][4][5] Like many secondary metabolites, its production is not directly linked to the primary growth of the Streptomyces culture.[6][7] The biosynthesis is often triggered by nutrient limitation or other stress factors, making the fermentation process a delicate balance between biomass accumulation and product formation. The genetic regulation of its biosynthetic gene cluster is intricate, involving pathway-specific regulators that respond to a variety of physiological and environmental signals.[8][9]
Q2: What are the key phases in a typical Streptomyces fermentation for secondary metabolite production?
A2: A typical batch fermentation process for Streptomyces can be divided into distinct phases:
Lag Phase: Spores or vegetative mycelia adapt to the new medium.
Exponential (Trophophase) Growth Phase: Rapid biomass accumulation occurs. Key nutrients are consumed, and the metabolic machinery for secondary metabolism is synthesized.[10][11][12] This phase is critical for the subsequent production phase.
Stationary (Idiophase) Phase: Growth slows or ceases due to nutrient depletion or the accumulation of inhibitory byproducts. This is typically when the production of secondary metabolites like 44-Homooligomycin B is highest.[6]
Decline Phase: Cell lysis occurs, and product degradation may become a concern.
Fermentation Troubleshooting Guide
This section addresses common issues encountered during the fermentation process.
Q3: My Streptomyces culture shows good biomass, but the 44-Homooligomycin B yield is consistently low. What's wrong?
A3: This is a classic decoupling of growth from production, a common challenge in secondary metabolite fermentation.[13] Several factors could be at play:
Suboptimal Induction: The physiological triggers for the 44-Homooligomycin B biosynthetic gene cluster may not be present. This is often linked to the media composition. An inappropriate carbon-to-nitrogen ratio or the presence of easily metabolized nutrients can suppress secondary metabolism.
Incorrect Dissolved Oxygen (DO) Levels: Oxygen is a critical, yet often overlooked, parameter. While sufficient for growth, the DO levels might be limiting for the specific enzymatic reactions in the polyketide synthesis pathway.[14] Studies on other Streptomyces species have shown that controlling DO at high levels (near saturation) specifically during the exponential growth phase can dramatically increase final antibiotic yields, sometimes by two- to three-fold.[10][11][12][15] This is because key biosynthetic enzymes are synthesized during this period.
pH Drift: The optimal pH for growth can differ significantly from the optimal pH for production.[7][16][17] The pH of the medium naturally changes as the organism consumes substrates and produces organic acids or bases. If the pH drifts outside the optimal range for the biosynthetic enzymes, the yield will suffer.
Lack of Precursors: The building blocks for 44-Homooligomycin B (primarily acetate, propionate, and butyrate derivatives) may be depleted or diverted to other metabolic pathways.[4][5]
Q4: I'm seeing significant batch-to-batch variability in my fermentation runs. How can I improve consistency?
A4: Inconsistency is often traced back to the initial steps of the process.
Inoculum Quality: The age, concentration, and physiological state of the seed culture are paramount. An inconsistent inoculum will lead to variable growth kinetics and, consequently, variable production. Standardize your seed culture preparation, including the age of the spore stock or mycelial culture and the duration of the seed stage incubation.[18][19]
Media Preparation: Ensure meticulous consistency in media component weighing, mixing, and sterilization. Minor variations in key nutrients can have a significant impact.
Raw Material Quality: The quality of complex media components like soybean meal or yeast extract can vary between suppliers and even between lots from the same supplier.[13] If possible, test new batches of raw materials before use in full-scale experiments.
Q5: Foaming is a major issue in my fermenter, and antifoam addition seems to be reducing my yield. What are my options?
A5: Excessive foaming is common in high-density Streptomyces cultures due to proteinaceous extracellular secretions.
Mechanical Control: Optimize your agitation and aeration strategy. Sometimes, reducing the agitation speed while increasing the headspace pressure can maintain adequate oxygen transfer with less foam generation.
Antifoam Selection: Not all antifoams are created equal. Some can have inhibitory effects on Streptomyces. Test different types of antifoam (e.g., polypropylene glycol, silicone-based) at various concentrations to find one that is effective for foam control with minimal impact on production.
Media Modification: The addition of certain oils (e.g., soybean oil) to the medium can serve as both a carbon source and a natural antifoaming agent.[20]
Protocol Optimization and Experimental Design
Optimizing fermentation is a systematic process. The following protocols provide a framework for your experiments.
Media Optimization
The goal is to identify a medium that supports robust initial growth followed by a strong induction of secondary metabolism.
Step-by-Step Protocol:
Establish a Baseline: Begin with a known production medium for Streptomyces, such as those listed in the table below.
Screen Carbon Sources: Test different primary carbon sources (e.g., glucose, starch, glycerol) and their concentrations. Slowly metabolized carbon sources like starch often lead to better secondary metabolite production.[16][21]
Screen Nitrogen Sources: Evaluate various organic (e.g., soybean meal, peptone, yeast extract) and inorganic (e.g., (NH₄)₂SO₄) nitrogen sources.[21][22] The C:N ratio is a critical parameter to optimize.
Phosphate and Trace Minerals: Systematically vary the concentrations of phosphate (K₂HPO₄) and key trace minerals (e.g., MgSO₄, FeSO₄, CaCO₃), as these are essential cofactors for many biosynthetic enzymes.
Use Statistical Design: Employ a Plackett-Burman design to efficiently screen multiple media components and identify the most influential factors, followed by a Response Surface Methodology (RSM) using a Box-Behnken design to fine-tune the concentrations of the most critical components.[21][23][24]
Table 1: Example Media Compositions for Streptomyces Fermentation
Influences nutrient uptake and the activity of extracellular and intracellular enzymes. Secondary metabolite production is often favored in the neutral to slightly alkaline range.
Streptomyces is strictly aerobic. Low DO limits both growth and the biosynthesis of polyketides, which involves many oxygenase-catalyzed steps. High DO during the growth phase is particularly beneficial.
Since 44-Homooligomycin B is a polyketide, its biosynthesis relies on the availability of specific building blocks. A precursor feeding strategy can significantly boost yield by supplementing these key molecules.[4][29][30]
Step-by-Step Protocol:
Identify Potential Precursors: Based on the likely polyketide synthesis pathway, the primary precursors are derived from acetyl-CoA, propionyl-CoA, and potentially butyryl-CoA.
Select Feeding Compounds: Choose readily available compounds that can be easily converted into these precursors, such as sodium propionate or valine.
Determine Feeding Time: The optimal time for precursor addition is typically at the onset of the stationary phase when the biosynthetic enzymes are most active. Adding them too early can inhibit growth.
Optimize Concentration: Test a range of concentrations. High concentrations of some precursors can be toxic to the cells.[14] A fed-batch strategy with slow, continuous feeding is often most effective.
Visualization of Key Processes
Analytical Methods for Quantification
Accurate quantification of 44-Homooligomycin B is essential for any optimization effort. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
Protocol: HPLC Quantification of 44-Homooligomycin B
Sample Preparation:
Centrifuge 5 mL of fermentation broth to pellet the mycelia.
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate or a similar water-immiscible organic solvent.
Evaporate the organic solvent to dryness under a stream of nitrogen.
Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL).
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[13]
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating macrolides.
Flow Rate: 1.0 mL/min.
Detection: UV detector set to the absorbance maximum of the oligomycin class of compounds. A Diode Array Detector (DAD) is preferable to confirm peak purity.[31]
Quantification: Generate a standard curve using a purified 44-Homooligomycin B standard of known concentration. For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[31][32][33][34]
References
Yegneswaran, S., et al. (1991). Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations. PubMed. Available from: [Link]
Martins, R. A., et al. (2004). The effect of dissolved oxygen concentration control on cell growth and antibiotic retamycin production in Streptomyces olindensis So20 fermentations. SciELO. Available from: [Link]
Rollins, M. J., et al. (1988). Effect of aeration on antibiotic production by Streptomyces clavuligerus. Journal of Industrial Microbiology. Available from: [Link]
Martins, R. A., et al. (2004). THE EFFECT OF DISSOLVED OXYGEN CONCENTRATION CONTROL ON CELL GROWTH AND ANTIBIOTIC RETAMYCIN PRODUCTION IN Streptomyces olindens. SciELO. Available from: [Link]
James, P. D. A., & Edwards, C. (1991). The effects of temperature, pH and growth rate on secondary metabolism in Streptomyces thermoviolaceus grown in a chemostat. Journal of General Microbiology. Available from: [Link]
James, P. D. A., & Edwards, C. (1991). The effects of temperature, pH and growth rate on secondary metabolism in Streptomyces thermoviolaceus grown in a chemostat. Microbiology Society. Available from: [Link]
Martins, R. A., et al. (2004). The effect of dissolved oxygen concentration control on cell growth and antibiotic retamycin production in Streptomyces olindensis So20 fermentations. Scite.ai. Available from: [Link]
Kagliwal, L. D., et al. (2013). Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. SCIRP. Available from: [Link]
Kumar, S., & Kumar, R. (2015). Impact of Temperature and pH on Anti-Fungal Secondary Metabolites Production Ability of Streptomyces sp. International Journal of Science and Research (IJSR). Available from: [Link]
Hlebec, D., et al. (2022). Initial pH determines the morphological characteristics and secondary metabolite production in Aspergillus terreus and Streptomyces rimosus cocultures. PMC. Available from: [Link]
Ghadge, P. P., et al. (2020). Identification and Optimization of Fermentation Medium for Production of Antibacterial Compounds from Endophytic Streptomyces sp. International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available from: [Link]
Lee, S., et al. (2024). Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4. PMC. Available from: [Link]
Martínez-Castro, M., et al. (2023). Optimization of FK-506 production in Streptomyces tsukubaensis by modulation of Crp-mediated regulation. PMC. Available from: [Link]
Kakeya, H., et al. (1993). 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties. PubMed. Available from: [Link]
Schulz, L., et al. (2022). Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis. PMC. Available from: [Link]
Rentería-Martínez, M. E., et al. (2023). Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation. MDPI. Available from: [Link]
Sekar, V., et al. (2017). Optimizing the medium conditions for production of tetracycline by solid state fermentation of Streptomyces aureofaciens NCIM 2417 using statistical experimental methods. ResearchGate. Available from: [Link]
Sekar, V., et al. (2017). Optimizing the Medium Conditions For Production of Tetracycline By Solid State Fermentation of Streptomyces Aureofaciens NCIM 2417 Using Statistical Experimental Methods. aircc. Available from: [Link]
Kagliwal, L. D., et al. (2016). (PDF) Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. ResearchGate. Available from: [Link]
Reddy, N. G., et al. (2011). Optimization of culture conditions of Streptomyces rochei (MTCC 10109) for the production of antimicrobial metabolites. SciSpace. Available from: [Link]
Zhang, Z., et al. (2023). Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. PMC. Available from: [Link]
Jose, P. A., et al. (2013). Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06. PMC. Available from: [Link]
Zhang, M., et al. (2022). Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae. MDPI. Available from: [Link]
Papagianni, M. (2021). (PDF) Streptomycin Production via Fermentation – Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer. ResearchGate. Available from: [Link]
Kakeya, H., et al. (1993). 44-HOMOOLIGOMYCINS A AND B, NEW ANTITUMOR ANTIBIOTICS FROM Streptomyces bottropensis. J-Stage. Available from: [Link]
Zhao, G. R., et al. (2011). Optimization of the medium for streptolydigin production by Streptomyces lydicus AS 4.2501 with precursor feeding using response surface methodology. ResearchGate. Available from: [Link]
Bate, N., et al. (1997). Stimulation of polyketide metabolism in Streptomyces fradiae by tylosin and its glycosylated precursors. Microbiology Society. Available from: [Link]
Schulz, L., et al. (2022). Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis. Frontiers. Available from: [Link]
Chen, Y., et al. (2018). Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere. PLOS One. Available from: [Link]
Zhang, S., et al. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. PMC. Available from: [Link]
Xia, Y., et al. (2023). Improved Fermentation Yield of Doramectin from Streptomyces avermitilis N72 by Strain Selection and Glucose Supplementation Strategies. MDPI. Available from: [Link]
Liu, L., et al. (2022). Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering. PMC. Available from: [Link]
Lee, S. Y., et al. (2021). Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces. MDPI. Available from: [Link]
Kakeya, H., et al. (1995). 44-Homooligomycin E, a new cytotoxic macrolide antibiotic from Streptomyces ostreogriseus. PubMed. Available from: [Link]
Bibb, M. J. (2005). Molecular Regulation of Antibiotic Biosynthesis in Streptomyces. PMC. Available from: [Link]
Nishant, T., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
Gandia, P., et al. (2022). Evaluation of 4 quantification methods for monitoring 16 antibiotics and 1 beta-lactamase inhibitor in human serum by high-performance liquid chromatography with tandem mass spectrometry detection. PubMed. Available from: [Link]
Jain, A., et al. (2021). A Review on Analytical Methods for Quantification of Amphotericin-B in Marketed Dosage Form and Biological Samples. Research Journal of Pharmacy and Technology. Available from: [Link]
Costa, C., et al. (2018). (PDF) Analytical methods fortaxanes quantification in diluted formulations and biological samples and their applications in clinical practice. ResearchGate. Available from: [Link]
Cojutti, P., et al. (2023). Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
Technical Support Center: 44-Homooligomycin B Stability & Storage
Welcome to the official technical support and troubleshooting portal for 44-Homooligomycin B . This guide is engineered for researchers, analytical chemists, and drug development professionals handling this complex macro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the official technical support and troubleshooting portal for 44-Homooligomycin B . This guide is engineered for researchers, analytical chemists, and drug development professionals handling this complex macrolide polyketide. Rather than a standard datasheet, this center provides mechanistic insights into why degradation occurs and how to implement self-validating workflows to guarantee experimental integrity.
Core Principles of Degradation (The "Why")
44-Homooligomycin B is a potent antitumor and antifungal antibiotic, structurally distinguished from Oligomycin B by an ethyl substitution at carbon 26 1. Like other members of the oligomycin class isolated from Streptomyces species 2, its complex architecture presents three primary degradation liabilities:
Macrolactone Ring Hydrolysis: The large lactone ring is highly susceptible to nucleophilic attack in aqueous solutions, particularly at pH levels outside the strict 6.0–7.0 range.
Diene Photo-oxidation: The conjugated double bonds readily undergo photo-oxidation when exposed to UV/visible light, generating inactive epoxide or peroxide byproducts.
Spiroketal Epimerization: The spiroketal core can undergo acid-catalyzed ring-opening and epimerization if trace moisture and acidic protons are present in the storage solvent.
Fig 1: Mechanistic pathways of 44-Homooligomycin B degradation and bioactivity loss.
Quantitative Stability Matrix
To prevent burst-type degradation or gradual potency loss during in vitro or in vivo assays, adhere to the following stability parameters. These metrics are synthesized from established oligomycin stability profiles 3.
To ensure absolute trustworthiness of your experimental data, the handling of 44-Homooligomycin B must be treated as a self-validating system. Any failure or shortcut in this protocol physically prevents subsequent steps from succeeding, minimizing the risk of utilizing a degraded compound.
Step 1: Equipment Acclimation
Action: Remove the lyophilized vial of 44-Homooligomycin B from -20°C storage. Crucial: Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes.
Causality: Opening a cold vial introduces atmospheric moisture, which instantly condenses on the powder, initiating spiroketal epimerization before the solvent is even added.
Step 2: Anhydrous Solubilization
Action: Inject anhydrous, sterile-filtered DMSO (≥99.9% purity) directly through the septum to create a 10 mg/mL to 50 mg/mL stock solution. Swirl gently; do not vortex vigorously.
Causality: Oligomycins are highly soluble in DMSO and ethanol 3. Utilizing strictly anhydrous solvents prevents water-catalyzed lactone hydrolysis.
Step 3: Micro-Aliquoting
Action: Dispense the stock solution into single-use, amber glass HPLC vials (e.g., 10 µL to 50 µL per vial).
Causality: Amber glass blocks UV/visible light, preventing diene photo-oxidation. Single-use aliquots physically eliminate the possibility of destructive freeze-thaw cycles.
Step 4: Headspace Purging & Flash Freezing
Action: Gently blow a stream of Argon or high-purity Nitrogen gas over the liquid surface of each vial for 3 seconds before capping tightly. Flash-freeze the vials in liquid nitrogen, then transfer to -80°C.
Causality: Displacing atmospheric oxygen prevents oxidative degradation of the polyketide backbone during long-term storage.
Fig 2: Optimized workflow for the reconstitution and cryopreservation of 44-Homooligomycin B.
Troubleshooting & FAQs
Q: My cell viability assays are showing high variability between biological replicates. Could the compound be degrading during the assay?A: Yes. 44-Homooligomycin B has a limited half-life in aqueous cell culture media at 37°C (typically 12-24 hours). If your assay runs for 72 hours, the compound is likely undergoing macrolactone hydrolysis.
Solution: For prolonged assays, perform media replacement with freshly spiked compound every 24 hours, or utilize a hydrogel-based carrier-linked prodrug system to protect the molecule from premature enzymatic and aqueous degradation 4.
Q: I stored my reconstituted DMSO stock at -20°C and used it over 10 freeze-thaw cycles. The compound turned slightly yellow. Is it still active?A: The yellowing is a definitive indicator of diene photo-oxidation and structural degradation. Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen into the DMSO, which acts as a catalyst for spiroketal epimerization and oxidation.
Solution: Discard the stock. Always use single-use aliquots purged with an inert gas.
Q: Can I use water to dilute the compound for my in vivo injections?A: Do not use water for primary stock solutions. 44-Homooligomycin B is highly lipophilic and will precipitate, in addition to undergoing rapid hydrolysis. For in vivo administration, dilute the DMSO stock into a compatible vehicle (e.g., saline with a surfactant like Tween-80 or PEG) immediately prior to injection to minimize aqueous exposure time.
Q: How does the ethyl substitution at carbon 26 affect its stability compared to Oligomycin B?A: The substitution of an ethyl group for a methyl group at carbon 26 1 slightly increases the lipophilicity of 44-Homooligomycin B. While this enhances its membrane permeability and interaction with fungal/tumor targets, it does not significantly alter the chemical stability of the macrolactone ring. Therefore, strict storage protocols for general oligomycins apply directly to 44-Homooligomycin B.
References
Title: 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties (PubMed)
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link]
reducing off-target mitochondrial toxicity of 44-Homooligomycin B in vitro
Technical Support Center: Mitigating Off-Target Mitochondrial Toxicity of 44-Homooligomycin B Introduction 44-Homooligomycin B is a macrolide antitumor antibiotic isolated from Streptomyces bottropensis[1]. Like other ol...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Mitigating Off-Target Mitochondrial Toxicity of 44-Homooligomycin B
Introduction
44-Homooligomycin B is a macrolide antitumor antibiotic isolated from Streptomyces bottropensis[1]. Like other oligomycins, its primary mechanism of action involves the potent inhibition of mitochondrial ATP synthase (Complex V)[2]. While this makes it a valuable tool for studying oxidative phosphorylation (OXPHOS) and a candidate for targeting metabolically vulnerable cancers, its off-target mitochondrial toxicity in standard in vitro assays often confounds the interpretation of its true pharmacological efficacy. This support center provides mechanistic troubleshooting, validated protocols, and data interpretation guides to help researchers isolate its specific effects.
Section 1: Frequently Asked Questions (FAQs) on Mechanism and Toxicity
Q1: Why does 44-Homooligomycin B cause rapid cell death in my non-target cell lines?A: 44-Homooligomycin B binds to the FO subunit of ATP synthase, blocking the mitochondrial proton channel[2]. This halts the phosphorylation of ADP to ATP, leading to severe intracellular ATP depletion. Research demonstrates that it is this rapid ATP depletion—rather than mitochondrial depolarization itself—that mediates the acute killing of cells[3]. If your in vitro model relies heavily on OXPHOS, the drug will induce non-specific necrotic or apoptotic cell death due to energy failure.
Q2: How can I distinguish the specific antitumor effects of 44-Homooligomycin B from general mitochondrial toxicity?A: You must bypass the "Crabtree effect." Most immortalized cancer cell lines grown in standard high-glucose media derive their energy primarily from glycolysis rather than OXPHOS, which can mask mitochondrial liabilities[4]. To unmask and quantify true mitochondrial toxicity, perform a "Glu/Gal" (Glucose vs. Galactose) metabolic shift assay[4][5]. Replacing glucose with galactose forces the cells to rely entirely on mitochondrial OXPHOS, making them exponentially more sensitive to Complex V inhibitors like 44-Homooligomycin B.
Section 2: Troubleshooting Guides for Assay Design
Issue: High background toxicity is masking secondary drug targets.
Root Cause: The absolute inhibition of ATP synthase causes catastrophic energy failure before secondary signaling pathways (e.g., apoptotic cascades, kinase inhibition) can be observed.
Solution (Metabolic Rescue): Supplement the culture media with a potent glycolytic substrate that bypasses mitochondrial respiration. Supplementing with 20 mM Fructose has been shown to completely protect cells against oligomycin-induced lethal toxicity by preserving glycolytic ATP formation, even while mitochondrial respiration remains inhibited[3]. This allows you to study the non-metabolic, off-target, or secondary phenotypic effects of 44-Homooligomycin B without acute cell death confounding your data.
Issue: Inconsistent viability readouts across different multi-well plates.
Root Cause: Standard ATP-based viability assays (like CellTiter-Glo) will report a false "cytotoxicity" signal because 44-Homooligomycin B directly depletes ATP, even if the cell membrane is fully intact and the cell is technically alive[5].
Solution: Use a multiplexed approach. Measure both cellular ATP levels and membrane integrity (e.g., using a non-cell-permeable fluorescent DNA dye or LDH release) simultaneously[5]. A drop in ATP with intact membranes indicates mitochondrial inhibition, whereas a drop in ATP with compromised membranes indicates true cytotoxicity.
Section 3: Visualizing the Mechanisms
Mechanism of 44-Homooligomycin B toxicity via ATP depletion and targeted rescue using fructose.
Glu/Gal assay workflow to differentiate general cytotoxicity from mitochondrial toxicity.
Section 4: Validated Experimental Protocols
Protocol A: Fructose Rescue Assay for Toxicity Mitigation
Purpose: To maintain cell viability during 44-Homooligomycin B exposure, allowing the study of secondary drug effects without the confounding variable of energy-failure-induced apoptosis.
Cell Seeding: Seed target cells (e.g., hepatocytes or specific cancer lineages) in a 96-well plate at 10,000 cells/well in standard DMEM (glucose-free formulation).
Media Conditioning: Supplement the media with 20 mM Fructose and 2 mM L-glutamine[3]. Incubate cells overnight at 37°C, 5% CO2 to allow metabolic adaptation.
Drug Treatment: Prepare a serial dilution of 44-Homooligomycin B (starting at 1.0 µg/mL). Add the compound to the wells.
Incubation: Incubate for the desired time point (e.g., 2 to 24 hours) depending on the secondary pathway being analyzed.
Self-Validation Step: Measure intracellular ATP using a luminescence-based assay. ATP levels should remain stable compared to vehicle controls, confirming that glycolytic rescue is actively preventing energy-failure-induced cell death[3].
Protocol B: Glu/Gal Mitochondrial Toxicity Assay
Purpose: To accurately quantify the mitochondrial-specific toxicity of 44-Homooligomycin B.
Media Preparation: Prepare two distinct media formulations:
Media A: DMEM containing 25 mM Glucose.
Media B: DMEM containing 10 mM Galactose (no glucose)[4].
Seeding: Seed cells into two parallel 96-well plates (one for Media A, one for Media B). Allow 24 hours for attachment.
Dosing: Treat both plates with identical concentration gradients of 44-Homooligomycin B (0.01 nM to 10 µM).
Multiplex Readout: After 2-4 hours of exposure, add a fluorescent membrane integrity dye (e.g., bis-AAF-R110) to measure necrosis. Next, lyse the cells and add a luminescent ATP detection reagent[5].
Analysis: Calculate the IC50 for ATP depletion in both media. A >3-fold shift in IC50 (Galactose IC50 < Glucose IC50) confirms specific mitochondrial toxicity[4][5].
Section 5: Quantitative Data Presentation
Table 1: Expected Phenotypic Readouts for 44-Homooligomycin B (1.0 µg/mL) Across Metabolic Conditions
Media Condition
Primary Energy Source
ATP Level (% of Control)
Membrane Integrity
Cell Viability Outcome
High Glucose (25 mM)
Glycolysis
~85 - 95%
Intact
High Survival (Crabtree Effect)
Galactose (10 mM)
OXPHOS
< 10%
Compromised
Rapid Cell Death (Mito-Toxicity)
Glucose-Free + Fructose (20 mM)
Glycolysis
~90 - 100%
Intact
Complete Rescue
Standard Media + CCCP (Uncoupler)
Depleted
< 5%
Compromised
Rapid Cell Death
Note: Data summarized based on established oligomycin and metabolic inhibition profiles[3][4][5].
References
Nieminen, A. L., et al. "ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition." PubMed / NIH.
Wikipedia Contributors. "Oligomycin." Wikipedia.
Yamazaki, M., et al. "44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties." PubMed / NIH.
Technical Support Center: Improving HPLC Resolution for 44-Homooligomycins A and B
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 44-Homooligomycins A and B. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 44-Homooligomycins A and B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic analysis of these closely related macrolide antibiotics.
Understanding the Challenge: 44-Homooligomycins A and B
44-Homooligomycins A and B are antitumor antibiotics isolated from Streptomyces bottropensis.[1] The primary challenge in their separation lies in their structural similarity. They are isomers, with 44-Homooligomycin A having an ethyl group at carbon 26, while 44-Homooligomycin B has a methyl group at the same position.[1] This subtle difference in structure results in very similar physicochemical properties, making their separation by HPLC a significant challenge. Achieving adequate resolution is crucial for accurate quantification and isolation for further studies.
Frequently Asked Questions (FAQs)
Q1: What are the key factors affecting the HPLC resolution of 44-Homooligomycins A and B?
The resolution (Rs) in HPLC is governed by the resolution equation, which includes three main factors: efficiency (N), selectivity (α), and retention factor (k').[2][3]
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, often achieved with longer columns or columns packed with smaller particles, leads to sharper peaks and better resolution.[2][4]
Selectivity (α): This is a measure of the separation between the peak maxima of the two compounds. It is the most critical factor for separating closely related isomers. Selectivity can be influenced by the choice of stationary phase (column chemistry), mobile phase composition (organic solvent, pH, and additives), and temperature.[3][4]
Retention Factor (k'): Also known as the capacity factor, this describes how long a compound is retained on the column. Optimal retention (typically k' between 2 and 10) allows sufficient time for the separation to occur without excessive peak broadening.
Q2: What are the recommended starting HPLC conditions for separating these compounds?
For structurally similar, large macrolide antibiotics, a reversed-phase HPLC (RP-HPLC) method is generally the most effective approach. Here are some recommended starting conditions:
Column: A high-purity silica-based C18 column is a good starting point. Consider a column with a smaller particle size (e.g., ≤3.5 µm) to enhance efficiency.
Mobile Phase: A gradient elution with acetonitrile (ACN) and water is a common choice for separating macrolides.[5][6] A shallow gradient is often necessary to resolve closely eluting peaks. The addition of a buffer, such as phosphate or acetate, can help to control the pH and improve peak shape.
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for macrolides which may lack a strong chromophore.[5][6]
Temperature: Column temperature can influence selectivity. Starting at ambient temperature is common, but optimization may be required.
Q3: Why is my resolution still poor even after trying different C18 columns?
While C18 is a versatile stationary phase, it may not provide sufficient selectivity for these isomers. The separation on a C18 column is primarily based on hydrophobicity. Since 44-Homooligomycins A and B have very similar hydrophobicities, alternative stationary phases that offer different retention mechanisms should be considered. Phenyl-hexyl or embedded polar group (e.g., amide, carbamate) columns can provide alternative selectivities through π-π interactions or hydrogen bonding, respectively.
Troubleshooting Guide: Improving Resolution
This section provides a systematic approach to troubleshooting common issues encountered during the separation of 44-Homooligomycins A and B.
Problem
Potential Cause(s)
Systematic Solution(s)
Poor Resolution / Peak Co-elution
1. Inadequate mobile phase strength or gradient profile. 2. Suboptimal stationary phase selectivity. 3. Insufficient column efficiency.
1. Optimize the Gradient: Start with a shallow gradient (e.g., 0.5-1% organic solvent change per minute). If peaks elute too quickly, decrease the initial organic percentage. If they elute too late, increase it. 2. Change the Organic Solvent: Switching from acetonitrile to methanol can alter selectivity due to differences in their solvent properties.[7] 3. Explore Different Stationary Phases: As mentioned in the FAQ, try a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms. 4. Increase Column Length or Decrease Particle Size: This will increase the column efficiency (N), leading to sharper peaks and potentially better resolution.[2][4]
Peak Tailing
1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.
1. Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol interactions. 2. Reduce Sample Concentration: Inject a lower concentration of your sample to see if the peak shape improves. 3. Adjust Mobile Phase pH: The effect of pH on these specific molecules is not extensively documented, but for ionizable compounds, pH can significantly impact peak shape.[2] Experiment with a pH range around the pKa of the analytes, if known. The use of a buffer is highly recommended.
Peak Broadening
1. High flow rate. 2. Large injection volume. 3. Extra-column dead volume.
1. Reduce the Flow Rate: This allows more time for mass transfer and can lead to sharper peaks. 2. Decrease Injection Volume: A smaller injection volume will minimize band broadening at the head of the column. 3. Optimize System Connections: Ensure all tubing and connections are properly fitted to minimize dead volume.
Experimental Workflow for Method Optimization
The following diagram illustrates a logical workflow for systematically improving the resolution of 44-Homooligomycins A and B.
Caption: A systematic workflow for troubleshooting and optimizing HPLC resolution.
Step-by-Step Protocol: Mobile Phase Optimization
Initial Gradient:
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 60-80% B over 20 minutes
Flow Rate: 1.0 mL/min
Temperature: 30 °C
Injection Volume: 10 µL
Detection: 210 nm
Evaluate the Chromatogram: Assess the resolution between the two peaks. If co-elution occurs, proceed to the next step.
Shallow the Gradient:
Modify the gradient to 65-75% B over 20 minutes. A slower increase in the organic solvent percentage provides more time for the compounds to interact with the stationary phase, potentially improving separation.
Solvent Switching:
If resolution is still insufficient, replace Acetonitrile with Methanol. Methanol has different solvent properties and can alter the selectivity.
Mobile Phase B: Methanol with 0.1% Formic Acid
Run a scouting gradient to determine the appropriate starting and ending percentages of Methanol, as it is a weaker solvent than Acetonitrile.
Temperature Optimization:
Vary the column temperature in increments of 5 °C (e.g., 25 °C, 35 °C, 40 °C). Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence selectivity and resolution.[2]
By systematically adjusting these parameters, you can significantly improve the resolution of 44-Homooligomycins A and B, leading to more accurate and reliable analytical results.
References
Niwano, M., et al. (1992). 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties. The Journal of Antibiotics, 45(2), 171-179. [Link]
PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]
LCGC North America. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
myExperiment. (n.d.). a reminder of the importance of resolution, separation factor (selectivity), retenti. myExperiment. [Link]
Kim, W. G., et al. (1997). 44-Homooligomycin E, a new cytotoxic macrolide antibiotic from Streptomyces ostreogriseus. Bioscience, Biotechnology, and Biochemistry, 61(2), 378-380. [Link]
Al-Rimawi, F., & Kharoaf, M. (2025, December 5). Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. RSC Advances, 15, 12345-12356. [Link]
British Journal of Pharmacy. (n.d.). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. British Journal of Pharmacy. [Link]
Tzouganaki, Z., & Koupparis, M. (2017). Development and Validation of an HPLC Method for the Determination of the macrolide antibiotic Clarithromycin using Evaporative Light Scattering Detector in raw materials and Pharmaceutical Formulations. Mediterranean Journal of Chemistry, 6(4), 133-142. [Link]
Application Support Center: Overcoming Low Extraction Efficiency of 44-Homooligomycin B
Welcome to the Technical Support Center. 44-Homooligomycin B is a potent, highly lipophilic macrolide antibiotic and ATP synthase inhibitor originally isolated from Streptomyces bottropensis[1][2].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 44-Homooligomycin B is a potent, highly lipophilic macrolide antibiotic and ATP synthase inhibitor originally isolated from Streptomyces bottropensis[1][2]. Due to its complex 26-membered spiroketal macrolide structure[3], researchers frequently encounter severe bottlenecks during downstream processing—specifically, low recovery yields from fermentation broth, intractable emulsions, and product degradation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and a self-validating extraction protocol to maximize your recovery yields.
Diagnostic Workflow for Extraction Bottlenecks
Before altering your entire downstream process, use the diagnostic decision tree below to identify the exact point of failure in your extraction workflow.
Fig 1: Diagnostic workflow for troubleshooting 44-Homooligomycin B extraction bottlenecks.
Troubleshooting Guides: The "Why" and "How"
Issue 1: Massive Product Loss During Direct Broth Extraction
Q: My HPLC analysis shows less than 20% recovery of 44-Homooligomycin B when performing a direct liquid-liquid extraction (LLE) on the whole fermentation broth. Where is the product going?
Causality: 44-Homooligomycin B is an extremely hydrophobic molecule. Because of its large alkyl-branched macrolide framework, it exhibits near-zero solubility in aqueous media[4]. During Streptomyces fermentation, the vast majority of the synthesized compound does not secrete into the aqueous broth; instead, it remains trapped intracellularly or tightly adsorbed to the hydrophobic cell wall of the mycelium. Attempting a direct LLE with an immiscible solvent like ethyl acetate fails because the solvent cannot penetrate the hydrated, tightly packed mycelial clumps.
Solution: You must perform a biphasic recovery. Centrifuge the whole broth to separate the biomass from the supernatant. Treat the mycelial cake with a water-miscible solvent like acetone or methanol[5]. Acetone effectively dehydrates the cells, lyses the membrane, and highly solubilizes the lipophilic macrolide.
Issue 2: Intractable Emulsions During Supernatant Extraction
Q: When I extract the aqueous supernatant with ethyl acetate, a thick, milky emulsion forms in the separatory funnel that will not resolve, even after hours of resting. How do I break this?
Causality: Streptomyces species naturally excrete amphiphilic proteins, complex polysaccharides, and biosurfactants into the culture medium. When vigorously mixed with ethyl acetate, these biomolecules accumulate at the solvent-water interface, drastically lowering the interfacial tension and creating a highly stable oil-in-water emulsion.
Solution: Prevent the emulsion before it forms. Pre-treat the raw supernatant by mixing it with diatomaceous earth (Celite) and filtering it[3]. The Celite acts as a depth filter, trapping emulsion-stabilizing proteins and fine particulates. Furthermore, add NaCl to the aqueous phase to achieve a 10% (w/v) concentration prior to adding the solvent. This "salting out" technique increases the polarity of the water—forcing the lipophilic compound into the organic phase—while simultaneously disrupting the electrostatic double layer that stabilizes the emulsion.
Issue 3: Product Degradation During Concentration
Q: I am recovering a good crude mass, but the specific yield of active 44-Homooligomycin B is low, and HPLC reveals multiple new degradation peaks. What is causing this?
Causality: The core structure of 44-Homooligomycin B features an α,β-unsaturated lactone[6] and a sensitive spiroketal system. Under alkaline conditions (pH > 8.0), the lactone undergoes rapid, base-catalyzed hydrolysis, leading to irreversible ring-opening. Under acidic conditions (pH < 4.0), the spiroketal moiety can undergo structural rearrangement. Additionally, the molecule is sensitive to thermal stress.
Solution: Always neutralize the fermentation broth to pH 6.5–7.0 prior to extraction. During solvent removal, strictly maintain the rotary evaporator water bath below 40°C.
Optimized Step-by-Step Extraction Protocol
This self-validating protocol utilizes a combined solid-liquid and liquid-liquid extraction strategy to ensure >95% recovery of 44-Homooligomycin B.
Phase 1: Biomass Separation and Primary Extraction
Harvesting: Centrifuge the fermentation broth at 10,000 rpm for 20 minutes at 4°C[7].
Validation Checkpoint: The supernatant must be entirely clear. Turbidity indicates suspended biomass, which will trigger severe emulsions in Phase 2.
Mycelial Lysis: Collect the mycelial cake and resuspend it in 100% Acetone at a ratio of 1:3 (w/v)[5].
Extraction: Agitate the suspension vigorously on a rotary shaker for 3 hours at room temperature to ensure complete cell lysis.
Filtration: Filter the acetone extract through a Büchner funnel. Wash the residual biomass with an additional 0.5 volumes of acetone.
Validation Checkpoint: Spot 2 µL of the final acetone wash onto a TLC plate. Develop with Hexane:EtOAc (1:1) and visualize under UV light at 232 nm[6]. The absence of a UV-active spot confirms complete extraction from the biomass.
Phase 2: Supernatant Extraction and Pooling
Broth Pre-treatment: Add 2% (w/v) Celite to the cleared aqueous supernatant from Step 1. Stir for 15 minutes, then vacuum filter to remove emulsion-causing proteins[3].
Salting Out: Dissolve NaCl into the filtered supernatant until a 10% (w/v) concentration is reached.
Liquid-Liquid Extraction: Extract the supernatant twice with an equal volume of Ethyl Acetate (EtOAc)[7][8].
Pooling: Concentrate the acetone extract from Phase 1 under reduced pressure (at 35°C) until only an aqueous residue remains. Combine this residue with the EtOAc extract from Step 7.
Phase Separation: Transfer the combined mixture to a separatory funnel. Allow the phases to separate completely. Collect the upper organic (EtOAc) layer.
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Concentrate under reduced pressure at 35°C to yield a crude brownish oil containing 44-Homooligomycin B[5].
Quantitative Data: Solvent System Performance
The table below summarizes the extraction efficiencies of various methodologies, demonstrating why the biphasic approach is mandatory for this specific macrolide.
Extraction Strategy
Target Matrix
Solvent System
Emulsion Risk
Relative Yield (%)
Purity Profile
Direct LLE
Whole Broth
Ethyl Acetate
Critical
15 - 25%
Poor (High lipid content)
Supernatant Only
Cleared Broth
Ethyl Acetate
Moderate
20 - 30%
Moderate
Biomass Only
Mycelial Cake
Methanol
Low
60 - 70%
High (Co-extracts pigments)
Biomass Only
Mycelial Cake
Acetone
Low
75 - 85%
High
Optimized Biphasic
Cake + Supernatant
Acetone + EtOAc
Low (with Celite/NaCl)
> 95%
Excellent (Ready for LH-20)
Frequently Asked Questions (FAQs)
Q: Can I use Chloroform or Dichloromethane (DCM) instead of Ethyl Acetate for the broth extraction?A: While DCM is highly effective for solubilizing oligomycins, it creates a bottom-layer organic phase. In large-scale separatory funnels, bottom-layer emulsions are notoriously difficult to clear and drain. Ethyl acetate (a top-layer solvent) is the industry standard for macrolide recovery due to its favorable partition coefficient and easier phase management[8].
Q: How should I store the crude extract prior to chromatographic purification?A: The crude brownish oil should be purged with nitrogen or argon gas to prevent oxidative degradation of the diene systems. Store the sealed, amber glass vial at -20°C. Do not store the compound in dilute aqueous solutions, as prolonged exposure to water can slowly degrade the lactone ring.
Q: At what wavelength should I monitor my HPLC runs to track 44-Homooligomycin B?A: The α,β-unsaturated lactone and conjugated diene systems in the oligomycin family exhibit characteristic high-intensity UV absorptions at 225 nm and 232 nm[6]. We recommend setting your diode array detector (DAD) to extract chromatograms at 232 nm for optimal signal-to-noise ratio.
References
44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties. PubMed (nih.gov).
44-Homooligomycin E, a New Cytotoxic Macrolide Antibiotic from Streptomyces ostreogriseus. Taylor & Francis.
Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A. ACS Publications.
Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5. ACS Publications.
Oligomycin Complex - Mitochondrial ATP Synthase Inhibitor. APExBIO.
7 Useful Tips for Oligomycin. AG Scientific.
Oligomycin – Knowledge and References. Taylor & Francis.
An In-depth Technical Guide to the Discovery and Isolation of Oligomycin A from Streptomyces. Benchchem.
troubleshooting false positives in 44-Homooligomycin B cytotoxicity assays
Technical Support Center: 44-Homooligomycin B Cytotoxicity Assays From the desk of the Senior Application Scientist Welcome to the technical support guide for researchers utilizing 44-Homooligomycin B. This document is d...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 44-Homooligomycin B Cytotoxicity Assays
From the desk of the Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 44-Homooligomycin B. This document is designed to help you navigate the complexities of cytotoxicity testing with this potent mitochondrial inhibitor, focusing specifically on identifying and overcoming false-positive results. Our goal is to ensure the integrity and reproducibility of your data by combining deep mechanistic understanding with practical, validated protocols.
Q1: What is 44-Homooligomycin B, and how does its mechanism of action create specific challenges for cytotoxicity assays?
A1: 44-Homooligomycin B is a macrolide antibiotic, part of the oligomycin family, known to be a potent anti-tumor agent.[1] Its primary mechanism of action is the specific inhibition of mitochondrial F₀F₁ ATP synthase.[2][3][4] It binds to the F₀ subunit, effectively blocking the proton channel and halting the production of ATP via oxidative phosphorylation.[2][3][5]
This targeted disruption of cellular energy production is fundamental to its cytotoxic effect, but it also presents a major challenge for many common viability assays. Assays that rely on measurements of metabolic activity, such as those using tetrazolium salts (MTT, XTT, MTS) or resazurin, are directly impacted by the inhibition of mitochondrial respiration.[6][7] An inhibitor like 44-Homooligomycin B will reduce the output of these assays by its very mechanism, even at concentrations that may not have yet induced cell death. This can be easily misinterpreted as widespread cytotoxicity, leading to a classic false-positive scenario.[8][9][10]
Caption: Mechanism of 44-Homooligomycin B action on mitochondrial ATP synthase.
Q2: I'm observing high cytotoxicity with 44-Homooligomycin B and suspect a false positive. What is a systematic way to troubleshoot this?
A2: A systematic approach is crucial to distinguish true cytotoxicity from experimental artifacts. Nuisance compounds can interfere with assays through various mechanisms, including light absorption, autofluorescence, or chemical reactivity with assay reagents.[11][12] Start with the most likely culprits and proceed logically.
Below is a workflow designed to isolate the source of the suspected false positive.
Caption: Systematic workflow for troubleshooting false positives in cytotoxicity assays.
Q3: My compound is colorless, but I suspect it's interfering directly with my assay reagents. How do I confirm this?
A3: This is a critical and often overlooked control experiment. Direct interaction between your compound and the assay reagents can lead to false signals.[10][13] For example, compounds with reducing properties can convert tetrazolium salts (like MTT) to formazan non-enzymatically, mimicking a live-cell signal.[6]
Protocol: Cell-Free Interference Check
Plate Setup: Prepare a 96-well plate. Do not add any cells.
Media Addition: Add the same volume of cell culture medium (including serum and other supplements, if used in the main experiment) to each well.
Compound Titration: Add your 44-Homooligomycin B stock solution to the wells to create the same final concentration gradient used in your cytotoxicity experiment. Include vehicle-only (e.g., DMSO) control wells.
Reagent Addition: Add the cytotoxicity assay reagent (e.g., MTT, XTT, AlamarBlue) to all wells as you would in the main protocol.
Incubation: Incubate the plate for the standard duration of your assay (e.g., 2-4 hours at 37°C).
Readout: Measure the signal (absorbance or fluorescence) using a plate reader.
Interpreting the Results:
No Signal: If there is no signal above the background of the media-only wells, your compound does not directly interfere with the assay reagents under these conditions.
Signal Detected: If you see a dose-dependent change in signal in the absence of cells, this indicates direct interference. This background signal must be subtracted from your cell-based assay data, or more preferably, you should switch to an assay that does not show this interference.[10]
Q4: How do I choose a more reliable assay for a metabolic inhibitor like 44-Homooligomycin B?
A4: The key is to select an assay based on a biological principle that is independent of mitochondrial respiration. Since 44-Homooligomycin B's primary mechanism involves shutting down mitochondrial ATP production, any assay that measures metabolic activity is susceptible to artifacts.[6][9][14]
The best alternatives measure distinct cellular events, such as the loss of membrane integrity, which is a hallmark of late-stage apoptosis or necrosis.
Table 1: Comparison of Common Cytotoxicity Assays
Assay Type
Principle
Pros for Metabolic Inhibitors
Cons for Metabolic Inhibitors
MTT / XTT / Resazurin
Measures mitochondrial reductase activity to convert a substrate into a colored/fluorescent product.[7]
- Inexpensive, widely used.
High risk of false positives. The assay directly measures the pathway being inhibited.[7][8][9][14]
LDH Release
Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the medium from cells with damaged membranes.[15][16]
Excellent Orthogonal Method. [17] Measures membrane integrity, which is independent of metabolic state.[18]
- Serum in media can have high endogenous LDH activity.[19][20] - May not detect early apoptotic events.
ATP-Based (e.g., CellTiter-Glo®)
Quantifies ATP, which is present in metabolically active cells.
- Highly sensitive.
High risk of false positives. ATP levels are directly and rapidly depleted by 44-Homooligomycin B.[5]
Recommendation: For validating 44-Homooligomycin B cytotoxicity, Lactate Dehydrogenase (LDH) release assays are a robust and reliable choice.
Q5: Can you provide a protocol for an LDH assay to use as an orthogonal validation method?
A5: Absolutely. Using an orthogonal method—an assay with a completely different detection principle—is the gold standard for validating in vitro results and ensuring scientific rigor.[17][22] An LDH assay is an excellent choice to confirm findings from a potentially compromised metabolic assay.[15][18]
Protocol: LDH Release Cytotoxicity Assay
This protocol is a general guideline; always refer to the manufacturer's instructions for your specific kit.
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]
Compound Treatment: Treat the cells with your desired concentrations of 44-Homooligomycin B. Include the following essential controls in triplicate:
Untreated Control (Spontaneous Release): Cells treated with vehicle only (e.g., 0.1% DMSO). This measures the baseline LDH release from healthy cells.[18]
Maximum Release Control: Cells treated with a lysis solution (commonly 10X Lysis Buffer containing Triton X-100, often provided in the kit) 45 minutes before the end of the experiment. This represents 100% cytotoxicity.[19][18]
Medium Background Control: Wells containing culture medium but no cells. This accounts for any LDH present in the serum.[19][18]
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
Supernatant Transfer: Carefully collect 50 µL of supernatant from each well and transfer it to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.[19]
Reagent Addition: Prepare the LDH reaction mixture according to the kit protocol. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19] The LDH in the supernatant will catalyze the conversion of a substrate, leading to the production of a colored formazan product.[15][19]
Readout: Measure the absorbance at 490 nm using a microplate reader.[15][19]
Calculation: Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100[23]
Q6: I can see a fine precipitate in my wells after adding 44-Homooligomycin B. How does this cause false positives?
A6: Compound precipitation is a significant source of artifacts in cell-based assays.[24][25] 44-Homooligomycin B, like many complex organic molecules, may have limited aqueous solubility. When a concentrated stock in a solvent like DMSO is diluted into aqueous culture medium, it can crash out of solution.[24][26]
This can cause false positives in several ways:
Light Scatter: In absorbance-based assays (like MTT or LDH), the particulate matter can scatter light, leading to an artificially high absorbance reading that is unrelated to the assay's colorimetric product.[27]
Cell Stress: The physical presence of precipitates can induce cellular stress and non-specific toxicity, confounding the specific mechanism of action you intend to study.
Incorrect Concentration: The actual concentration of the dissolved, biologically active compound is unknown and lower than intended, compromising the accuracy of your dose-response curve.[24]
Troubleshooting Precipitation:
Visual Inspection: Always inspect your wells microscopically after adding the compound.
Pre-warm Media: Always add the compound stock to media that has been pre-warmed to 37°C.[24][26]
Modify Dilution: When diluting the DMSO stock into the medium, pipette the media onto the small volume of stock and mix vigorously to ensure rapid dispersal. Avoid adding a small drop of DMSO stock into a large, static volume of media.
Reduce Final Concentration: If precipitation persists, it may indicate you are exceeding the compound's solubility limit. The highest concentration tested should always be one at which the compound remains fully dissolved.
Adjust Solvent Concentration: While keeping the final DMSO concentration low (typically <0.5%) is crucial to avoid solvent toxicity, sometimes a slightly higher concentration (e.g., 0.2% vs 0.1%) can aid solubility. Always include a matching vehicle control.[20][24]
By systematically addressing these potential pitfalls, you can confidently determine the true cytotoxic profile of 44-Homooligomycin B and produce reliable, publication-quality data.
Oligomycin Complex: Inhibiting ATP Synthase for Research and Therapy. GlpBio. (2023). [Link]
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene.[Link]
Symersky, J., et al. (2012). Oligomycin frames a common drug-binding site in the ATP synthase. PMC.[Link]
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT Assay: Direct and Off-Target Effects of Inhibitors Can Result in over/underestimation of Cell Viability. PubMed.[Link]
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.[Link]
Shoichet, B. K. (2021). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science.[Link]
The Ecstasy and Agony of Assay Interference Compounds. ResearchGate.[Link]
Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. (2014). [Link]
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. (2021). [Link]
Parallel orthogonal and/or multiplexed cytotoxicity and viability... ResearchGate.[Link]
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. (2025). [Link]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. (2025). [Link]
How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.[Link]
Ulukaya, E., et al. (2011). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. PMC.[Link]
Kirkland, D., et al. (2007). How to reduce false positive results when undertaking in vitro genotoxicity testing and thus avoid unnecessary follow-up animal tests: Report of an ECVAM Workshop. PubMed.[Link]
Sato, K., et al. (1990). 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties. PubMed.[Link]
The Application Scientist's Desk: Causality in Oligomycin Chromatography
Oligomycin LC-MS Purification & Gradient Optimization Support Center Welcome to the Technical Support Center for Oligomycin LC-MS methodologies. This guide is designed for researchers and drug development professionals w...
Author: BenchChem Technical Support Team. Date: April 2026
Oligomycin LC-MS Purification & Gradient Optimization Support Center
Welcome to the Technical Support Center for Oligomycin LC-MS methodologies. This guide is designed for researchers and drug development professionals who require high-resolution separation and sensitive detection of oligomycin analogs.
Oligomycins are a family of highly lipophilic, neutral macrolide antibiotics produced by Streptomyces species. Their core structure features a 26-membered lactone ring fused to a spiroketal moiety[1]. Because the structural variations between analogs (A, B, C, and E) are minimal—often just the difference between a single hydroxyl group and a ketone—they exhibit nearly identical polarities.
Furthermore, their lack of basic amine groups dictates that they do not readily protonate in electrospray ionization (ESI), making their mass spectrometry behavior highly dependent on the mobile phase microenvironment[2]. Understanding these two causal factors—extreme lipophilicity and neutral charge—is the key to optimizing your LC-MS gradients.
Q1: My Oligomycin A and B peaks are co-eluting on a standard C18 linear gradient. How do I adjust the mobile phase to resolve them?
Causality: Standard steep gradients (e.g., 5–95% organic over 10 minutes) compress the elution bands of closely related lipophilic macrolides. Because Oligomycin A (
C45H74O11
) and B (
C45H72O12
) differ only slightly in polarity, they require a shallow gradient slope within their specific elution window to maximize the selectivity factor (
α
).
Actionable Solution: Transition from a generic linear gradient to a focused shallow gradient. Research demonstrates that starting the gradient at 40% Acetonitrile (ACN) and ramping to 100% over an extended period (e.g., 25 minutes) significantly improves resolution[3]. Switching the organic modifier from Methanol to Acetonitrile alters the dipole-dipole interactions, often providing the necessary selectivity to resolve the A and B isoforms.
Q2: In positive ESI mode, my oligomycin signal is split across multiple m/z values. How can I consolidate the signal for better sensitivity?
Causality: As neutral molecules, oligomycins act as ion scavengers in the ESI source, forming adducts with whatever cations are present in the mobile phase. This leads to signal splitting between
[M+H]+
(weak),
[M+NH4]+
(labile), and
[M+Na]+
(strong, but difficult to fragment)[2].
Actionable Solution: Control the ionization chemistry by adding a volatile buffer. Supplement both aqueous and organic mobile phases with 5 mM Ammonium Formate. This overwhelms background sodium, driving the equilibrium to form the
[M+NH4]+
adduct exclusively.
Self-Validation: Check the MS spectra. If the
[M+Na]+
peak (m/z 813.5 for Oligomycin A) is still taller than the
[M+NH4]+
peak (m/z 808.5), your LC system has residual sodium contamination.
Q3: I am experiencing severe peak tailing and carryover in subsequent blank injections. What is causing this?
Causality: The high lipophilicity of oligomycins (LogP > 5) causes them to partition deeply into the C18 stationary phase and adsorb to hydrophobic surfaces in the autosampler and tubing.
Actionable Solution: Modify the end of your gradient to include a "burn-off" step. Ramp the mobile phase to 100% organic and hold for at least 3 column volumes. Ensure your autosampler needle wash consists of a high-organic mixture (e.g., 80% ACN, 20% Water, 0.1% Formic Acid).
Quantitative Data: Oligomycin Adduct Matrix
To accurately program your Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods, reference the exact masses and primary adducts below.
Oligomycin Analog
Chemical Formula
Monoisotopic Mass
[M+H]+
(m/z)
[M+NH4]+
(m/z)
[M+Na]+
(m/z)
Oligomycin A
C45H74O11
790.523
791.531
808.557
813.513
Oligomycin B
C45H72O12
804.502
805.510
822.537
827.492
Oligomycin C
C45H74O10
774.528
775.536
792.562
797.518
Oligomycin E
C45H72O13
820.497
821.505
838.531
843.487
Self-Validating Protocol: Optimized LC-MS Method
Objective: Baseline resolution of Oligomycins A, B, C, and E with consolidated
[M+NH4]+
ionization.
Materials & Reagents:
Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: LC-MS grade Water + 5 mM Ammonium Formate.
Mobile Phase B: LC-MS grade Acetonitrile + 5 mM Ammonium Formate.
Technical Support Center: Resolving NMR Signal Overlap in 44-Homooligomycin B
Welcome to the Advanced Spectroscopic Troubleshooting Desk. This guide is engineered for researchers, structural biologists, and drug development professionals dealing with the complex structural elucidation of 44-Homool...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Spectroscopic Troubleshooting Desk. This guide is engineered for researchers, structural biologists, and drug development professionals dealing with the complex structural elucidation of 44-Homooligomycin B .
Originally isolated from Streptomyces bottropensis[1], 44-Homooligomycin B is a potent antitumor and antifungal macrolide characterized by a 26-membered macrolactone ring, a bicyclic spiroketal, and an extensive polypropionate backbone[2]. The fundamental bottleneck in its structural verification is the severe
1
H NMR signal overlap in the aliphatic region (1.0–2.5 ppm), where dozens of methyl, methylene, and methine protons resonate simultaneously.
This guide provides field-proven, self-validating methodologies to deconvolve these overlapping spectral regions.
Part 1: Core Troubleshooting Workflows
Workflow 1: Solvent-Induced Shift (SIS) Strategy
The Challenge: In standard non-polar solvents like CDCl
3
, the aliphatic protons of the polypropionate chain cluster tightly, rendering 1D
1
H and 2D COSY spectra uninterpretable.
The Causality: Switching to a coordinating, anisotropic solvent like Pyridine-
d5
alters the local magnetic environment. Pyridine forms transient hydrogen bonds with the multiple hydroxyl groups of 44-Homooligomycin B. The magnetic anisotropy of the pyridine ring induces selective deshielding (downfield shifts) of the carbinol protons and their adjacent aliphatic neighbors, effectively "pulling" them out of the congested 1.0–2.5 ppm envelope[3].
Step-by-Step Methodology: Solvent Screening
Sample Recovery: Lyophilize the 44-Homooligomycin B sample (approx. 2–5 mg) to remove all traces of CDCl
3
and residual water.
Solvent Addition: Dissolve the sample in 600 µL of 100% Pyridine-
d5
(ensure ampoules are freshly opened to prevent water contamination, which broadens exchangeable -OH signals).
Equilibration: Allow the sample to equilibrate in the NMR probe at 298 K for 15 minutes to stabilize the hydrogen-bonding network.
Acquisition: Acquire a standard 1D
1
H spectrum and compare the dispersion of the 3.0–4.5 ppm (carbinol) and 1.0–2.5 ppm (aliphatic) regions against the CDCl
3
baseline.
Workflow 2: High-Resolution 2D HSQC-TOCSY
The Challenge: Even with solvent shifts, the sheer number of contiguous spin systems in the macrolactone ring causes cross-peak merging in standard 2D TOCSY.
The Causality: By utilizing a 2D
1
H-
13
C HSQC-TOCSY, you leverage the much larger chemical shift dispersion of the
13
C nucleus (~200 ppm vs. ~10 ppm for
1
H). This experiment first transfers magnetization from
1
H to
13
C (separating signals by their carbon shifts), and then allows TOCSY mixing to reveal the entire spin system associated with that isolated carbon. It acts as a self-validating system: if two protons overlap perfectly in the
1
H dimension, their distinct
13
C shifts will separate their respective TOCSY tracks.
Step-by-Step Methodology: HSQC-TOCSY Acquisition
Parameter Setup: Select a phase-sensitive HSQC-TOCSY pulse sequence with multiplicity editing (e.g., hsqcdietgpsisp on Bruker systems).
Mixing Time Optimization: Set the DIPSI-2 isotropic mixing time to 60–80 ms. Causality: This duration is optimal for transferring magnetization through 3 to 5 bonds in aliphatic chains without excessive signal loss due to transverse relaxation (
T2
).
Resolution Enhancement: Use Non-Uniform Sampling (NUS) at 25–50% to allow for a higher number of
t1
increments (e.g., 512 or 1024) without exponentially increasing experimental time.
Processing: Reconstruct the NUS data using Iterative Soft Thresholding (IST) and apply a squared sine-bell window function shifted by
π/2
in both dimensions to maximize resolution.
Logical workflow for resolving NMR signal overlap in complex macrolides.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I unambiguously assign the spiroketal region (C-19 to C-27) when the NOESY cross-peaks are ambiguous?A: The spiroketal core of 44-Homooligomycin B (which features an ethyl substitution at C-26 unlike the methyl in Oligomycin A/B[1]) is rigid, but the flanking chains are flexible. To self-validate the stereochemistry, do not rely solely on NOESY. Use a
J
-based configuration analysis[3]. Extract
2JC,H
and
3JC,H
coupling constants using a hetero-half-filtered TOCSY (HETLOC) or J-resolved HMBC. The magnitude of the carbon-proton couplings will definitively prove the anti/gauche relationships of the substituents around the spiroketal, validating the ambiguous NOESY spatial proximities.
Q2: I am still seeing overlap in the methyl doublets (C-34 to C-44). What is the next logical step?A: If solvent shifts and 2D NMR fail, utilize chemical derivatization. Performing a microscale peracetylation of the secondary hydroxyls will shift the adjacent methine protons downfield by ~1.0 to 1.5 ppm[4].
Causality: The electron-withdrawing nature of the newly attached acetyl groups deshields the local protons. This massive shift alters the entire scalar coupling network, often breaking the accidental degeneracy of the overlapping methyl doublets in the native compound.
Q3: Can Variable Temperature (VT) NMR assist in this analysis?A: Yes. Macrolactones like 44-Homooligomycin B exist in dynamic conformational equilibria. By lowering the probe temperature (e.g., to 273 K in CDCl
3
), you slow down the conformational exchange on the NMR timescale. This can sharpen exchange-broadened peaks and separate accidentally overlapping signals. Furthermore, VT-NMR allows you to calculate temperature coefficients (
Δδ/ΔT
) for the exchangeable -OH protons, identifying which hydroxyls are involved in intramolecular hydrogen bonding (coefficients > -3 ppb/K) versus those exposed to the solvent.
Self-validating assignment logic combining scalar and spatial NMR data.
Part 3: Data Presentation
To illustrate the causality of the solvent-induced shift strategy, the following table summarizes the quantitative dispersion of key overlapping regions in oligomycin-class macrolides when transitioning from a non-polar to an anisotropic solvent.
Table 1: Comparative Chemical Shift Dispersion Strategies for Macrolides
Structural Region
Target Protons
CDCl
3
Shift (
δH
, ppm)
Pyridine-
d5
Shift (
δH
, ppm)
Resolution Status
Causality of Shift
Polypropionate Chain
Aliphatic Methines
1.50 – 1.80 (Severe Overlap)
1.80 – 2.40 (Resolved)
Improved
Anisotropic deshielding from Pyridine ring currents.
Carbinol Centers
Hydroxyl-adjacent
1
H
3.50 – 3.80 (Clustered)
4.10 – 4.70 (Highly Dispersed)
Optimal
Hydrogen bonding with Pyridine nitrogen deshields local protons.
Spiroketal Core
C-22 / C-24 Methylenes
1.90 – 2.10 (Overlapping)
2.05 – 2.35 (Resolved doublets)
Improved
Altered solvation shell around the rigid acetal oxygens.
Terminal Alkyls
C-26 Ethyl (44-Homo specific)
0.85 – 0.95 (Merged with methyls)
0.75 – 1.10 (Separated)
Optimal
Differential solvation of terminal vs. internal alkyl chains.
(Note: Shift values are representative ranges based on oligomycin-class structural behaviors[3],[4].)
References
Yamazaki, M., Yamashita, T., Harada, T., Nishikiori, T., Saito, S., Shimada, N., & Fujii, A. (1992). 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties. Journal of Antibiotics. URL:[Link]
Feng, Z., et al. (2024). Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]
Carter, G. T., et al. (2007). Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A. Journal of Natural Products (ACS Publications). URL:[Link]
Lysenkova, L. N., et al. (2013). Synthesis and cytotoxicity of oligomycin A derivatives modified in the side chain. Mendeleev Communications (via ResearchGate). URL:[Link]
managing cell line resistance to 44-Homooligomycin B treatment
Technical Support Center: Managing Cell Line Resistance to 44-Homooligomycin B Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Managing Cell Line Resistance to 44-Homooligomycin B
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers utilizing 44-Homooligomycin B—a potent macrolide antitumor antibiotic isolated from Streptomyces bottropensis [1]. While its primary mechanism involves binding the subunit c of the mitochondrial F1Fo ATP synthase to halt oxidative phosphorylation (OXPHOS) [2], prolonged exposure frequently induces acquired resistance in in vitro cell models.
This guide bypasses generic advice, offering field-proven, self-validating experimental frameworks to diagnose, characterize, and overcome 44-Homooligomycin B resistance.
I. Mechanistic FAQ: Diagnosing the Root Cause of Resistance
Q1: My previously sensitive colon carcinoma (e.g., Colon 26) cell line no longer responds to 44-Homooligomycin B. What is the fundamental cause of this acquired resistance?A1: Resistance to macrolide ATP synthase inhibitors is rarely single-faceted. Causality typically falls into three distinct biological adaptations:
Target-Site Mutation: 44-Homooligomycin B binds to a highly conserved hydrophobic pocket on the subunit c ring of ATP synthase. Point mutations in the ATP5G genes (corresponding to residues Leu53, Ala56, or Leu57 in yeast models) physically occlude the drug's binding interface[2].
Metabolic Reprogramming (The Warburg Shift): Cells facing acute OXPHOS inhibition experience a severe drop in intracellular ATP. This triggers AMP-activated protein kinase (AMPK), which upregulates glycolytic flux. The cells become entirely reliant on glycolysis, rendering mitochondrial inhibition moot.
Drug Efflux: Bulky macrolides are classical substrates for ABC transporters like P-glycoprotein (P-gp/MDR1). Overexpression of these pumps actively extrudes the compound before it can reach the mitochondrial matrix [3].
Caption: Signaling and structural pathways driving acquired resistance to 44-Homooligomycin B.
Q2: How can I experimentally isolate which of these three mechanisms is driving my cell line's resistance?A2: You must employ a multipronged, self-validating diagnostic workflow. We recommend starting with a metabolic phenotype assay (Seahorse XF) to rule out glycolytic shifting, followed by targeted sequencing if the metabolic profile remains unchanged.
Caption: Experimental decision tree for identifying and overcoming the specific mechanism of resistance.
II. Quantitative Data: Impact of Rescue Treatments
To demonstrate the efficacy of targeted rescue strategies, refer to the expected IC50 shifts when applying mechanistic co-treatments to a resistant phenotype.
Table 1: Comparative 44-Homooligomycin B IC50 Values Under Mechanistic Rescue Conditions
Cell Line Phenotype
Treatment Condition
44-Homooligomycin B IC50 (nM)
Fold Resistance
Primary Mechanism Identified
Wild-Type (Sensitive)
Monotherapy
12.5
1.0x
N/A (Baseline)
Resistant Strain A
Monotherapy
>5000
>400x
Glycolytic Reprogramming
Resistant Strain A
+ 5 mM 2-Deoxyglucose
18.2
1.4x
Glycolytic Reprogramming
Resistant Strain B
Monotherapy
3150
252x
P-gp Overexpression
Resistant Strain B
+ 10 µM Verapamil
22.4
1.8x
P-gp Overexpression
Resistant Strain C
Monotherapy
>10000
>800x
ATP5G Subunit c Mutation
Resistant Strain C
+ 5 mM 2-Deoxyglucose
>10000
>800x
ATP5G Subunit c Mutation
Data Interpretation: If 2-DG restores sensitivity (Strain A), the resistance is purely metabolic. If the IC50 remains unyielding despite metabolic and efflux blockade (Strain C), a structural mutation at the drug-binding site is confirmed [2].
III. Self-Validating Experimental Protocols
Protocol 1: Seahorse XF Metabolic Profiling for Resistance Phenotyping
Objective: Determine if the resistant cell line has bypassed 44-Homooligomycin B toxicity by shifting from OXPHOS to glycolysis.
Causality Focus: By measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) simultaneously, we can directly observe if the cells are ignoring mitochondrial inhibition and surviving via lactic acid fermentation [4].
Step-by-Step Methodology:
Cell Seeding: Seed Wild-Type (WT) and Resistant cells at
2×104
cells/well in a Seahorse XF96 microplate. Incubate overnight.
Rationale: Ensures a confluent monolayer for accurate, localized pH and
O2
sensing.
Media Exchange: Wash and replace growth media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-
CO2
incubator for 1 hour.
Rationale: Atmospheric
CO2
interferes with the ECAR reading (which measures proton efflux). Unbuffered media is strictly required to detect acidification.
Baseline Measurement: Run 3 cycles of mix/measure to establish baseline OCR and ECAR.
Acute Drug Injection (Port A): Inject 44-Homooligomycin B (final concentration 1 µM) into both WT and Resistant wells.
Self-Validating Check: In WT cells, OCR should plummet immediately, and ECAR should spike as the cells attempt to compensate. If the Resistant cells show no drop in OCR, they possess a target-site mutation (the drug cannot bind). If they show a massive baseline ECAR and survive the OCR drop, they have metabolically adapted.
Glycolysis Inhibition (Port B): Inject 2-Deoxyglucose (2-DG, final 50 mM).
Rationale: 2-DG competitively inhibits hexokinase. If ECAR drops and the resistant cells subsequently undergo apoptosis, you have confirmed metabolic reliance.
Protocol 2: Genotypic Validation of ATP Synthase Subunit c (ATP5G)
Objective: Confirm structural resistance via point mutations in the oligomycin-binding pocket.
Causality Focus: 44-Homooligomycin B relies on hydrogen bonding with the carboxyl side chain of Glu59 (in yeast) and hydrophobic interactions with Leu53/Ala56/Leu57 [2]. Mutating these residues abolishes the binding affinity, rendering the cell intrinsically immune regardless of metabolic state.
Step-by-Step Methodology:
RNA Extraction & cDNA Synthesis: Isolate total RNA using a standard TRIzol method and reverse transcribe to cDNA.
Rationale: Human cells express three distinct genes (ATP5G1, ATP5G2, ATP5G3) that all code for the identical mature subunit c protein. Sequencing cDNA ensures you are capturing the actively transcribed variants.
PCR Amplification: Use multiplex primers flanking the mitochondrial targeting sequence and the mature protein coding region of the ATP5G transcripts.
Sanger Sequencing: Sequence the amplicons, focusing specifically on the transmembrane helix 2 domain.
Sequence Alignment: Align the resistant strain's sequence against the WT reference.
Self-Validating Check: Look for missense mutations converting bulky hydrophobic residues to polar ones, or altering the critical proton-translocating glutamate. If a mutation is found, 44-Homooligomycin B must be abandoned for that specific cell line in favor of an alternative therapeutic target.
References
Yamazaki M, Yamashita T, Harada T, Nishikiori T, Saito S, Shimada N, Fujii A. "44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties." Journal of Antibiotics (Tokyo). 1992 Feb;45(2):171-9. URL:[Link]
Symersky J, Osowski D, Walters DE, Mueller DM. "Oligomycin frames a common drug-binding site in the ATP synthase." Proceedings of the National Academy of Sciences. 2012 Aug 21;109(34):13961-5. URL:[Link]
Luzina OA, Salakhutdinov NF. "Stereochemistries and Biological Properties of Oligomycin A Diels–Alder Adducts." The Journal of Organic Chemistry. 2021 May 27. URL:[Link]
Wikipedia Contributors. "Oligomycin." Wikipedia, The Free Encyclopedia. URL: [Link]
Reference Data & Comparative Studies
Validation
Publish Comparison Guide: 44-Homooligomycin B vs. Oligomycin A in ATP Synthase Inhibition
Executive Summary & Structural Biology The oligomycin family of macrolides, originally isolated from Streptomyces species, represents the gold standard for investigating mitochondrial bioenergetics[1]. While Oligomycin A...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Biology
The oligomycin family of macrolides, originally isolated from Streptomyces species, represents the gold standard for investigating mitochondrial bioenergetics[1]. While Oligomycin A is universally recognized as the classical inhibitor of the F1Fo-ATP synthase, emerging research into its natural homologues—specifically 44-Homooligomycin B —has revealed nuanced differences in bioactivity, off-target effects, and therapeutic potential[2].
Structurally, both compounds share a rigid 26-membered macrolide ring fused to a bicyclic spiroketal[3]. X-ray crystallographic studies confirm that the core geometries of 44-Homooligomycin B and related rutamycins are virtually identical to Oligomycin A[3]. However, the subtle aliphatic variations in 44-Homooligomycin B (such as specific ethyl substitutions on the polypropionate backbone) alter its lipophilicity. This structural divergence is critical: it modulates membrane partitioning, influencing both its efficacy against specific fungal/tumor cell lines and its interaction with off-target proteins like P-glycoprotein (P-gp) and K-Ras[4].
Mechanistic Causality: Targeting the Fo Subunit
To utilize these compounds effectively, one must understand the causality of their mechanism. Both Oligomycin A and 44-Homooligomycin B exert their primary inhibitory effect by physically binding to the c-ring of the Fo subunit (the proton channel) of the F1Fo-ATP synthase complex[1],[2].
Proton Pore Blockade: By occluding the Fo channel, these macrolides prevent the facilitated diffusion of protons (H+) from the intermembrane space back into the mitochondrial matrix.
Mechanical Arrest: The inability of protons to pass through the c-ring halts its mechanical rotation. Because the Fo c-ring is physically coupled to the F1 catalytic core, this rotational arrest immediately ceases the oxidative phosphorylation of ADP to ATP[1].
Upstream ETC Stalling (Hyperpolarization): As protons continue to be pumped by the Electron Transport Chain (ETC) but cannot return through the ATP synthase, the mitochondrial membrane becomes hyperpolarized. This immense electrochemical back-pressure eventually stalls the ETC, which is measured experimentally as a severe drop in the Oxygen Consumption Rate (OCR)[1].
Figure 1: Mechanistic pathway of F1Fo-ATP synthase inhibition by Oligomycin A and 44-Homooligomycin B.
Comparative Performance Data
While Oligomycin A is strictly used as an in vitro tool due to severe systemic toxicity[1], 44-Homooligomycin B and its derivatives are actively investigated for their therapeutic windows in oncology and agriculture. Recent metabolomic screenings of marine-derived Streptomyces have highlighted the ability of oligomycins to induce G1-phase cell cycle arrest and attenuate Cyclin D1 via β-catenin signaling pathways[5].
Expert Insight: When designing comparative assays, researchers must account for the highly lipophilic nature of the spiroketal core. Oligomycin A is notoriously "sticky" and adsorbs to plasticware, meaning nominal concentrations often overestimate the free drug concentration. 44-Homooligomycin B exacerbates this issue. We highly recommend using glass inserts or low-binding polymer plates during compound preparation to ensure accurate IC50 determination.
Self-Validating Experimental Methodologies
To objectively compare the inhibitory kinetics of 44-Homooligomycin B against Oligomycin A, a high-resolution respirometry assay (e.g., Seahorse XF Cell Mito Stress Test) is required.
Crucial Scientific Logic: A robust mitochondrial assay cannot rely on a single endpoint. If 44-Homooligomycin B causes a drop in ATP levels, is it specifically inhibiting ATP synthase, or is it a general membrane disruptor? To self-validate, this protocol integrates a protonophore (FCCP) rescue step. If the compound specifically targets the Fo pore, the ETC remains intact but stalled. FCCP relieves this back-pressure, immediately restoring oxygen consumption. If FCCP fails to restore OCR, the researcher must conclude the compound has off-target toxicity (e.g., complex I/III inhibition), invalidating its classification as a pure ATP synthase inhibitor.
Protocol: Comparative Intact Cell Respirometry
Cell Culture & Sensor Hydration: Plate target cells (e.g., Colon 26[6]) at optimized density. Hydrate the sensor cartridge overnight at 37°C in a non-CO2 incubator.
Compound Preparation (Low-Binding): Prepare 1.0 µM to 1.5 µM working solutions of Oligomycin A and 44-Homooligomycin B in assay medium using glass vials to prevent plastic adsorption.
Basal OCR Measurement: Record baseline Oxygen Consumption Rate (OCR) to establish the resting metabolic demand of the cells.
Inhibitor Injection (Port A): Inject Oligomycin A or 44-Homooligomycin B. Observation: A sharp decrease in OCR represents the proportion of basal respiration linked to ATP production.
Self-Validation via Uncoupling (Port B): Inject FCCP (0.5 - 1.0 µM). Observation: OCR should rapidly spike to maximal levels. This proves the ETC is fully functional and the prior OCR drop was exclusively due to Fo subunit blockade.
Background Correction (Port C): Inject Rotenone/Antimycin A (0.5 µM) to shut down Complex I and III. This establishes the non-mitochondrial OCR baseline.
Figure 2: Self-validating respirometry workflow for evaluating ATP synthase inhibitors.
References
1. Wikipedia, The Free Encyclopedia.
2.2. Benchchem Chemical Database.
3.5. Journal of Agricultural and Food Chemistry - ACS Publications.
4.3. Journal of Natural Products - ACS Publications.
Comparative Antitumor Efficacy of 44-Homooligomycins A and B: A Technical Guide
As the search for novel antineoplastic agents intensifies, macrolide antibiotics have emerged as potent modulators of tumor metabolism and signaling. Among these, 44-Homooligomycins A and B —isolated from the culture bro...
Author: BenchChem Technical Support Team. Date: April 2026
As the search for novel antineoplastic agents intensifies, macrolide antibiotics have emerged as potent modulators of tumor metabolism and signaling. Among these, 44-Homooligomycins A and B —isolated from the culture broth of Streptomyces bottropensis NK86-0279—represent a structurally distinct and highly active subclass of the oligomycin family[1].
This guide provides an objective, data-driven comparison of 44-Homooligomycins A and B, detailing their structural nuances, mechanistic pathways, comparative efficacy, and the standardized experimental protocols required to validate their performance in preclinical models.
Structural Distinction and Mechanistic Overview
Standard oligomycins (e.g., Oligomycin A) are notorious for their narrow therapeutic windows due to severe systemic toxicity. 44-Homooligomycins A and B are distinguished by a critical structural modification: the substitution of an ethyl group for a methyl group at carbon 26 [1]. This subtle aliphatic extension alters the molecule's lipophilicity and binding kinetics, potentially modulating its toxicity profile while preserving its potent antitumor and antifungal properties.
Mechanism of Action
Like standard oligomycins, 44-Homooligomycins A and B exert their primary cytotoxic effects by binding to the
F0
subunit of the mitochondrial
F0F1
-ATP synthase[2]. This binding physically occludes the proton channel in the inner mitochondrial membrane, halting proton translocation. The resulting blockade uncouples oxidative phosphorylation, leading to rapid intracellular ATP depletion and the induction of metabolic stress-mediated apoptosis.
Furthermore, recent studies on the oligomycin class demonstrate secondary antineoplastic mechanisms, including the potent inhibition of K-Ras plasma membrane (PM) localization and the blockade of the P-glycoprotein (P-gp) efflux pump, which helps overcome multidrug resistance in colorectal carcinomas[3].
Figure 1: Dual mechanism of action of 44-Homooligomycins driving tumor cell apoptosis.
Comparative Antitumor Efficacy
Both variants exhibit potent in vitro cytotoxicity against a broad panel of tumor cells and demonstrate significant in vivo efficacy, particularly against Colon 26 carcinoma models[1]. While their gross biological activities are highly similar, subtle differences in their stereochemistry dictate their formulation requirements and receptor-binding affinities.
Quantitative Data Comparison
Feature / Parameter
44-Homooligomycin A
44-Homooligomycin B
Standard Oligomycin A
Source Organism
Streptomyces bottropensis NK86-0279
Streptomyces bottropensis NK86-0279
Streptomyces diastatochromogenes
Structural Marker
Ethyl substitution at C-26
Ethyl substitution at C-26
Methyl group at C-26
Primary Target
F0F1
-ATP Synthase
F0F1
-ATP Synthase
F0F1
-ATP Synthase
In Vivo Efficacy
Active against Colon 26 carcinoma
Active against Colon 26 carcinoma
Highly toxic; limited in vivo utility
Antifungal Spectrum
Active (e.g., Aspergillus, Fusarium)
Active (e.g., Aspergillus, Fusarium)
Broad spectrum
Antibacterial Activity
Inactive at 1,000 µg/ml
Inactive at 1,000 µg/ml
Inactive
Note: The choice between Variant A and B in preclinical development often depends on specific solubility profiles required for the chosen vehicle and minor variations in cell-line specific
IC50
values.
Experimental Protocols for Efficacy Validation
To ensure rigorous, self-validating data when comparing these compounds, researchers must evaluate both the upstream mechanistic trigger (ATP depletion) and the downstream phenotypic result (tumor regression).
Protocol 1: In Vitro ATP-Depletion and Cytotoxicity Assay
Causality Rationale: Because the primary mechanism is the inhibition of ATP synthase, measuring direct ATP depletion prior to the onset of apoptosis provides essential mechanistic validation. Cell death without preceding ATP depletion would suggest off-target toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed Colon 26 (murine colorectal carcinoma) or HCT-116 cells in opaque-walled 96-well plates at a density of
5×103
cells/well in RPMI-1640 medium supplemented with 10% FBS.
Incubation: Incubate for 24 hours at 37°C in a humidified 5%
CO2
atmosphere to allow for cell adherence and logarithmic growth.
Compound Treatment: Prepare serial dilutions of 44-Homooligomycin A and B in DMSO (final DMSO concentration <0.1%). Treat cells with concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control and a Standard Oligomycin A positive control.
Early Mechanistic Readout (ATP Quantification): At 6 hours post-treatment, lyse a subset of the wells and add a luminescence-based ATP detection reagent (e.g., CellTiter-Glo®). Read luminescence to quantify intracellular ATP pools.
Late Phenotypic Readout (Viability): At 72 hours post-treatment, assess cell viability in the remaining wells using a WST-8 (CCK-8) assay. Measure absorbance at 450 nm.
Data Analysis: Calculate
IC50
values for both ATP depletion and cytotoxicity using non-linear regression analysis (GraphPad Prism).
Protocol 2: In Vivo Efficacy in Colon 26 Xenograft Model
Causality Rationale: Validating the systemic efficacy of the C-26 ethyl-substituted variants requires an immunocompetent or syngeneic model to account for tumor microenvironment interactions and to monitor systemic tolerability (body weight loss), which is the primary limiting factor of standard oligomycins.
Figure 2: Experimental workflow for in vivo efficacy evaluation in Colon 26 xenografts.
Step-by-Step Methodology:
Inoculation: Inject 6-week-old female BALB/c mice subcutaneously in the right flank with
1×106
Colon 26 cells suspended in 100 µL of PBS/Matrigel (1:1).
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of ~100 mm³ (typically day 7-10), randomize mice into three groups (n=8/group): Vehicle, 44-Homooligomycin A, and 44-Homooligomycin B.
Dosing Regimen: Administer the compounds intravenously (IV) via the tail vein at predetermined maximum tolerated doses (e.g., 0.5 mg/kg) twice weekly for three weeks.
Monitoring: Measure tumor volume (
V=0.5×length×width2
) and body weight every 3 days. A body weight loss of >15% indicates severe systemic toxicity, necessitating dose adjustment.
Endpoint Harvest: Euthanize mice at day 21 or when tumor burden exceeds 1500 mm³. Excise tumors, weigh them, and snap-freeze half for downstream ATP/metabolite analysis. Fix the remaining half in 10% formalin for immunohistochemistry (staining for Ki-67 to assess proliferation and Cleaved Caspase-3 for apoptosis).
References
Yamazaki M, Yamashita T, Harada T, et al. "44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties." Journal of Antibiotics (Tokyo), 1992.
BenchChem Technical Reports. "Antifungal Properties of 44-Homooligomycin A: A Technical Guide." BenchChem, 2025.
Wang Y, et al. "Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5." Journal of Agricultural and Food Chemistry, 2024.
validating 44-Homooligomycin B purity and concentration using LC-MS/MS
Title: Analytical Mastery: Validating 44-Homooligomycin B Purity and Concentration via LC-MS/MS Introduction: The Analytical Challenge of Macrolide Antibiotics 44-Homooligomycin B is a highly potent macrolide antibiotic...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Analytical Mastery: Validating 44-Homooligomycin B Purity and Concentration via LC-MS/MS
Introduction: The Analytical Challenge of Macrolide Antibiotics
44-Homooligomycin B is a highly potent macrolide antibiotic originally isolated from Streptomyces bottropensis [1]. Characterized by an ethyl substitution for a methyl group at carbon 26, it demonstrates significant antitumor activity against various cell lines (e.g., Colon 26 carcinoma) and exhibits strong antifungal properties[1].
However, validating the purity and exact concentration of 44-Homooligomycin B presents a formidable analytical challenge. Macrolides are notoriously susceptible to degradation (e.g., ring-opening, dehydration) and often co-purify with structurally homologous isomers like Oligomycin A, Oligomycin B, and 44-Homooligomycin A [2]. Relying solely on HPLC-UV is insufficient due to the lack of strong chromophores and the inability to distinguish between co-eluting isobaric impurities. Therefore, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, providing the necessary specificity and sensitivity to ensure scientific integrity.
Mechanism of Action & Structural Causality
Like other oligomycins, 44-Homooligomycin B exerts its cytotoxic effects by binding to the F1F0-ATP synthase (Complex V) in the mitochondrial membrane. The unique ethyl substitution at C-26 alters its lipophilicity, potentially modifying its binding kinetics and cellular uptake compared to standard Oligomycin B.
Caption: Mechanism of 44-Homooligomycin B inhibiting F1F0-ATP Synthase to induce tumor cell apoptosis.
Comparative Analysis: 44-Homooligomycin B vs. Alternatives
When designing an assay, it is critical to understand how the target analyte behaves chromatographically compared to its analogs. The structural nuances dictate the choice of mobile phase and column chemistry.
Table 1: Physicochemical Comparison of Oligomycin Variants
Compound
Molecular Formula
MW ( g/mol )
Key Structural Feature
Primary Application
44-Homooligomycin B
C₄₆H₇₄O₁₂
819.08
Ethyl substitution at C-26
Antitumor (Colon 26), Antifungal [1]
Oligomycin A
C₄₅H₇₄O₁₁
791.06
Standard macrolide backbone
Broad F1F0-ATP Synthase Inhibitor
Oligomycin B
C₄₅H₇₂O₁₂
805.05
Carbonyl group at C-28
Metabolic Research Tool
44-Homooligomycin A
C₄₆H₇₆O₁₁
805.09
Ethyl at C-26, lacks C-28 carbonyl
Antitumor, Antifungal
Analytical Insight: The mass difference between 44-Homooligomycin B (MW 819.08) and Oligomycin B (MW 805.05) is exactly 14 Da (one -CH2- group). In a low-resolution MS system, isotopic overlap can cause false positives. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode bypasses this by isolating specific precursor-to-product ion transitions.
LC-MS/MS Method Development: The "Why" Behind the Protocol
To build a self-validating analytical system, every parameter must be chosen based on chemical causality rather than empirical guesswork.
Ionization Strategy (ESI+): Macrolides lack easily protonatable basic nitrogen atoms. Causality: Relying on [M+H]⁺ formation leads to poor sensitivity and in-source fragmentation. By adding 10 mM Ammonium Acetate to the mobile phase, we force the formation of highly stable ammonium adducts [M+NH₄]⁺. For 44-Homooligomycin B, the precursor ion shifts to m/z 836.1.
Chromatographic Separation: A sub-2 µm C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm) is mandatory. Causality: The high theoretical plate count resolves 44-Homooligomycin B from its stereoisomers and matrix lipids, preventing ion suppression in the MS source.
Sample Preparation (SPE): Protein precipitation leaves behind phospholipids that cause severe matrix effects. Causality: Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent selectively washes away polar interferences and strongly retained phospholipids, ensuring the MS signal reflects true analyte concentration.
Caption: Step-by-step LC-MS/MS analytical workflow for 44-Homooligomycin B validation.
Step-by-Step Self-Validating Protocol
This protocol is designed to meet the rigorous standards of the FDA Bioanalytical Method Validation Guidance [3].
Phase 1: Sample Preparation & Extraction
Spike Internal Standard (IS): Add 10 µL of stable-isotope labeled IS (e.g., Oligomycin A-d3, 100 ng/mL) to 100 µL of the biological sample or formulation matrix. Self-Validation: The IS corrects for any volume loss during extraction or fluctuations in MS ionization efficiency.
SPE Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.
Loading & Washing: Load the spiked sample. Wash with 1 mL of 5% Methanol in water to elute salts and polar impurities.
Elution: Elute 44-Homooligomycin B with 1 mL of 100% Acetonitrile. Evaporate under gentle nitrogen gas and reconstitute in 100 µL of Mobile Phase A/B (50:50).
Phase 2: LC-MS/MS Parameters
Mobile Phase A: Water + 10 mM Ammonium Acetate + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 50% B to 95% B over 4.0 minutes. Hold at 95% B for 1.5 minutes to wash the column, then re-equilibrate.
Phase 3: Data Interpretation & Matrix Effect Validation
A self-validating assay must prove that the matrix is not artificially suppressing or enhancing the signal.
Table 2: Representative Validation Data (Acceptance Criteria per FDA Guidelines)
Validation Parameter
Experimental Result
FDA Acceptance Criteria
Causality / Significance
Linearity (R²)
0.998 (1 - 1000 ng/mL)
≥ 0.990
Ensures proportional MS response across the biological concentration range.
Accuracy (QC Samples)
94.5% - 106.2%
85% - 115%
Confirms the extraction protocol does not degrade the macrolide ring.
Matrix Factor (MF)
0.96 (IS normalized)
~1.0 (CV < 15%)
An MF of 0.96 proves that SPE successfully removed ion-suppressing lipids.
Purity Resolution (Rs)
2.4 (vs. Oligomycin B)
Rs > 1.5
Baseline separation guarantees that isobaric interference does not inflate quantitation.
Protocol Checkpoint: To calculate the Matrix Factor, compare the peak area of 44-Homooligomycin B spiked into post-extracted blank matrix against the peak area of the analyte in pure solvent. If the MF drops below 0.85, your sample preparation method is failing to remove phospholipids, and the chromatography gradient must be extended.
Conclusion
Validating 44-Homooligomycin B requires moving beyond basic UV detection into the realm of tandem mass spectrometry. By leveraging ammonium adduct formation for stable ionization and utilizing solid-phase extraction to eliminate matrix effects, researchers can establish a self-validating, highly trustworthy analytical method. This ensures that downstream in vitro and in vivo pharmacological data are grounded in absolute chemical certainty.
References
Yamazaki, M., Yamashita, T., Harada, T., Nishikiori, T., Saito, S., Shimada, N., & Fujii, A. (1992). 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties. The Journal of Antibiotics, 45(2), 171-179. Available at:[Link]
Feng, X., et al. (2024). Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5. Journal of Agricultural and Food Chemistry. Available at:[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]
Comparative
Investigational Antifungal Profiling: 44-Homooligomycin B vs. Standard-of-Care Agents Against Aspergillus Species
Invasive aspergillosis (IA), primarily driven by Aspergillus fumigatus, remains a leading cause of mortality in immunocompromised patient cohorts. The rapid global emergence of pan-azole-resistant Aspergillus strains nec...
Author: BenchChem Technical Support Team. Date: April 2026
Invasive aspergillosis (IA), primarily driven by Aspergillus fumigatus, remains a leading cause of mortality in immunocompromised patient cohorts. The rapid global emergence of pan-azole-resistant Aspergillus strains necessitates the identification of novel pharmacophores that bypass traditional resistance mechanisms.
44-Homooligomycin B is a macrolide antitumor antibiotic originally isolated from Streptomyces bottropensis and marine-derived Streptomyces sp. FXY-T5 [1][2]. It has demonstrated potent, selective activity against filamentous fungi—including Aspergillus, Penicillium, and Fusarium—while notably sparing yeasts and bacteria [3]. This guide provides an in-depth technical comparison of 44-Homooligomycin B against standard antifungal agents, detailing mechanistic divergence and standardized experimental validation protocols.
Mechanistic Divergence: Bypassing Traditional Resistance
Standard antifungals predominantly target the fungal cell envelope. Voriconazole inhibits lanosterol 14
α
-demethylase (CYP51A), disrupting ergosterol synthesis. Amphotericin B directly binds ergosterol to form membrane pores, while echinocandins like Caspofungin inhibit
β
-(1,3)-D-glucan synthase to compromise cell wall integrity.
In sharp contrast, 44-Homooligomycin B exerts its antifungal effect by targeting the mitochondrial
F1F0
-ATP synthase [2]. By binding to the
F0
subunit, it halts proton translocation across the inner mitochondrial membrane, uncoupling oxidative phosphorylation and inducing severe intracellular ATP depletion. Because this mechanism is entirely independent of cell wall or membrane lipid biosynthesis, 44-Homooligomycin B retains efficacy against clinical isolates harboring cyp51A mutations or altered glucan synthase profiles.
Mechanistic divergence of 44-Homooligomycin B versus standard antifungals.
Comparative Efficacy Profile
To objectively evaluate 44-Homooligomycin B, we benchmark its performance against standard therapeutic options. The table below synthesizes the in vitro activity profiles, highlighting the distinct advantage of 44-Homooligomycin B against azole-resistant phenotypes.
To ensure reproducible and reliable evaluation of 44-Homooligomycin B against Aspergillus isolates, the assay must be structured as a self-validating system based on the Clinical and Laboratory Standards Institute (CLSI) M38 reference method.
Causality in Experimental Design
Media Selection (RPMI 1640 + MOPS): RPMI 1640 without sodium bicarbonate is mandatory. Bicarbonate induces pH fluctuations in ambient air incubators. We buffer with 0.165 M MOPS to a strict pH of 7.0. This prevents pH-dependent ionization of the macrolide structure of 44-Homooligomycin B, ensuring that the measured Minimum Inhibitory Concentration (MIC) reflects true biological activity rather than chemical degradation.
Inoculum Standardization: Aspergillus conidia must be standardized to
1×104
to
5×104
CFU/mL. An inoculum too high artificially inflates the MIC due to the "inoculum effect" (depletion of active drug per cell), while an inoculum too low risks stochastic growth failure, leading to false-positive susceptibility.
Step-by-Step Methodology
Conidial Harvest: Grow Aspergillus isolates on Potato Dextrose Agar (PDA) slants for 7 days at 35°C to induce robust sporulation. Wash the slant with 1 mL of sterile saline containing 0.01% Tween 20. Rationale: Tween 20 reduces hydrophobic conidial clumping, ensuring a homogenous suspension.
Standardization: Transfer the suspension to a sterile tube. Allow heavy hyphal fragments to settle for 5 minutes. Transfer the upper uniform conidial suspension and adjust the optical density (OD) at 530 nm to 0.09–0.11. Dilute 1:50 in standard RPMI 1640 broth to achieve the target inoculum.
Drug Dilution Array: Prepare a 2-fold serial dilution of 44-Homooligomycin B (range: 0.015 to 16 µg/mL) in DMSO, then dilute 1:100 into RPMI 1640. Rationale: This ensures the final DMSO concentration is
≤1%
. High DMSO concentrations are fungitoxic and will confound the results.
Microtiter Plate Setup & Self-Validation: In a 96-well plate, dispense 100 µL of the drug dilutions and 100 µL of the standardized inoculum per well.
Quality Control 1 (Growth Control): Wells with inoculum but no drug. Validation check: Must show robust growth; validates conidial viability.
Quality Control 2 (Sterility Control): Wells with media only. Validation check: Must remain optically clear; validates aseptic technique and media integrity.
Incubation & Readout: Incubate at 35°C for 48 hours. The MIC is defined as the lowest concentration of 44-Homooligomycin B that results in 100% visual growth inhibition compared to the growth control.
Self-validating broth microdilution workflow for antifungal susceptibility testing.
Conclusion
44-Homooligomycin B represents a structurally and mechanistically distinct class of antifungal agents. By targeting mitochondrial respiration rather than the cell envelope, it circumvents the primary resistance pathways plaguing modern azoles and echinocandins [3][2]. Future translational efforts must focus on optimizing its therapeutic index, given the evolutionary conservation of ATP synthase across eukaryotic domains, potentially through targeted delivery systems or structural derivatization to enhance fungal selectivity.
Structural and Functional Divergence: A Comparative Guide to 44-Homooligomycin B and Rutamycin
Executive Summary The oligomycin class of macrolide antibiotics, primarily isolated from Streptomyces species, represents a cornerstone in mitochondrial bioenergetics research and a promising frontier in oncology[1]. As...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The oligomycin class of macrolide antibiotics, primarily isolated from Streptomyces species, represents a cornerstone in mitochondrial bioenergetics research and a promising frontier in oncology[1]. As potent inhibitors of the mitochondrial F1F0-ATP synthase and disruptors of K-Ras plasma membrane (PM) localization, these compounds offer unique pharmacological profiles[2]. This guide provides an in-depth technical comparison between two distinct structural derivatives: 44-Homooligomycin B and Rutamycin (also known as Oligomycin D). By analyzing their structural divergence, mechanistic pathways, and comparative bioactivity, this document equips researchers with the causal insights necessary to select the optimal bioprobe for advanced drug development workflows.
Structural Architecture & Chemical Divergence
Both 44-Homooligomycin B and Rutamycin share a rigid, 26-membered macrolide lactone ring conjugated to a complex spiroketal system[3]. However, their functional divergence is driven by specific substituent variations at the C12 and C26 positions.
Rutamycin (Oligomycin D): Characterized as an "A-type" oligomycin derivative, Rutamycin lacks the typical methyl group at the C26 position (replaced by a hydrogen atom) and possesses a hydroxyl (-OH) group at the C12 position[1][4][5]. The sp3-hybridized C12 hydroxyl acts as both a hydrogen bond donor and acceptor, conferring specific local flexibility.
44-Homooligomycin B: As a "B-type" derivative, this compound features a bulky ethyl group (-CH2CH3) substituted for the methyl group at C26, and a ketone (=O) at the C12 position[1][6]. The C12 ketone introduces a rigidifying sp2 center that acts strictly as a hydrogen bond acceptor.
Causality in Structural Design: The substitution of an ethyl group at C26 in 44-Homooligomycin B increases the lipophilic surface area near the spiroketal ring. This steric bulk alters membrane partitioning kinetics and hydrophobic pocket binding within the F0 subunit compared to the less hindered hydrogen in Rutamycin. Despite these local electronic and steric variances, X-ray crystallographic studies confirm that the overarching core macrolide geometries of both compounds remain virtually identical, locked by the rigid spiroketal unit[3].
Table 1: Chemical & Physical Properties Comparison
The pharmacological utility of these macrolides stems from a dual mechanism of action that targets both cellular bioenergetics and oncogenic signal transduction.
OXPHOS Uncoupling via F0 Blockade: Both compounds bind directly to the F0 subunit (the proton channel) of the mitochondrial ATP synthase. By physically occluding proton translocation into the mitochondrial matrix, they uncouple oxidative phosphorylation (OXPHOS). This halts the conversion of ADP to ATP, forcing metabolically demanding cancer cells into a lethal energy crisis[1].
K-Ras PM Localization Disruption: Beyond bioenergetics, oligomycins are exceptionally potent inhibitors of K-Ras plasma membrane localization. By disrupting the spatial organization of K-Ras, these macrolides terminate downstream MAPK/ERK signaling cascades, inducing G1-phase cell cycle arrest[2][7].
Caption: Dual mechanism of action: F1F0-ATPase inhibition and K-Ras localization disruption.
This assay quantifies the inhibition of ATP hydrolysis by measuring inorganic phosphate (Pi) release using the Malachite Green method.
Step 1: Mitochondrial Isolation: Isolate intact mitochondria from target cell lines using differential centrifugation in a sucrose-based buffer.
Step 2: Compound Incubation: Treat mitochondrial fractions with serial dilutions of 44-Homooligomycin B or Rutamycin (0.1 nM to 10 µM). Self-Validation Control: Include Oligomycin A as a positive control and DMSO as a vehicle negative control.
Step 3: Orthogonal Uncoupler Addition: Introduce FCCP (trifluoromethoxy carbonylcyanide phenylhydrazone) to a parallel set of wells. Causality Note: If the macrolide specifically blocks the F0 channel, FCCP-induced proton leak will not rescue ATP synthesis, distinguishing the mechanism from upstream electron transport chain (ETC) inhibitors like rotenone.
Step 4: Reaction & Readout: Initiate the reaction with 5 mM ATP. After 30 minutes, terminate with Malachite Green reagent and measure absorbance at 620 nm to quantify Pi release.
Caption: Step-by-step workflow for the self-validating mitochondrial F1F0-ATPase inhibition assay.
Protocol B: High-Content Screening for K-Ras PM Localization
Step 2: Treat with Rutamycin or 44-Homooligomycin B for 48 hours.
Step 3: Counter-Screen Validation: In parallel, treat a cell line expressing GFP-H-Ras. Causality Note: Oligomycins specifically disrupt K-Ras spatial organization without affecting H-Ras[2]. This counter-screen validates that the observed effect is a specific disruption of K-Ras trafficking rather than generalized membrane toxicity.
Step 4: Image using automated confocal microscopy to calculate the PM-to-cytoplasm fluorescence ratio.
Comparative Bioactivity & Performance Data
Both compounds exhibit remarkable potency, but their specific applications in literature highlight nuanced differences in their bioactivity profiles. 44-Homooligomycin B has demonstrated specific moderate in vivo efficacy against Colon 26 carcinoma[6][8], whereas Rutamycin is widely utilized as a standard bioprobe in cytochemistry and exhibits broad-spectrum antifungal properties[4][5].
Yamazaki M, Yamashita T, Harada T, et al. "44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties." PubMed (NIH).[Link]
A Comparative Guide to the Cytotoxicity of Oligomycin Derivatives in Human Cell Lines
This guide provides a comprehensive comparison of the cytotoxic effects of oligomycin and its derivatives on various human cell lines. As potent inhibitors of mitochondrial ATP synthase, these compounds are invaluable to...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of the cytotoxic effects of oligomycin and its derivatives on various human cell lines. As potent inhibitors of mitochondrial ATP synthase, these compounds are invaluable tools in cancer research and for studying cellular metabolism.[1][2][3] This document will delve into their mechanism of action, compare the cytotoxic profiles of different derivatives, and provide detailed protocols for assessing their effects, offering researchers and drug development professionals a thorough resource for their investigations.
Introduction: The Role of Oligomycins in Cellular Bioenergetics
Oligomycins are macrolide antibiotics produced by Streptomyces species that specifically target the F₀ subunit of mitochondrial F₀F₁-ATP synthase.[1][2][3] This enzyme is critical for cellular energy production, catalyzing the synthesis of ATP through oxidative phosphorylation. By binding to the F₀ proton channel, oligomycins block the passage of protons into the mitochondrial matrix, thereby inhibiting ATP synthesis.[1][4] This disruption of the mitochondrial proton gradient leads to a decrease in cellular ATP levels and can trigger a cascade of events leading to cell death, making oligomycins and their derivatives promising candidates for anticancer drug development.[5][6]
The primary mechanism of action of oligomycin involves the following key steps:
Binding to the F₀ Subunit: Oligomycin A, the most studied derivative, binds to the c-subunit of the F₀ domain.[1][5]
Inhibition of Proton Translocation: This binding event physically obstructs the proton channel, preventing the influx of protons that drives ATP synthesis.[1][4]
Disruption of Oxidative Phosphorylation: The halt in proton flow effectively uncouples the electron transport chain from ATP synthesis, leading to a state of inhibited respiration.[4][7]
Induction of Cytotoxicity: The resulting depletion of cellular ATP and the associated mitochondrial stress can initiate apoptotic pathways and lead to cell death.[1][3]
Comparative Cytotoxicity of Oligomycin Derivatives
While all oligomycins share a common mechanism of action, structural modifications to the parent molecule can significantly influence their potency and selectivity. Research has focused on synthesizing and evaluating derivatives of oligomycin A to enhance its therapeutic potential while potentially reducing its toxicity to non-cancerous cells.[5][8]
Compound
Cell Line(s)
IC₅₀/GI₅₀ (µM)
Key Findings
Oligomycin A
A549, HeLa, MCF-7, HCT116, Jurkat
0.2 - 0.8
Broad-spectrum cytotoxicity attributed to mitochondrial ATP depletion.[1]
Demonstrated high cytotoxicity against cancer cell lines, with less sensitivity in non-malignant fibroblasts.[8]
Triazole-containing derivatives
K562, HCT116
High
Showed significant cytotoxicity against leukemia and colon carcinoma cell lines.[8]
33-dehydrooligomycin A
K562, HCT116
~3.7x more potent than Oligo A (K562), ~1.7x less potent (HCT116)
Modification of the side chain alters potency in a cell-line-dependent manner.[9]
(33S)-33-deoxy-33-thiocyanatooligomycin A
S. fradiae, S. albus
Lower potency than Oligo A
Modification at the 2-oxypropyl side chain reduced activity.[10]
Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values can vary depending on the specific assay conditions, cell line, and exposure time.
Mechanism of Action and Cellular Consequences
The inhibition of F₀F₁-ATP synthase by oligomycin derivatives triggers a series of downstream cellular events. Understanding these consequences is crucial for interpreting experimental data and elucidating the full scope of their biological activity.
Signaling Pathway of Oligomycin-Induced Cytotoxicity
Caption: A typical workflow for determining the cytotoxicity of oligomycin derivatives in cell culture.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
Human cell lines (e.g., A549, HCT116, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well clear-bottom cell culture plates
Oligomycin derivatives (dissolved in a suitable solvent like DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the oligomycin derivatives in complete medium.
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
Solubilization and Absorbance Measurement:
Carefully remove the medium containing MTT.
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
Gently pipette up and down to ensure complete solubilization.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance from a blank well (medium and MTT only).
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software package.
Advanced Considerations and Future Directions
To gain a deeper understanding of the cytotoxic mechanisms of oligomycin derivatives, researchers can employ more advanced techniques:
Seahorse XF Analyzer: This technology allows for real-time measurement of cellular respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR), providing direct insights into the metabolic effects of these compounds.
[11][12]* High-Content Imaging: This method can be used to simultaneously assess multiple parameters of mitochondrial health, such as membrane potential, reactive oxygen species (ROS) production, and apoptosis markers, on a single-cell level.
[13]* Glucose vs. Galactose Media: Culturing cells in galactose-containing medium forces them to rely on oxidative phosphorylation for ATP production. This can enhance the sensitivity of cells to mitochondrial inhibitors like oligomycin and help to distinguish mitochondrial-specific toxicity.
[14][12]
The development of novel oligomycin derivatives with improved selectivity for cancer cells remains a key objective. Structure-activity relationship (SAR) studies are crucial for identifying the chemical modifications that enhance anti-tumor activity while minimizing off-target effects. [5]Future research will likely focus on exploiting the metabolic vulnerabilities of cancer cells to design more effective and targeted therapies based on the oligomycin scaffold.
References
Chemical modification of macrolide antibiotic Oligomycin A and determination of structure-activity relationship. (n.d.). Retrieved March 27, 2026, from [Link]
Lysenkova, L. N., Turchin, K. F., Korolev, A. M., Dezhenkova, L. G., Bekker, O. B., Shtil, A. A., Danilenko, V. N., & Preobrazhenskaya, M. N. (2013). Synthesis and cytotoxicity of oligomycin A derivatives modified in the side chain. Bioorganic & Medicinal Chemistry, 21(11), 2918–2924. Retrieved March 27, 2026, from [Link]
Synthesis and cytotoxicity of oligomycin A derivatives modified in the side chain | Request PDF. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Wang, Y., Zhang, J., Chen, Y., Fan, X., Zhang, Y., & Li, X. (2024). Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5. Journal of Agricultural and Food Chemistry. Retrieved March 27, 2026, from [Link]
Synthesis and Anti-Actinomycotic Activity of the Oligomycin A Thiocyanato Derivative Modified at 2-Oxypropyl Side Chain. (n.d.). Retrieved March 27, 2026, from [Link]
Oligomycin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 27, 2026, from [Link]
PeriTox-M, a Cell-Based Assay for Peripheral Neurotoxicity with Improved Sensitivity to Mitochondrial Inhibitors. (2025). MDPI. Retrieved March 27, 2026, from [Link]
Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. (n.d.). Agilent. Retrieved March 27, 2026, from [Link]
Mitochondrial Toxicity. (n.d.). Cyprotex. Retrieved March 27, 2026, from [Link]
Wang, Y., Zhang, J., Chen, Y., Fan, X., Zhang, Y., & Li, X. (2024). Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5. Journal of Agricultural and Food Chemistry. Retrieved March 27, 2026, from [Link]
Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. (2018). Chemical Research in Toxicology. Retrieved March 27, 2026, from [Link]
Oligomycin. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]
Verification of oligomycin A structure: Synthesis and biological evaluation of 33-dehydrooligomycin A. (2022). ResearchGate. Retrieved March 27, 2026, from [Link]
Validating the Apoptotic Mechanism of 44-Homooligomycin B in Colon 26 Cells: A Comparative Application Guide
Executive Summary 44-Homooligomycin B is a potent macrolide antitumor antibiotic isolated from the marine-derived actinomycete Streptomyces bottropensis1. Structurally distinguished from classic oligomycins by an ethyl s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
44-Homooligomycin B is a potent macrolide antitumor antibiotic isolated from the marine-derived actinomycete Streptomyces bottropensis1. Structurally distinguished from classic oligomycins by an ethyl substitution for a methyl group at carbon 26, it has demonstrated remarkable efficacy against murine Colon 26 carcinoma in vivo1.
For researchers and drug development professionals, validating the mechanism of novel chemotherapeutics requires benchmarking against established standards. This guide provides a comprehensive framework for validating the mitochondria-driven apoptotic mechanism of 44-Homooligomycin B in Colon 26 cells, objectively comparing its performance against Oligomycin A (the standard mitochondrial F0-ATP synthase inhibitor) 2 and 5-Fluorouracil (5-FU) (the clinical standard for colorectal cancer) 3.
Mechanistic Causality: The "Why" Behind the Apoptosis
To effectively validate a compound, one must understand the causality of its target engagement. While 5-FU induces apoptosis primarily via DNA/RNA damage and subsequent p-AMPK/AIF and Caspase-3 activation 3, 44-Homooligomycin B acts as a direct metabolic poison.
Like Oligomycin A, 44-Homooligomycin B binds irreversibly to the F0 subunit of the mitochondrial H+-ATP synthase 2. This blocks the reentry of protons into the mitochondrial matrix, halting oxidative phosphorylation (OXPHOS). The biological consequence is a catastrophic sequence of events:
ΔΨm Collapse: The proton gradient becomes hyperpolarized before rapidly collapsing (mitochondrial membrane depolarization).
Oxidative Stress: Electron leakage from the stalled Electron Transport Chain (ETC) generates lethal levels of Reactive Oxygen Species (ROS).
Intrinsic Apoptosis: The mitochondrial outer membrane permeabilizes (MOMP), releasing cytochrome c into the cytosol to form the apoptosome, which cleaves Caspase-9 and subsequently the executioner Caspase-3.
Fig 1. Mitochondrial apoptotic signaling pathway induced by 44-Homooligomycin B in Colon 26 cells.
Comparative Performance Analysis
When designing your experimental controls, selecting the right comparative agents is critical. The table below summarizes the operational profiles of 44-Homooligomycin B against standard alternatives in colorectal carcinoma models.
Feature / Compound
44-Homooligomycin B
Oligomycin A
5-Fluorouracil (5-FU)
Primary Target
F0-ATP Synthase (Mitochondria)
F0-ATP Synthase (Mitochondria)
Thymidylate Synthase (DNA/RNA)
Apoptotic Trigger
ΔΨm Collapse & ROS Generation
ΔΨm Collapse & ROS Generation
S-phase Cell Cycle Arrest
Colon 26 Efficacy
High (Potent in vitro & in vivo)
Moderate (High systemic toxicity)
High (Clinical standard)
ROS Induction
Rapid (< 4 hours)
Rapid (< 4 hours)
Delayed / Secondary
Key Advantage
Superior in vivo tolerability profile
Excellent in vitro mechanistic control
Established clinical baseline
Self-Validating Experimental Protocols
To prove that 44-Homooligomycin B induces apoptosis via the mitochondrial pathway in Colon 26 cells, your experimental design must be self-validating. This means pairing upstream metabolic assays with downstream signaling readouts.
Fig 2. Four-phase experimental workflow for validating 44-Homooligomycin B efficacy.
Protocol 1: Validating Target Engagement (Mitochondrial Depolarization via JC-1)
Causality: JC-1 is a cationic dye that accumulates in healthy mitochondria as red fluorescent J-aggregates. When 44-Homooligomycin B inhibits ATP synthase and collapses the ΔΨm, the dye disperses into the cytosol as green fluorescent monomers. The Red/Green ratio provides a quantifiable, self-validating metric of mitochondrial dysfunction.
Seed Colon 26 cells in a 96-well black plate at
1×104
cells/well and incubate overnight.
Treat cells with varying concentrations of 44-Homooligomycin B (e.g., 0.1, 1, 10 μM), using Oligomycin A (1 μg/mL) as a positive control and 5-FU as a negative control for early mitochondrial depolarization.
Incubate for 4-6 hours (mitochondrial events precede morphological apoptosis).
Add JC-1 dye (final concentration 2 μM) and incubate for 30 minutes at 37°C in the dark.
Wash twice with PBS and measure fluorescence (Red: Ex 535nm/Em 590nm; Green: Ex 485nm/Em 530nm).
Causality: To prove the mitochondrial collapse leads to programmed cell death (rather than necrosis), Annexin V is used to detect the externalization of phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains necrotic/late apoptotic cells with compromised membranes.
Seed Colon 26 cells in 6-well plates (
3×105
cells/well).
Treat with the established IC50 dose of 44-Homooligomycin B for 24 hours.
Harvest cells (including floating dead cells in the media to ensure no apoptotic populations are lost).
Wash with cold PBS and resuspend in
100μL
of 1X Annexin V Binding Buffer.
Add
5μL
of FITC-Annexin V and
5μL
of PI. Incubate for 15 minutes at room temperature in the dark.
Add
400μL
of Binding Buffer and analyze via flow cytometry within 1 hour.
Protocol 3: Molecular Confirmation (Caspase-3/9 Western Blotting)
Causality: Flow cytometry confirms the cellular phenotype, but Western blotting confirms the specific enzymatic cascade. Cleavage of Caspase-9 confirms the intrinsic (mitochondrial) pathway, while Caspase-3 cleavage confirms the final execution phase.
Lyse treated Colon 26 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantify protein using a BCA assay and load
30μg
per lane on a 10-12% SDS-PAGE gel.
Transfer to a PVDF membrane and block with 5% non-fat milk for 1 hour.
Probe overnight at 4°C with primary antibodies against Pro-Caspase 9, Cleaved Caspase 9, Pro-Caspase 3, and Cleaved Caspase 3. Use
β
-actin as a loading control.
Detect using HRP-conjugated secondary antibodies and ECL substrate.
Expertise & Experience: Application Insights
As an application scientist, I strongly recommend using the Colon 26 murine cell line for these validations rather than human lines like HCT116 if your ultimate goal is in vivo translation. Colon 26 is an undifferentiated murine colorectal carcinoma that allows for seamless transition into syngeneic, immunocompetent BALB/c mouse models 1. This is critical because mitochondrial inhibitors can have profound effects on the tumor microenvironment and immune cell infiltration, which cannot be modeled in xenografts.
Troubleshooting Timing: A common point of failure in validating mitochondrial inhibitors is assay timing. ROS generation (measured via DCFDA) and ΔΨm collapse (JC-1) are early events. If you wait 24 hours to measure JC-1, the cells may already be dead, skewing the data. Conversely, Caspase-3 cleavage and Annexin V positivity are late events; measuring them at 4 hours will yield false negatives. Stagger your time points: 2-6 hours for mitochondrial assays, and 12-24+ hours for apoptotic execution assays.
References
Yamazaki M, et al. "44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties." PubMed (J Antibiot (Tokyo)).[Link]
Li Q, et al. "Hydrogen-water enhances 5-fluorouracil-induced inhibition of colon cancer." PMC - NIH.[Link]
Oliveira C, et al. "Enhancement of Acetate-Induced Apoptosis of Colorectal Cancer Cells by Cathepsin D Inhibition Depends on Oligomycin A-Sensitive Respiration." PMC - NIH.[Link]
cross-resistance of 44-Homooligomycin B with other ATP synthase inhibitors
An in-depth technical analysis of 44-Homooligomycin B, its mechanism of action, and its cross-resistance profile with other ATP synthase inhibitors. Introduction & Mechanistic Overview 44-Homooligomycin B is a potent mac...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 44-Homooligomycin B, its mechanism of action, and its cross-resistance profile with other ATP synthase inhibitors.
Introduction & Mechanistic Overview
44-Homooligomycin B is a potent macrolide antibiotic originally isolated from the culture broth of Streptomyces bottropensis[1]. Structurally related to the classic Oligomycin B, it is distinguished by the substitution of an ethyl group for a methyl group at carbon 26[1]. Like other members of the oligomycin family, 44-Homooligomycin B functions as a highly specific inhibitor of the mitochondrial F1Fo-ATP synthase (Complex V)[2].
The primary mechanism of action involves the drug binding to the outer surface of the membrane-embedded c-ring (Fo sector) of the ATP synthase[3]. High-resolution crystallographic studies of the yeast c-ring reveal that oligomycins form a critical hydrogen bond with the carboxyl side chain of Glu59 (via a bridging water molecule), a residue absolutely essential for proton translocation[3]. By shielding this residue from the aqueous environment, 44-Homooligomycin B blocks the proton channel, halting the rotational motor of the enzyme and subsequently arresting ATP synthesis[3].
Because the binding pocket on the c-ring is highly conserved among mammalian and yeast mitochondria, mutations in this specific region frequently confer broad cross-resistance to structurally related macrolides and other ATP synthase inhibitors[4][5].
The Structural Basis of Cross-Resistance
Cross-resistance among ATP synthase inhibitors is driven by the shared physical architecture of the "common drug-binding site" on the c-ring[3]. In yeast, mutations in the mitochondrial OLI1 gene (which encodes subunit 9, the c-ring proteolipid) alter the steric and electrostatic properties of this pocket[4].
Key resistance mutations include substitutions at residues such as Gly23, Leu53, Ala56, Leu57, and Phe64[3][4]. For instance, a Gly23Ser or Ala56Pro mutation distorts the packing of the alpha-helices in the c-subunit. Because 44-Homooligomycin B, Oligomycin A, Venturicidin, and Ossamycin all rely on overlapping hydrophobic interactions within this exact cleft, a single point mutation often obliterates the binding affinity for all these compounds simultaneously[3][6].
Fig 1: Structural causality of cross-resistance in mutant ATP synthase c-rings.
Comparative Profiling of ATP Synthase Inhibitors
When evaluating 44-Homooligomycin B as a biochemical tool or therapeutic lead, it must be benchmarked against alternative inhibitors. The table below summarizes the target specificity, potency, and cross-resistance profiles of key compounds.
Inhibitor
Source Organism
Primary Target
WT IC50 (Mitochondria)
Mutant IC50 (c-ring variants)
Cross-Resistance Profile
44-Homooligomycin B
Streptomyces bottropensis
F1Fo c-ring
~1.5 - 15 nM
> 1000 nM
High (Oligomycins, Venturicidin)
Oligomycin A
S. diastatochromogenes
F1Fo c-ring
~1 - 10 nM
> 1000 nM
High (Ossamycin, Venturicidin)
Venturicidin A
Streptomyces spp.
F1Fo c-ring (Mito & Bacterial)
~20 nM
> 1000 nM
High (Oligomycins)
Ossamycin
Streptomyces spp.
F1Fo c-ring
~10 nM
> 500 nM
High (Oligomycins)
Bedaquiline
Synthetic (Diarylquinoline)
Mycobacterial c-ring
N/A (No binding)
N/A
None (Distinct species target)
Data synthesized from established biochemical assays of oligomycin-resistant cell lines and isolated mitochondria[5][7][8].
Experimental Validation: Self-Validating Protocol for Cross-Resistance
To rigorously prove that resistance to 44-Homooligomycin B is due to an ATP synthase mutation rather than an upregulation of multidrug efflux pumps (e.g., P-glycoprotein, which oligomycins are known to interact with[8]), researchers must utilize a self-validating experimental system. The following protocol isolates the biochemical target from cellular confounding factors.
Step-by-Step Methodology
Step 1: Cell Culture in Galactose Media
Action: Culture wild-type and suspected resistant mammalian cells (e.g., CHO Olir mutants) in media where glucose is completely replaced by galactose.
Causality: Mammalian cells in glucose-rich media can survive mitochondrial poisoning by upregulating glycolysis (the Crabtree effect). Galactose metabolism yields no net ATP via glycolysis, forcing the cells to rely 100% on mitochondrial oxidative phosphorylation[5]. This ensures cell survival is directly linked to ATP synthase functionality.
Step 2: Isolation of Submitochondrial Particles (SMPs)
Action: Harvest cells, isolate intact mitochondria via differential centrifugation, and subject them to controlled sonication to produce inverted submitochondrial particles (SMPs).
Causality: Sonicating mitochondria causes the inner mitochondrial membrane to invert, exposing the F1 sector of the ATP synthase directly to the surrounding buffer. This removes the inner membrane barrier and bypasses any potential plasma membrane efflux pumps, ensuring the drug interacts directly with the target[9].
Step 3: NADH-Coupled ATP Hydrolysis Assay
Action: Incubate SMPs with varying concentrations of 44-Homooligomycin B, Venturicidin, and Oligomycin A. Measure ATPase activity using a continuous spectrophotometric assay coupled to NADH oxidation (via pyruvate kinase and lactate dehydrogenase).
Causality: In intact SMPs, ATP hydrolysis is strictly coupled to proton pumping. Inhibiting the c-ring proton channel with 44-Homooligomycin B will allosterically halt ATP hydrolysis at the F1 sector. A lack of inhibition in the mutant SMPs definitively proves target-level cross-resistance[5].
Fig 2: Experimental workflow for validating ATP synthase inhibitor cross-resistance.
Discussion & Implications for Drug Development
The overlapping cross-resistance profile between 44-Homooligomycin B, Oligomycin A, and Venturicidin highlights a critical bottleneck in developing mitochondrial inhibitors for therapeutic use (e.g., as anti-tumor agents). Because these macrolides target a highly conserved, fundamental bioenergetic mechanism, resistance acquired against one invariably neutralizes the others[5][6].
However, understanding this common drug-binding site has paved the way for rational drug design. By mapping the exact residues that confer cross-resistance to 44-Homooligomycin B, researchers have successfully identified species-specific structural divergences in bacterial ATP synthases. This precise structural logic led to the development of drugs like Bedaquiline, which targets the mycobacterial c-ring but avoids the mammalian binding pocket entirely, circumventing the cross-resistance issues inherent to the oligomycin class[3].
References
Yamazaki, M., Yamashita, T., Harada, T., Nishikiori, T., Saito, S., Shimada, N., & Fujii, A. (1992). 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties. The Journal of Antibiotics.[Link]
Symersky, J., Osowski, D., Walters, D. E., & Mueller, D. M. (2012). Oligomycin frames a common drug-binding site in the ATP synthase. Proceedings of the National Academy of Sciences.[Link]
Nagley, P., Hall, R. M., & Ooi, B. G. (1986). Amino acid substitutions in mitochondrial ATPase subunit 9 of Saccharomyces cerevisiae leading to oligomycin or venturicidin resistance. FEBS Letters.[Link]
Breen, G. A., & Scheffler, I. E. (1980). Genetics of the Mammalian Oxidative Phosphorylation System: Characterization of a New Oligomycin-Resistant Chinese Hamster Ovary Cell Line. Somatic Cell Genetics.[Link]
Cohen, J. D., & Eaton, N. R. (1979). Nucleo-cytoplasmic interaction between oligomycin-resistant mutations in Saccharomyces cerevisiae. Genetics. [Link]
Brunner, A., et al. (1977). Extrachromosomal oligomycin-resistant mutants of the petite-negative yeast Kluyveromyces lactis. Properties of mitochondrial ATPase and cross-resistance to inhibitors of phosphoryl transfer reactions. The Journal of Biological Chemistry.[Link]
ACS Publications. (2024). Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5. Journal of Agricultural and Food Chemistry.[Link]
Personal protective equipment for handling 44-Homooligomycin B
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of potent cytotoxic agents. Handling 44-Homooligomycin B requires bridging the gap between its structural biology a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of potent cytotoxic agents. Handling 44-Homooligomycin B requires bridging the gap between its structural biology and stringent operational safety.
44-Homooligomycin B is a highly specialized, lipophilic macrolide antibiotic and antitumor agent isolated from Streptomyces bottropensis[1]. Structurally, it differs from standard oligomycins only by an ethyl substitution at carbon 26[1]. However, it shares the exact same lethal mechanism of action: the absolute blockade of the mitochondrial ATP synthase[2].
Below is the comprehensive, self-validating safety and operational guide for handling this compound in a laboratory setting.
The Causality of Risk: Understanding the Hazard
To understand why we wear specific PPE, we must understand how the molecule behaves. 44-Homooligomycin B is highly lipophilic, allowing it to rapidly cross biological membranes (including dermal layers and the alveolar capillary bed). Once inside the cell, it binds irreversibly to the F0 subunit of the mitochondrial ATP synthase, blocking the proton channel necessary for oxidative phosphorylation[2].
This leads to immediate cellular ATP depletion. Inhalation of aerosolized powder bypasses first-pass metabolism, delivering the inhibitor directly into systemic circulation, which can cause dizziness, unconsciousness, and rapid cessation of breathing[3].
Figure 1: 44-Homooligomycin B toxicity via mitochondrial ATP synthase inhibition.
Quantitative Hazard Profile & PPE Framework
Safety Data Sheets (SDS) for oligomycin derivatives classify them under Acute Toxicity Category 3 or 4 (Oral) and Specific Target Organ Toxicity (STOT) Category 1 or 3[3][4]. The following table synthesizes the required Personal Protective Equipment (PPE) with the scientific rationale for each choice.
Protects ocular mucosa from micro-dust and solvent splashes during the high-risk reconstitution phase.
Body Protection
Impervious Tyvek suit or lab coat with elastic cuffs[4]
Prevents accumulation of hazardous electrostatic dust on personal clothing and subsequent secondary exposure.
Step-by-Step Operational Workflows
The highest risk of exposure occurs during the initial reconstitution of the dry lyophilized powder. The electrostatic nature of macrolide powders makes them prone to aerosolization upon opening the vial.
Protocol A: Safe Reconstitution of Lyophilized Powder
Environmental Preparation: Conduct all work inside a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood to ensure 100% exhaust of any aerosolized particulates[4]. Do not use a recirculating laminar flow hood.
Thermal Equilibration: Transfer the sealed vial from -20°C storage[3] to a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces ambient moisture, which degrades the compound and causes rapid air expansion that can eject toxic dust.
Powder Consolidation: Centrifuge the vial at 10,000 × g for 30–60 seconds. Causality: Lyophilized powders carry electrostatic charges and cling to the cap. Centrifugation forces the powder to the bottom, mitigating inhalation risk.
Solvent Introduction: Carefully remove the crimp seal. Using a calibrated micropipette, slowly dispense anhydrous DMSO or Ethanol directly onto the pellet. Do not forcefully eject the solvent.
Homogenization: Avoid vigorous vortexing. Gently aspirate and dispense the solution to achieve complete dissolution.
Storage: Aliquot the solution into opaque, low-bind microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store immediately at -20°C[3].
Protocol B: Spill Response and Chemical Decontamination
Because 44-Homooligomycin B is highly hydrophobic, standard aqueous cleaning protocols are entirely ineffective.
Immediate Isolation: Evacuate personnel from the immediate vicinity. If the spill is a dry powder outside a hood, do not sweep, as this generates toxic dust[5].
Dust Suppression: Cover the powder spill with absorbent paper towels. Gently wet the towels with 70% ethanol or isopropanol. Causality: Wetting suppresses aerosolization, and alcohol acts as a primary solvent for this hydrophobic compound[4].
Chemical Scrubbing: Wipe the area thoroughly with alcohol-soaked wipes[4], followed by a secondary wipe using a laboratory detergent solution to lift any remaining lipid-soluble residue.
Waste Containment: Place all contaminated materials (tips, tubes, wipes, PPE) into a designated, clearly labeled hazardous chemical waste container[6].
Incineration: Dispose of the sealed container via a licensed hazardous waste contractor for high-temperature chemical incineration[6].
References
Title: 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties.
Source: PubMed (National Institutes of Health)
URL: [Link]